Etomoxir
Description
Properties
IUPAC Name |
ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClO4/c1-2-20-16(19)17(13-22-17)11-5-3-4-6-12-21-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLOHEOHWICNIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869695 | |
| Record name | Ethyl 2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82258-36-4 | |
| Record name | Ethyl 2-[6-(4-chlorophenoxy)hexyl]-2-oxiranecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82258-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etomoxir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082258364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Etomoxir's Mechanism of Action in Fatty Acid Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etomoxir is a well-characterized irreversible inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in mitochondrial long-chain fatty acid β-oxidation (FAO). By blocking the entry of long-chain fatty acids into the mitochondria, this compound effectively shuts down this critical metabolic pathway, forcing cells to rely on alternative energy sources like glucose. While a potent tool for studying FAO, it is crucial for researchers to be aware of its concentration-dependent off-target effects, which include inhibition of the electron transport chain's Complex I and disruption of coenzyme A homeostasis. This guide provides an in-depth analysis of this compound's mechanism, quantitative inhibitory data, detailed experimental protocols for its study, and visual representations of the pathways and workflows involved.
Core Mechanism of Action
This compound acts as an irreversible inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1).[1] CPT-1 is an enzyme located on the outer mitochondrial membrane responsible for the conversion of long-chain fatty acyl-CoAs to long-chain acylcarnitines, a crucial step for their transport into the mitochondrial matrix where β-oxidation occurs.[2]
The inhibitory action of this compound is not direct. It is first converted to its active form, etomoxiryl-CoA.[3][4] This active metabolite then covalently binds to and irreversibly inhibits CPT-1, effectively blocking the transport of long-chain fatty acids into the mitochondria.[2][5] This blockade forces cells to shift their energy metabolism from fatty acid oxidation to glucose oxidation.[1]
It is important to note that this compound's effects are specific to long-chain fatty acids. Short- and medium-chain fatty acids can enter the mitochondria independently of the CPT system and their oxidation is therefore not directly affected by this compound.[6]
Recent research has highlighted that this compound is not strictly specific to CPT-1 and can bind to a wide range of proteins involved in fatty acid transport and metabolism in various cellular compartments, including the cytoplasm and peroxisomes.[4]
Quantitative Inhibition Data
The inhibitory potency of this compound on CPT-1 is typically measured by its half-maximal inhibitory concentration (IC50). These values can vary depending on the tissue, cell type, and experimental conditions.
| Parameter | Value Range | Cell/Tissue Type | Reference |
| IC50 (as etomoxiryl-CoA) | 0.01 – 0.70 µM | Various | [3] |
| IC50 (R-etomoxir) | ~2000 nM (~2 µM) | Rat Hepatocytes | [7] |
| EC50 (Palmitoyl CoA-driven respiration) | Nanomolar range | Permeabilized HepG2s, A549s, and BMDMs | [3] |
| Effective Concentration for FAO inhibition | 0.5 - 10 µM | BT549, MCF-7, T47D cells | [5][8] |
| Concentration for off-target effects | > 5 µM | T cells | [9] |
| Concentration for off-target effects | > 40 µM | General recommendation | [10][11] |
Signaling Pathways and Experimental Workflows
Fatty Acid Oxidation and this compound's Site of Action
The following diagram illustrates the pathway of long-chain fatty acid oxidation and the specific point of inhibition by this compound.
References
- 1. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. This compound inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
The Role of Etomoxir in Carnitine Palmitoyltransferase 1 (CPT1) Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etomoxir is a potent and widely utilized irreversible inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid β-oxidation (FAO). By blocking the entry of long-chain fatty acids into the mitochondria, this compound forces a metabolic shift towards glucose oxidation for cellular energy production. This guide provides an in-depth technical overview of this compound's mechanism of action, its quantitative effects on cellular metabolism, and detailed protocols for its application in experimental settings. Recent findings on its off-target effects are also discussed to ensure robust experimental design and data interpretation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating cellular metabolism and the therapeutic potential of FAO inhibition.
Introduction to this compound and CPT1
Mitochondrial fatty acid β-oxidation is a critical metabolic pathway for energy production in many tissues, particularly those with high energy demands such as the heart and skeletal muscle. The entry of long-chain fatty acids into the mitochondrial matrix is tightly regulated by the carnitine shuttle, with carnitine palmitoyltransferase 1 (CPT1) acting as the key gatekeeper enzyme. CPT1 exists in three isoforms with distinct tissue distributions: CPT1A (liver), CPT1B (muscle and heart), and CPT1C (brain).
This compound is an oxirane carboxylic acid derivative that acts as a prodrug. Inside the cell, it is converted to its active form, Etomoxiryl-CoA.[1][2] This active metabolite then irreversibly binds to and inhibits CPT1, effectively halting the transport of long-chain fatty acids into the mitochondria for oxidation.[3] This inhibition forces a metabolic reprogramming, compelling cells to rely more heavily on glucose metabolism to meet their energy demands.[3]
Mechanism of Action
The inhibitory action of this compound on CPT1 is a multi-step process that culminates in the irreversible covalent modification of the enzyme.
-
Cellular Uptake and Activation: this compound, being a small molecule, readily enters the cell.
-
Conversion to Etomoxiryl-CoA: In the cytoplasm, long-chain acyl-CoA synthetases convert this compound to its active form, Etomoxiryl-CoA.[2]
-
Irreversible Inhibition of CPT1: Etomoxiryl-CoA then binds to the active site of CPT1. The reactive oxirane ring of Etomoxiryl-CoA is crucial for its inhibitory activity, as it forms a covalent bond with the enzyme, leading to its irreversible inactivation.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data on the inhibitory effects of this compound from various studies.
| Parameter | Cell Line/Tissue | Value | Reference |
| Effective Concentration for FAO Inhibition | MCF-7 | ~5 µM (76% inhibition) | [4][5] |
| T47D | 5-12.5 µM (66% inhibition) | [4][5] | |
| BT549 | 10 µM (>80% decrease in acylcarnitines) | [6][7][8] | |
| IC50 for CPT1 | Not specified | 0.01 - 0.70 µM (as Etomoxiryl-CoA) | [2] |
| Effect on Cellular Proliferation | BT549 | No effect at 10 µM, significant reduction at 200 µM | [6][8] |
| H460 and T47D | Statistically significant decrease at 100 µM | [9] |
| Metabolic Parameter | Cell Line | This compound Concentration | Effect | Reference |
| ATP Levels | Human Glioblastoma SF188 | Not specified | Markedly reduced | [10] |
| Bladder Cancer UM-UC-3 | Not specified | Significantly decreased | [11] | |
| NADPH Levels | Human Glioblastoma SF188 | Not specified | Reduced | [10] |
| Bladder Cancer UM-UC-3 | Not specified | Significantly decreased | [11] | |
| NADP+/NADPH Ratio | Bladder Cancer UM-UC-3 | Not specified | Increased | [11] |
| Mitochondrial Respiration | BT549 | 200 µM | 65% decrease in basal respiration | [9] |
Signaling Pathways Affected by this compound
By inhibiting FAO, this compound can modulate several key signaling pathways involved in cellular energy sensing and metabolism. One of the most notable is the AMP-activated protein kinase (AMPK) pathway. A decrease in ATP production due to FAO inhibition leads to an increased AMP:ATP ratio, which in turn activates AMPK. Activated AMPK can then phosphorylate downstream targets to promote catabolic processes that generate ATP and inhibit anabolic pathways that consume ATP.
Experimental Protocols
CPT1 Enzyme Activity Assay (Radiochemical Method)
This protocol measures the activity of CPT1 by quantifying the formation of radiolabeled acylcarnitine from radiolabeled L-carnitine.
Materials:
-
Isolated mitochondria or cell/tissue homogenates
-
[³H]L-carnitine or [¹⁴C]L-carnitine
-
Palmitoyl-CoA
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Reaction Buffer (e.g., 120 mM KCl, 25 mM Tris-HCl pH 7.4, 1 mM EGTA, 5 mM MgCl₂)
-
This compound (for inhibition control)
-
Stop Solution (e.g., 1 M HCl or ice-cold perchloric acid)
-
Butanol (for extraction)
-
Scintillation cocktail and counter
Procedure:
-
Sample Preparation: Prepare isolated mitochondria or tissue/cell homogenates. Determine the protein concentration.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, BSA, and palmitoyl-CoA.
-
Pre-incubation: Add the sample (20-50 µg of protein) to the reaction mixture. For inhibitor studies, add this compound at the desired concentrations and pre-incubate for 5-10 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding radiolabeled L-carnitine.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 5-15 minutes) within the linear range of the assay.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Extraction: Add butanol to the reaction tube, vortex vigorously, and centrifuge to separate the phases. The radiolabeled palmitoylcarnitine will be in the upper butanol phase.
-
Measurement: Transfer an aliquot of the butanol phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate the CPT1 activity as nmol of product formed per minute per milligram of protein.
Cellular Fatty Acid Oxidation Assay (Seahorse XF Analyzer)
This method measures the oxygen consumption rate (OCR) in real-time to assess mitochondrial respiration driven by fatty acid oxidation.
Materials:
-
Seahorse XF Analyzer and consumables
-
Cultured cells of interest
-
Seahorse XF Base Medium
-
L-carnitine
-
Palmitate-BSA conjugate
-
This compound (as a CPT1-dependent respiration control)
-
Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Medium Preparation: Prepare the FAO assay medium by supplementing Seahorse XF Base Medium with L-carnitine and glucose.
-
Pre-incubation with this compound: For control wells, pre-incubate cells with this compound in the FAO assay medium for 1-3 hours in a non-CO₂ incubator at 37°C.
-
Seahorse XF Assay Setup: Hydrate the sensor cartridge overnight. Just before the assay, load the injection ports of the sensor cartridge with the palmitate-BSA substrate and mitochondrial stress test compounds. For control experiments, this compound can be injected to confirm CPT1-dependent respiration.
-
Measurement: Place the cell culture microplate in the Seahorse XF Analyzer and initiate the protocol. Measure the basal OCR, followed by the OCR after the injection of palmitate-BSA and the mitochondrial stress test compounds.
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. The difference in OCR in the presence and absence of this compound indicates the rate of CPT1-dependent fatty acid oxidation.
Fatty Acid Oxidation Assay using Radiolabeled Palmitate
This protocol directly measures the catabolism of a radiolabeled fatty acid into CO₂ and acid-soluble metabolites (ASMs).
Materials:
-
Cultured cells
-
[1-¹⁴C]-palmitate
-
Fatty acid-free BSA
-
L-carnitine
-
This compound
-
Perchloric acid
-
1N NaOH
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Radiolabeled Substrate: Prepare a [¹⁴C]-palmitate-BSA conjugate solution.
-
Cell Treatment: Pre-incubate cells with this compound or vehicle control in serum-free medium for 1-3 hours.
-
Initiation of FAO Assay: Replace the medium with fresh medium containing the [¹⁴C]-palmitate-BSA conjugate, L-carnitine, and the respective treatments.
-
CO₂ Trapping: In a sealed flask or multi-well plate, place a filter paper wick soaked in 1N NaOH in a center well to trap the produced ¹⁴CO₂.
-
Incubation: Incubate the cells for 2-4 hours at 37°C.
-
Termination and Measurement: Stop the reaction by injecting perchloric acid into the medium. Allow the flasks to sit for an additional hour to ensure complete trapping of ¹⁴CO₂.
-
Quantification:
-
¹⁴CO₂: Remove the filter paper, place it in a scintillation vial with scintillation fluid, and count the radioactivity.
-
¹⁴C-ASMs: Collect the cell medium, precipitate the protein, and measure the radioactivity in the supernatant (ASM fraction).
-
-
Data Analysis: Normalize the radioactive counts to the protein content of each sample.
Off-Target Effects and Considerations
While this compound is a valuable tool for studying FAO, it is crucial to be aware of its potential off-target effects, especially at higher concentrations. Studies have shown that at concentrations exceeding those required for maximal CPT1 inhibition (typically > 5 µM), this compound can exhibit non-specific effects.[2]
-
Inhibition of Complex I: At high concentrations (e.g., 200 µM), this compound has been reported to inhibit complex I of the electron transport chain, which can confound the interpretation of metabolic studies.[6][8][9]
-
Disruption of CoA Homeostasis: this compound is a prodrug that is converted to Etomoxiryl-CoA. At high concentrations, this conversion can deplete the intracellular pool of free coenzyme A (CoA), impacting other CoA-dependent metabolic pathways.[1]
-
Promiscuous Binding: Recent chemoproteomic studies have revealed that this compound can bind to a wide array of proteins involved in fatty acid metabolism and transport, not just CPT1.[12][13]
Therefore, it is recommended to use the lowest effective concentration of this compound to achieve CPT1 inhibition and to include appropriate controls to account for potential off-target effects. Genetic approaches, such as siRNA-mediated knockdown of CPT1, can be used to validate findings from pharmacological inhibition with this compound.[9]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 9. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of fatty acid oxidation by this compound impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. This compound repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]
Etomoxir: A Comprehensive Technical Guide on its Discovery, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etomoxir, an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1), has been a significant pharmacological tool in the study of fatty acid metabolism and its role in various physiological and pathological states. This technical guide provides an in-depth overview of the discovery of this compound, its detailed chemical and physical properties, and its mechanism of action. Furthermore, this document outlines comprehensive experimental protocols for its synthesis, the assessment of its inhibitory activity, and the analysis of its effects on cellular metabolism. Finally, the key signaling pathways influenced by this compound are delineated, offering a complete resource for researchers and professionals in the field of drug development and metabolic research.
Discovery and Historical Context
This compound was first developed by the German pharmaceutical company Byk Gulden Lomberg Chemische Fabrik GmbH.[1] Initially, it was investigated as a potential therapeutic agent for the management of type 2 diabetes due to its ability to lower blood glucose levels.[1] The primary mechanism behind this effect is the inhibition of fatty acid oxidation, which consequently enhances glucose utilization.[2] Further research also explored its potential in treating chronic heart failure, with some early clinical trials showing promising results in improving cardiac function.[3] However, concerns regarding cardiac hypertrophy observed in animal studies led to the discontinuation of its clinical development for these indications.[1] Despite its stalled clinical progression, this compound remains a valuable and widely used research tool for investigating the roles of fatty acid oxidation in a multitude of biological processes.
Chemical Properties
This compound is chemically known as ethyl (2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate.[4] It is a chiral molecule, with the (R)-(+)-enantiomer being the biologically active form that irreversibly inhibits CPT-1.[1] The (S)-(-)-enantiomer does not exhibit this inhibitory activity.[1] this compound is a prodrug that is converted intracellularly to its active form, Etomoxiryl-CoA.[5] This active metabolite then covalently binds to the CPT-1 enzyme.[5]
Physicochemical Data
A summary of the key physicochemical properties of the active (R)-(+)-enantiomer of this compound and its commonly used sodium salt is presented in Table 1.
| Property | (R)-(+)-Etomoxir | (+)-Etomoxir (sodium salt) | References |
| IUPAC Name | ethyl (2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate | sodium (2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate | [4] |
| Synonyms | (R)-(+)-Etomoxir | (R)-(+)-Etomoxir sodium salt | [6] |
| CAS Number | 124083-20-1 | 828934-41-4 | [7][8] |
| Molecular Formula | C₁₇H₂₃ClO₄ | C₁₅H₁₈ClNaO₄ | [7][9] |
| Molecular Weight | 326.82 g/mol | 320.74 g/mol | [7][9] |
| Appearance | Colorless solid | White solid | [1][10] |
| Melting Point | 38 °C (311 K) | Not available | [1] |
| Solubility | Soluble in DMSO and Ethanol. Insoluble in water. | Soluble in water, DMSO, and Ethanol. | [11][12][13] |
Experimental Protocols
Synthesis of (R)-(+)-Etomoxir
The enantiomerically pure (R)-(+)-Etomoxir can be synthesized via a multi-step process that prominently features a Sharpless asymmetric epoxidation to establish the chiral center.[3][14]
Step 1: Synthesis of 6-(4-chlorophenoxy)hexyl bromide
This intermediate is prepared from 4-chlorophenol and 1,6-dibromohexane.
-
Materials: 4-chlorophenol, 1,6-dibromohexane, sodium hydroxide, phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate).
-
Procedure:
-
Dissolve 4-chlorophenol in a suitable solvent with sodium hydroxide to form the corresponding phenoxide.
-
Add an excess of 1,6-dibromohexane and the phase-transfer catalyst.
-
Heat the mixture under reflux.
-
After the reaction is complete, cool the mixture, and extract the product.
-
Purify the resulting 6-(4-chlorophenoxy)hexyl bromide by chromatography.
-
Step 2: Synthesis of the Allylic Alcohol
The bromide from Step 1 is used to alkylate the dianion of methallyl alcohol.[3]
-
Materials: Methallyl alcohol, n-butyllithium (n-BuLi), N,N,N',N'-tetramethylethylenediamine (TMEDA), 6-(4-chlorophenoxy)hexyl bromide.
-
Procedure:
-
In an inert atmosphere, dissolve methallyl alcohol in a suitable solvent (e.g., diethyl ether).
-
Cool the solution to -78 °C and add n-BuLi and TMEDA to form the dianion.
-
Add the 6-(4-chlorophenoxy)hexyl bromide to the solution.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction and extract the desired allylic alcohol.
-
Purify the product by chromatography.
-
Step 3: Sharpless Asymmetric Epoxidation
This key step introduces the chirality at the epoxide ring.[3][15]
-
Materials: The allylic alcohol from Step 2, titanium(IV) isopropoxide (Ti(OⁱPr)₄), L-(+)-diethyl tartrate (for the (R)-epoxide), tert-butyl hydroperoxide (TBHP), powdered 4Å molecular sieves.
-
Procedure:
-
In an inert atmosphere, suspend powdered 4Å molecular sieves in dichloromethane at -20 °C.
-
Add Ti(OⁱPr)₄ and L-(+)-diethyl tartrate.
-
Add the allylic alcohol.
-
Add TBHP dropwise and maintain the temperature at -20 °C.
-
Monitor the reaction for completion.
-
Work up the reaction to isolate the chiral epoxy alcohol.
-
Step 4: Oxidation to the Carboxylic Acid
The epoxy alcohol is oxidized to the corresponding carboxylic acid.[16][17]
-
Materials: The epoxy alcohol from Step 3, ruthenium(III) chloride (RuCl₃), sodium periodate (NaIO₄).
-
Procedure:
-
Dissolve the epoxy alcohol in a solvent mixture (e.g., acetonitrile, carbon tetrachloride, and water).
-
Add catalytic amounts of RuCl₃ and a stoichiometric amount of NaIO₄.
-
Stir the reaction at room temperature until the alcohol is fully oxidized.
-
Extract the carboxylic acid product.
-
Step 5: Esterification to Ethyl this compound
The final step is the esterification of the carboxylic acid.[3][18]
-
Materials: The carboxylic acid from Step 4, ethyl iodide (EtI), a weak base (e.g., potassium bicarbonate).
-
Procedure:
-
Dissolve the carboxylic acid in a suitable solvent like DMF.
-
Add the base and ethyl iodide.
-
Stir the reaction at room temperature overnight.
-
Extract and purify the final product, (R)-(+)-Etomoxir, by chromatography.
-
CPT-1 Inhibition Assay
The inhibitory activity of this compound on CPT-1 is typically determined using a radioenzymatic assay that measures the formation of radiolabeled palmitoylcarnitine from palmitoyl-CoA and radiolabeled L-carnitine.[10][19][20]
-
Materials:
-
Isolated mitochondria or cell/tissue homogenates as the source of CPT-1.
-
Reaction buffer (e.g., HEPES or Tris-HCl, pH 7.4).
-
Palmitoyl-CoA.
-
L-[³H]Carnitine or L-[¹⁴C]Carnitine.
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
This compound solutions of varying concentrations.
-
Stop solution (e.g., ice-cold perchloric acid).
-
Butanol for extraction.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing buffer, BSA, and palmitoyl-CoA.
-
Add the mitochondrial or homogenate sample to the reaction mixture.
-
Add different concentrations of this compound to respective tubes to determine the IC₅₀. Include a vehicle control.
-
Pre-incubate the mixture at 37 °C.
-
Initiate the reaction by adding the radiolabeled L-carnitine.
-
Incubate for a defined period at 37 °C.
-
Stop the reaction by adding the ice-cold stop solution.
-
Extract the radiolabeled palmitoylcarnitine using butanol.
-
Measure the radioactivity in the butanol phase using a scintillation counter.
-
Calculate the CPT-1 activity (nmol/min/mg protein) and determine the IC₅₀ of this compound.
-
Seahorse XF Fatty Acid Oxidation Stress Test
The Seahorse XF Analyzer is a powerful tool to measure the effect of this compound on cellular fatty acid oxidation (FAO) in real-time by monitoring the oxygen consumption rate (OCR).[2][6][11][21][22]
-
Materials:
-
Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges).
-
Cells of interest seeded in a Seahorse microplate.
-
Seahorse XF Base Medium supplemented with L-carnitine and a low concentration of glucose.
-
Palmitate-BSA conjugate.
-
This compound.
-
Mitochondrial stress test compounds: Oligomycin, FCCP, and Rotenone/Antimycin A.
-
-
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere.
-
Assay Medium Preparation: Prepare the FAO assay medium.
-
Pre-incubation: Wash the cells with the FAO assay medium and incubate them in a non-CO₂ incubator at 37 °C.
-
Seahorse Assay:
-
Place the cell plate in the Seahorse XF Analyzer and measure the basal OCR.
-
Inject the palmitate-BSA substrate to initiate FAO and measure the OCR.
-
Inject this compound to confirm that the observed OCR is CPT-1 dependent.
-
Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to assess mitochondrial function parameters like ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
-
Data Analysis: Normalize the OCR data to cell number or protein content and analyze the changes in FAO and mitochondrial function upon this compound treatment.
-
Signaling Pathways Affected by this compound
Primary Mechanism: CPT-1 Inhibition
The primary and most well-characterized mechanism of action of this compound is the irreversible inhibition of CPT-1.[2] CPT-1 is located on the outer mitochondrial membrane and is the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting CPT-1, this compound effectively blocks this transport, leading to a decrease in fatty acid oxidation and an accumulation of fatty acids in the cytoplasm.
Downstream Metabolic Effects
The inhibition of fatty acid oxidation by this compound leads to a metabolic shift towards increased glucose utilization.[2] This is a compensatory mechanism to maintain cellular energy homeostasis. The increased reliance on glycolysis can also impact other interconnected metabolic pathways.
PPARα Agonism
This compound has been shown to act as a direct agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[7][23] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Activation of PPARα by this compound can lead to the upregulation of genes involved in fatty acid transport and oxidation, which may represent a counter-regulatory response to the inhibition of CPT-1.[7][12]
AMPK Signaling
The alteration in the cellular energy state caused by this compound, particularly the decrease in ATP production from fatty acid oxidation, can lead to the activation of AMP-activated protein kinase (AMPK).[24][25] AMPK is a key energy sensor that, when activated, promotes catabolic pathways to generate ATP and inhibits anabolic pathways that consume ATP.
Off-Target Effects
It is crucial for researchers to be aware of the potential off-target effects of this compound, particularly at higher concentrations. Studies have shown that at concentrations above 100 µM, this compound can inhibit Complex I of the mitochondrial electron transport chain.[1][8][13][26] This can lead to a more general impairment of mitochondrial respiration that is independent of its effects on CPT-1. Therefore, careful dose-response studies are essential to ensure that the observed effects are primarily due to the specific inhibition of fatty acid oxidation.
Conclusion
This compound is an invaluable tool for the scientific community, enabling detailed investigation into the complex roles of fatty acid metabolism in health and disease. This technical guide has provided a comprehensive overview of its discovery, chemical characteristics, and biological activities. The detailed experimental protocols for its synthesis and the assessment of its effects offer a practical resource for researchers. A thorough understanding of its mechanism of action and the signaling pathways it modulates, including its off-target effects, is critical for the accurate interpretation of experimental results. As research into cellular metabolism continues to expand, this compound will undoubtedly remain a key pharmacological agent for elucidating the intricate interplay between different metabolic pathways.
References
- 1. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.3.1. Long-Chain Fatty acid Oxidation Stress Test [bio-protocol.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 9. Stereospecificity of the inhibition by this compound of fatty acid and cholesterol synthesis in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. hpst.cz [hpst.cz]
- 12. This compound-induced PPARalpha-modulated enzymes protect during acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. benchchem.com [benchchem.com]
- 20. Amsterdam UMC Locatie AMC - Carnitine palmitoyltransferase 1 (CPT1) [amc.nl]
- 21. agilent.com [agilent.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
Etomoxir's Impact on Mitochondrial Beta-Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etomoxir is a potent and irreversible inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid β-oxidation (FAO). By blocking the transport of long-chain fatty acids into the mitochondria, this compound effectively shuts down this critical metabolic pathway. This guide provides an in-depth technical overview of the multifaceted effects of this compound, encompassing its mechanism of action, quantitative impacts on cellular metabolism, detailed experimental protocols for its study, and its influence on key signaling pathways. Particular attention is given to its dose-dependent activities, off-target effects, and the formation of its metabolite, this compound-carnitine, to offer a comprehensive resource for professionals in research and drug development.
Mechanism of Action
This compound, an oxirane-2-carboxylate derivative, acts as an irreversible inhibitor of CPT1.[1] CPT1 is located on the outer mitochondrial membrane and is essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs.[2] The inhibitory action of this compound is initiated by its conversion to etomoxiryl-CoA. This active form then covalently binds to the catalytic site of CPT1, leading to its irreversible inactivation.[3] This blockade of CPT1 prevents the formation of long-chain acylcarnitines, effectively halting their entry into the mitochondria and subsequent oxidation.
Quantitative Effects of this compound on Cellular Metabolism
The inhibition of CPT1 by this compound leads to significant and measurable changes in cellular metabolism. These effects are highly dependent on the concentration of this compound used, with low micromolar concentrations primarily targeting FAO and higher concentrations exhibiting off-target effects.[4][5]
Inhibition of Fatty Acid Oxidation
This compound potently inhibits FAO in a dose-dependent manner. In various cell lines, low micromolar concentrations are sufficient to achieve maximal inhibition.[6] For instance, in MCF-7 and T47D breast cancer cells, this compound at 5 µM and 5-12.5 µM, respectively, resulted in maximal inhibition of FAO.[6][7] In BT549 cells, 10 µM this compound was sufficient to inhibit FAO by approximately 90%.[8]
Impact on Acylcarnitine and ATP Levels
The blockade of CPT1 leads to a significant reduction in the cellular pool of long-chain acylcarnitines.[8] Concurrently, the inhibition of FAO, a major source of cellular energy, results in a marked decrease in ATP levels, particularly in cells that are highly dependent on this metabolic pathway.[9][10] Furthermore, the reduction in FAO can also lead to decreased levels of NADPH, a critical molecule for antioxidant defense.[9][10]
Off-Target Effects
At concentrations exceeding those required for maximal FAO inhibition (typically >100 µM), this compound exhibits significant off-target effects. The most prominent of these is the inhibition of complex I of the electron transport chain, which impairs mitochondrial respiration independently of CPT1 inhibition.[3][4][5] This off-target effect complicates the interpretation of studies using high concentrations of this compound.
Table 1: Quantitative Effects of this compound on Cellular Metabolism
| Parameter | Cell Line/System | This compound Concentration | Observed Effect | Reference(s) |
| CPT1a IC50 | Human, Rat, Guinea Pig | Varies | Inhibition of palmitate β-oxidation | [1] |
| Intact murine heart mitochondria | 1.4 µM | Inhibition of acylcarnitine production | [11] | |
| Fatty Acid Oxidation | BT549 cells | 10 µM | ~90% inhibition | |
| MCF-7 cells | 5 µM | 76% inhibition | [6] | |
| T47D cells | 5-12.5 µM | 66% inhibition | [6][7] | |
| Acylcarnitine Pools | BT549 cells | 10 µM | >80% decrease | [8] |
| ATP Levels | Human glioblastoma SF188 cells | Not specified | Markedly reduced | [10] |
| Bladder cancer UM-UC-3 cells | Not specified | Significantly decreased | [9] | |
| NADPH Levels | Human glioblastoma SF188 cells | Not specified | Reduced | [10] |
| Bladder cancer UM-UC-3 cells | Not specified | Significantly decreased | [9] | |
| Mitochondrial Respiration | BT549 cells | 200 µM | Significantly impaired (Complex I inhibition) | [12] |
Experimental Protocols
Measurement of Fatty Acid Oxidation using Radiolabeled Palmitate
This protocol directly measures the rate of FAO by quantifying the production of radiolabeled metabolites from [1-14C]-palmitate.
Materials:
-
Cultured cells (e.g., HepG2, primary hepatocytes)
-
Cell culture medium
-
This compound
-
[1-14C]-palmitic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
L-carnitine
-
Sealed incubation flasks with a center well
-
Filter paper
-
1N NaOH
-
Perchloric acid
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Preparation: Seed cells in a 24-well plate and grow to the desired confluency.
-
Preparation of Palmitate-BSA Conjugate: Prepare a solution of non-radiolabeled palmitate and fatty acid-free BSA. Warm the solution to 37°C and add [1-14C]-palmitic acid to the desired final activity.
-
Treatment with this compound: Pre-incubate cells with varying concentrations of this compound or vehicle control in serum-free medium for 1-3 hours.
-
Initiation of FAO Assay: Replace the medium with fresh medium containing the [1-14C]-palmitate-BSA conjugate, L-carnitine, and the respective concentrations of this compound.
-
CO2 Trapping: Place a filter paper wick soaked in 1N NaOH into the center well of each sealed flask to trap the produced 14CO2.[13]
-
Incubation: Incubate the cells for 2-4 hours at 37°C.
-
Termination and Measurement: Stop the reaction by injecting perchloric acid into the medium. Allow the flasks to sit for an additional hour to ensure complete trapping of 14CO2.[13]
-
Scintillation Counting: Remove the filter paper and measure the radioactivity. Collect the medium, precipitate the protein, and measure the radioactivity in the acid-soluble metabolite (ASM) fraction.[13]
-
Data Analysis: Normalize the radioactive counts to the protein content of each well and compare the results between treated and control groups.
Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol measures the oxygen consumption rate (OCR) to assess the impact of this compound on mitochondrial respiration and FAO.
Materials:
-
Cultured cells
-
Seahorse XF Analyzer and consumables (microplates, cartridges)
-
Seahorse XF Base Medium
-
Glucose, glutamine, sodium pyruvate
-
Palmitate-BSA conjugate
-
L-carnitine
-
This compound
-
Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)
Procedure:
-
Cell Plating: Seed cells in a Seahorse XF microplate and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Medium Preparation: Prepare XF Assay Medium supplemented with substrates (e.g., glucose, glutamine, pyruvate, palmitate-BSA, L-carnitine).
-
Cell Pre-treatment: Replace the growth medium with the prepared XF Assay Medium and pre-incubate the cells with this compound or vehicle for a specified time (e.g., 1 hour) in a non-CO2 incubator at 37°C.[14]
-
Seahorse XF Assay: Place the cell plate in the Seahorse XF Analyzer and initiate the protocol to measure basal OCR.
-
Compound Injections: Sequentially inject mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A) to assess various parameters of mitochondrial function.
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Signaling Pathways and Logical Relationships
This compound's inhibition of mitochondrial β-oxidation instigates a cascade of signaling events as the cell adapts to the altered metabolic state.
This compound's Core Mechanism and Immediate Metabolic Consequences
The primary action of this compound is the irreversible inhibition of CPT1, which directly blocks the entry of long-chain fatty acids into the mitochondria. This leads to a decrease in fatty acid oxidation and a subsequent reduction in ATP and NADPH production.
Caption: Core mechanism of this compound action on mitochondrial fatty acid import.
Experimental Workflow for Assessing this compound's Effect on FAO
A typical experimental workflow to study the effects of this compound involves cell culture, treatment with the inhibitor, and subsequent measurement of fatty acid oxidation rates.
Caption: Experimental workflow for measuring fatty acid oxidation.
This compound's Influence on PPAR and AMPK Signaling
The metabolic shift induced by this compound can influence key signaling pathways that regulate cellular metabolism, such as the Peroxisome Proliferator-Activated Receptor (PPAR) and AMP-activated Protein Kinase (AMPK) pathways. Inhibition of FAO can lead to an accumulation of fatty acids in the cytoplasm, which may act as ligands for PPARs, altering the expression of genes involved in lipid metabolism.[15][16] The decrease in cellular ATP levels can activate AMPK, a central energy sensor, which in turn can modulate various metabolic processes to restore energy homeostasis.
References
- 1. Biological activity of Etomoxir_Chemicalbook [chemicalbook.com]
- 2. This compound-induced partial carnitine palmitoyltransferase-I (CPT-I) inhibition in vivo does not alter cardiac long-chain fatty acid uptake and oxidation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 5. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. Inhibition of fatty acid oxidation by this compound impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 13. benchchem.com [benchchem.com]
- 14. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Investigating the Metabolic Consequences of Etomoxir Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etomoxir, a well-characterized irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), has been instrumental in elucidating the metabolic roles of fatty acid oxidation (FAO) in various physiological and pathological contexts. By blocking the rate-limiting step of mitochondrial long-chain fatty acid transport, this compound induces a profound metabolic shift from fatty acid catabolism towards glucose utilization. This guide provides a comprehensive technical overview of the metabolic consequences of this compound treatment, intended for researchers, scientists, and drug development professionals. It details the on-target and off-target effects of this compound, presents quantitative data on its metabolic impact, outlines key experimental protocols for its study, and visualizes the intricate signaling pathways and experimental workflows involved.
Introduction: Mechanism of Action
This compound acts as an irreversible inhibitor of CPT1, the enzyme responsible for the transfer of long-chain fatty acyl-CoAs from the cytoplasm into the mitochondrial intermembrane space, a prerequisite for their entry into the mitochondrial matrix for β-oxidation.[1] There are three isoforms of CPT1: CPT1A (liver isoform), CPT1B (muscle and heart isoform), and CPT1C (brain isoform). This compound is a broad-spectrum inhibitor of CPT1A and CPT1B. The inhibition of CPT1 by this compound leads to a significant reduction in the rate of fatty acid oxidation.[2]
On-Target Metabolic Consequences
The primary and intended metabolic consequence of this compound treatment is the inhibition of fatty acid oxidation. This leads to a cascade of downstream effects as cells adapt to the altered substrate availability.
Inhibition of Fatty Acid Oxidation (FAO)
Treatment with this compound effectively reduces FAO rates in a dose-dependent manner across various cell types. Low micromolar concentrations are often sufficient to achieve maximal inhibition.[3]
Table 1: Quantitative Effects of this compound on Fatty Acid Oxidation
| Cell Type/Tissue | This compound Concentration | % Inhibition of FAO | Reference |
| MCF-7 | 5 µM | 76% | [3] |
| T47D | 5-12.5 µM | 66% | [3] |
| BT549 | 10 µM | ~90% | [4][5] |
| Cardiac Myocytes (rat) | 20 mg/kg (in vivo) | 44% (CPT-I activity) | [2] |
Increased Glucose Metabolism
As a compensatory mechanism for the blockade of FAO, cells treated with this compound typically exhibit a significant increase in glucose uptake and glycolysis.[6] This metabolic switch is often referred to as the Randle cycle in reverse.
Table 2: Effects of this compound on Glucose Metabolism
| Cell Type/Tissue | This compound Concentration | Fold Increase in Glucose Uptake | Fold Increase in Lactate Excretion | Reference |
| Prostate Cancer Cells (VCaP) | Not specified | Concomitant with 2-fold lactate increase | 2-fold | [6] |
| Benign Prostate Cells | Not specified | 1.76-fold | Not specified | [6] |
| Prostate Tumor-derived Cells | Not specified | 2.7-fold | Not specified | [6] |
| BT549 | 200 µM | 3.5% (glucose consumption) | 4.8% | [4] |
| Pigs (in vivo) | Infusion | 126% increase in metabolic clearance rate | Not specified | [7] |
Alterations in Cellular Energy and Redox State
The inhibition of FAO, a major source of ATP and reducing equivalents (NADH and FADH2), can lead to a decrease in cellular energy levels and alterations in the redox state. Specifically, levels of ATP and NADPH have been shown to decrease following this compound treatment in some cell types.[8][9][10]
Table 3: Impact of this compound on Cellular Energy and Redox Status
| Cell Type | This compound Concentration | Effect on ATP | Effect on NADPH | Reference |
| Bladder Cancer (UM-UC-3) | 75 µM and 150 µM | Decreased | Decreased | [8] |
| Human Glioblastoma (SF188) | Not specified | Markedly reduced | Decreased | [9] |
| ErbB2+ Cells | Not specified | Reduced | Reduced | [10] |
Off-Target Effects and Considerations
It is crucial for researchers to be aware of the off-target effects of this compound, particularly at higher concentrations (typically >10 µM), as these can confound experimental results.
Inhibition of Complex I of the Electron Transport Chain
At high concentrations (e.g., 200 µM), this compound has been shown to have an off-target effect of inhibiting Complex I of the mitochondrial electron transport chain.[11][12] This can independently affect cellular respiration and energy production.
Disruption of Coenzyme A (CoA) Homeostasis
This compound is a pro-drug that is converted to Etomoxiryl-CoA. At high concentrations, this conversion can sequester a significant amount of the cellular free Coenzyme A pool.[13][14] This depletion of free CoA can have widespread effects on metabolism beyond the inhibition of CPT1.[13][14]
Signaling Pathways Modulated by this compound Treatment
This compound treatment can influence several key signaling pathways that regulate metabolism and cellular processes.
PPARγ-Mediated Pathway
In some cancer cells, this compound has been shown to induce cell cycle arrest through a Peroxisome Proliferator-Activated Receptor gamma (PPARγ)-mediated pathway.[8]
mTOR Signaling Pathway
The metabolic shift towards glucose metabolism induced by this compound can activate the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and metabolism.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the metabolic consequences of this compound treatment.
Measurement of Fatty Acid Oxidation using Radiolabeled Palmitate
This protocol is adapted from established methods for measuring the rate of β-oxidation of radiolabeled fatty acids.[15][16][17][18]
Materials:
-
[14C]palmitic acid or [3H]palmitic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium
-
This compound
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Preparation of Radiolabeled Palmitate-BSA Conjugate:
-
Prepare a stock solution of non-radioactive sodium palmitate.
-
Prepare a stock solution of fatty acid-free BSA.
-
Combine the radiolabeled palmitic acid with the non-radioactive palmitate solution.
-
Slowly add the palmitate mixture to the BSA solution while stirring to form the palmitate-BSA conjugate.
-
-
Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
-
Initiation of FAO Assay:
-
Replace the culture medium with fresh medium containing the radiolabeled palmitate-BSA conjugate.
-
Incubate the cells at 37°C for a defined period (e.g., 1-4 hours).
-
-
Termination of Reaction and Separation of Metabolites:
-
Stop the reaction by adding cold PCA or TCA to precipitate proteins and lipids.
-
Centrifuge the samples to pellet the precipitate.
-
Collect the supernatant containing the acid-soluble metabolites (ASMs), which include [14C]acetyl-CoA and other downstream products of β-oxidation.
-
-
Quantification:
-
Add a portion of the supernatant to scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Normalize the results to the total protein content of the cells.
-
Measurement of OCR and ECAR using a Seahorse XF Analyzer
The Seahorse XF Analyzer allows for the real-time measurement of mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR).[19][20][21][22]
Materials:
-
Seahorse XF Analyzer and consumables (culture plates, cartridges)
-
Seahorse XF assay medium
-
This compound
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF culture plate at a predetermined optimal density.
-
Pre-Assay Preparation:
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium.
-
Incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
-
-
Cartridge Hydration and Loading:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Load the injection ports of the cartridge with this compound and other metabolic modulators (e.g., for a mitochondrial stress test).
-
-
Assay Execution:
-
Place the cell plate in the Seahorse XF Analyzer.
-
Run a pre-programmed assay protocol that includes baseline measurements followed by sequential injections of the loaded compounds.
-
-
Data Analysis: The Seahorse software calculates OCR and ECAR values in real-time. Analyze the changes in these rates following the injection of this compound to determine its effect on mitochondrial respiration and glycolysis.
Measurement of Glucose Uptake using 2-Deoxyglucose (2-DG)
This assay measures the uptake of the glucose analog 2-deoxyglucose, which is taken up by glucose transporters and phosphorylated, but not further metabolized, thus trapping it inside the cell.[23][24][25][26][27]
Materials:
-
Radiolabeled ([3H] or [14C]) 2-deoxyglucose or a non-radioactive 2-DG assay kit
-
Glucose-free medium
-
This compound
-
Lysis buffer
-
Scintillation counter or plate reader
Procedure:
-
Cell Preparation and Treatment:
-
Seed cells in culture plates.
-
Treat cells with this compound or vehicle control for the desired time.
-
-
Glucose Starvation:
-
Wash the cells with a glucose-free medium.
-
Incubate the cells in the glucose-free medium for a short period (e.g., 30-60 minutes) to stimulate glucose transporter activity.
-
-
2-DG Uptake:
-
Add medium containing 2-DG (radiolabeled or fluorescently tagged) to the cells.
-
Incubate for a short, defined period (e.g., 10-30 minutes) to allow for uptake.
-
-
Termination and Lysis:
-
Stop the uptake by rapidly washing the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
-
Quantification:
-
If using radiolabeled 2-DG, measure the radioactivity in the cell lysates using a scintillation counter.
-
If using a non-radioactive kit, follow the manufacturer's instructions for detection, which typically involves an enzymatic reaction that produces a colorimetric or fluorescent signal.
-
Normalize the results to the total protein content.
-
Conclusion
This compound is a powerful tool for investigating the role of fatty acid oxidation in cellular metabolism. Its primary effect is the potent and irreversible inhibition of CPT1, leading to a suppression of FAO and a compensatory increase in glucose metabolism. However, researchers must remain vigilant of its dose-dependent off-target effects, including the inhibition of mitochondrial complex I and the disruption of CoA homeostasis, which can significantly influence experimental outcomes. By employing the detailed experimental protocols and understanding the complex signaling pathways outlined in this guide, researchers can effectively utilize this compound to unravel the intricate metabolic networks that govern cellular function in health and disease. Careful experimental design, including the use of appropriate concentrations and control experiments, is paramount to generating robust and reliable data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of this compound on glucose turnover and recycling with [1-14C], [3-3H]-glucose tracer in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Inhibition of fatty acid oxidation by this compound impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting fatty acid oxidation enhances response to HER2-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 12. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Inhibits Macrophage Polarization by Disrupting CoA Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mouselivercells.com [mouselivercells.com]
- 16. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of fatty acid oxidation rates in animal tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tabaslab.com [tabaslab.com]
- 23. assaygenie.com [assaygenie.com]
- 24. Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 25. docs.aatbio.com [docs.aatbio.com]
- 26. Glucose Uptake-Glo Assay Technical Manual [promega.com]
- 27. researchgate.net [researchgate.net]
Etomoxir's Impact on Cellular ATP Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etomoxir, a potent irreversible inhibitor of carnitine palmitoyltransferase 1 (CPT1), has been extensively utilized as a research tool to investigate the role of fatty acid oxidation (FAO) in cellular bioenergetics. By blocking the rate-limiting step of long-chain fatty acid transport into the mitochondria, this compound effectively curtails FAO, leading to a significant reduction in cellular ATP production, particularly in cells reliant on this metabolic pathway. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on ATP synthesis, and detailed protocols for key experimental assays. Furthermore, it elucidates the signaling pathways influenced by this compound and discusses the critical consideration of its dose-dependent, off-target effects.
Introduction
Cellular energy, primarily in the form of adenosine triphosphate (ATP), is generated through the catabolism of various substrates, including glucose, amino acids, and fatty acids. Fatty acid oxidation is a highly efficient process for ATP production, yielding a substantial number of ATP molecules per carbon atom. The entry of long-chain fatty acids into the mitochondrial matrix for β-oxidation is critically dependent on the carnitine shuttle system, with CPT1 acting as the gatekeeper enzyme. This compound's irreversible inhibition of CPT1 provides a powerful means to dissect the contribution of FAO to the overall energy budget of the cell. This guide will explore the profound consequences of this inhibition on cellular ATP levels.
Mechanism of Action
This compound's primary mechanism of action is the irreversible inhibition of CPT1, which exists in three isoforms (CPT1A, CPT1B, and CPT1C) with tissue-specific distribution. By binding to and inactivating CPT1, this compound prevents the conversion of long-chain acyl-CoAs to acylcarnitines, thereby halting their translocation across the inner mitochondrial membrane. This effectively blocks the mitochondrial β-oxidation of long-chain fatty acids, a major source of acetyl-CoA for the tricarboxylic acid (TCA) cycle and subsequent ATP generation via oxidative phosphorylation.
At higher concentrations (typically >100 µM), this compound exhibits off-target effects, most notably the inhibition of complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC).[1][2] This direct impairment of the ETC further exacerbates the deficit in ATP production by hindering the oxidation of NADH derived from other metabolic pathways, such as glycolysis and the TCA cycle.
Quantitative Impact on Cellular ATP Production
The impact of this compound on cellular ATP levels is dose-dependent and varies across different cell types, reflecting their relative reliance on FAO for energy. The following tables summarize the quantitative effects of this compound on ATP production and related metabolic parameters as reported in the literature.
| Cell Line | This compound Concentration (µM) | Parameter Measured | Percentage Change (%) | Citation |
| BT549 | 200 | Basal Respiration | ↓ 65 | [1] |
| BT549 | 200 | Maximal Respiratory Capacity | ↓ 65 | [1] |
| BT549 | 200 | Oxygen-driven ATP Production | Minimal | [1] |
| CPT1A Knockdown Cells | - | ATP Production | ↓ 60 | [1] |
| HL60 | 200 | Total ATP Content | ↓ ~20 | [3] |
| U937 (cocultured with adipocytes) | Not specified | ATP | ↓ (Significant) | [4] |
| ErbB2+ breast cancer cells | Not specified | ATP | ↓ (Significant) | [5] |
Table 1: Effect of this compound on Cellular Respiration and ATP Production
| Cell Line | This compound Concentration (µM) | Parameter Measured | Percentage Change (%) | Citation |
| BT549 | 10 | Fatty Acid Oxidation (FAO) | ↓ >80 | [6] |
| BT549 | 200 | Fatty Acid Oxidation (FAO) | Further small decrease from 10 µM | [6] |
| MCF-7 | ~5 | Fatty Acid Oxidation (FAO) | ↓ 76 (maximal inhibition) | [7] |
| T47D | 5-12.5 | Fatty Acid Oxidation (FAO) | ↓ 66 (maximal inhibition) | [7] |
Table 2: Effect of this compound on Fatty Acid Oxidation
Signaling Pathways Modulated by this compound
This compound's inhibition of CPT1 and subsequent reduction in FAO-derived ATP can trigger compensatory signaling pathways.
References
- 1. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apoptotic Efficacy of this compound in Human Acute Myeloid Leukemia Cells. Cooperation with Arsenic Trioxide and Glycolytic Inhibitors, and Regulation by Oxidative Stress and Protein Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting fatty acid oxidation enhances response to HER2-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Role of Etomoxir in Shifting Substrate Utilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etomoxir is a well-characterized irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial long-chain fatty acid β-oxidation (FAO). By blocking the entry of long-chain fatty acids into the mitochondria, this compound effectively curtails this pivotal bioenergetic pathway. This inhibition instigates a significant metabolic reprogramming within the cell, compelling a shift from fatty acid utilization to an increased reliance on glucose metabolism to meet energetic demands. This guide provides an in-depth technical overview of this compound's mechanism of action, its quantifiable effects on substrate utilization, the signaling pathways it modulates, and detailed experimental protocols for studying these metabolic shifts. Particular attention is given to the dose-dependent effects of this compound, including its off-target activities at higher concentrations, to provide a comprehensive resource for researchers in metabolism and drug development.
Core Mechanism of Action: Inhibition of CPT1
This compound's primary and most well-documented mechanism of action is the irreversible inhibition of Carnitine Palmitoyltransferase 1 (CPT1).[1][2][3][4][5][6] CPT1 is an enzyme located on the outer mitochondrial membrane responsible for catalyzing the conversion of long-chain acyl-CoAs to acylcarnitines.[2] This conversion is an essential step for the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation within the mitochondrial matrix.[1][2]
This compound, an oxirane carboxylic acid derivative, is converted to its CoA ester, this compound-CoA, within the cell. This active form then covalently binds to and irreversibly inactivates the CPT1 enzyme.[7] By inhibiting CPT1, this compound effectively blocks the mitochondrial uptake and oxidation of long-chain fatty acids, forcing a fundamental shift in the cell's energy sourcing.[3][4] It is important to note that CPT1 exists in different isoforms, with CPT1A being the primary isoform in the liver and lymphocytes, and CPT1B dominant in muscle and adipose tissue.[1][8][9]
Recent chemoproteomic studies have revealed that this compound is not strictly specific to CPT1 and can bind to a wide array of proteins involved in fatty acid transport and metabolism, particularly at higher concentrations.[1][10] This promiscuity suggests that while CPT1 inhibition is the primary effect, other interactions may contribute to its overall biological activity.[1]
The Metabolic Shift: From Fatty Acids to Glucose
The inhibition of FAO by this compound necessitates a compensatory shift in cellular metabolism to maintain energy homeostasis, primarily by increasing glucose utilization. This phenomenon, often referred to as a metabolic switch, is a direct consequence of the Randle Cycle, where the inhibition of fatty acid oxidation relieves its suppressive effects on glucose metabolism, leading to enhanced glucose uptake, glycolysis, and glucose oxidation.[11]
Impact on Glucose Metabolism
Studies across various cell types have demonstrated that this compound treatment leads to a significant increase in glucose consumption and lactate excretion, hallmarks of increased glycolytic flux.[3][12] This metabolic reprogramming is crucial for cells to sustain ATP production in the absence of energy derived from FAO.[3][13]
Dose-Dependent Effects on Substrate Utilization
The concentration of this compound used in experimental settings is a critical determinant of its metabolic effects. Low concentrations (e.g., 10 µM) can effectively inhibit FAO without significantly altering glucose metabolism, while higher concentrations (e.g., 200 µM) not only inhibit FAO but also robustly increase glycolysis.[12] However, these higher concentrations are also associated with off-target effects, including the inhibition of respiratory complex I, which can confound the interpretation of results.[12]
Table 1: Quantitative Effects of this compound on Substrate Utilization in BT549 Cells
| Parameter | Vehicle Control | 10 µM this compound | 200 µM this compound | Reference |
|---|---|---|---|---|
| Glucose Consumption | No Change | No Change | ▲ 3.5% Increase | [12] |
| Lactate Excretion | No Change | No Change | ▲ 4.8% Increase | [12] |
| Glutamate Excretion | No Change | ▼ 30% Decrease | ▲ ~2-fold Increase | [12] |
| Fatty Acid Uptake | No Change | ▼ Decrease | ▲ ~30% Increase |[12] |
Data from a 48-hour treatment period. The decrease in glutamate excretion at 10 µM suggests a compensatory increase in glutaminolysis, while the increase at 200 µM is consistent with impaired TCA cycle function due to off-target effects.[12]
Table 2: Effects of this compound on Cellular Energetics in HL60 Cells
| Parameter | 50-200 µM this compound (2-6h) | Reference |
|---|---|---|
| Relative ATP Fraction | ▼ Slight, concentration-dependent reduction | [14] |
| Relative ADP/AMP Fractions | ▲ Slight, concentration-dependent increases | [14] |
| AMP/ATP Ratio | ▲ Increased | [14] |
| Mitochondrial Respiration | ▼ Dose-dependently inhibited | [14] |
| Glycolysis | ▲ Slightly stimulated |[14] |
Modulation of Key Signaling Pathways
The metabolic shift induced by this compound is intertwined with the regulation of key cellular signaling pathways that sense and respond to changes in energy status.
LKB1/AMPK Pathway
By inhibiting FAO, this compound can lead to a decrease in the cellular ATP-to-AMP ratio.[14] This increase in the relative AMP concentration is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[14] Activation of the LKB1/AMPK pathway promotes catabolic processes that generate ATP (like glycolysis) while inhibiting anabolic processes that consume ATP, thereby helping to restore energetic balance.[14]
PPARγ Signaling
In some cancer models, such as bladder cancer, this compound treatment has been shown to induce a strong upregulation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) at both the mRNA and protein levels.[2] This upregulation was linked to cell cycle arrest at the G0/G1 phase, suggesting a role for PPARγ in mediating the anti-proliferative effects of FAO inhibition in these cells.[2]
mTOR Pathway
In prostate cancer xenografts, treatment with this compound led to an increase in the phosphorylation of mTOR and its downstream target, S6 Kinase.[3] This suggests that in some contexts, the compensatory increase in glucose metabolism can activate anabolic signaling pathways like mTOR.
Experimental Protocols
Accurate assessment of the metabolic shifts induced by this compound requires robust experimental methodologies. Below are detailed protocols for key assays.
Measurement of Fatty Acid Oxidation (FAO) Rate
This protocol is based on quantifying the production of radiolabeled acid-soluble metabolites (ASMs) or CO2 from the oxidation of a radiolabeled fatty acid, such as [¹⁴C]palmitate or [³H]oleic acid.[15][16][17]
Materials:
-
Cells or tissue homogenate
-
Reaction buffer (e.g., 100 mM sucrose, 10 mM Tris-HCl, 5 mM KH₂PO₄, 80 mM KCl, 1 mM MgCl₂, 2 mM L-carnitine, 0.1 mM malate, 0.05 mM Coenzyme A, 2 mM ATP, 1 mM DTT)
-
Radiolabeled substrate: [1-¹⁴C]palmitic acid complexed to fatty acid-free BSA
-
This compound (or other inhibitors)
-
1 M Perchloric acid
-
Scintillation fluid and counter
Procedure:
-
Cell/Tissue Preparation: Isolate cells or prepare tissue homogenates as required by the experimental design.[16]
-
Reaction Setup: In microcentrifuge tubes, add a known amount of protein from the cell/tissue preparation (e.g., ~100 µg).[16]
-
Inhibitor Pre-incubation: Add this compound or vehicle control to the tubes and pre-incubate at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate Reaction: Start the oxidation reaction by adding the reaction buffer containing the [¹⁴C]palmitate-BSA complex.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a volume of cold 1 M perchloric acid. This precipitates protein and lipids, leaving the acid-soluble [¹⁴C]acetyl-CoA and other TCA cycle intermediates in the supernatant.[15]
-
Separation: Centrifuge the tubes at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated material.[15]
-
Quantification: Transfer a known volume of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.[15][18] The counts per minute (CPM) are proportional to the rate of FAO.
-
Normalization: Normalize the results to the amount of protein in the reaction or cell number.
Measurement of Glucose Uptake
This protocol uses a radiolabeled glucose analog, 2-deoxy-D-[³H]glucose (2-DG), which is taken up by cells and phosphorylated but not further metabolized, effectively trapping it inside.[19]
Materials:
-
Cultured cells
-
Glucose-free culture medium
-
2-deoxy-D-[³H]glucose
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate and grow to the desired confluency.
-
Starvation: Wash cells with glucose-free medium and incubate in the same medium for a short period (e.g., 30-60 minutes) to deplete intracellular glucose.
-
Treatment: Treat cells with this compound or vehicle control in glucose-free medium for the desired duration.
-
Uptake: Add 2-deoxy-D-[³H]glucose to each well to a final concentration (e.g., 0.5 µCi/mL) and incubate for a short, defined period (e.g., 5-10 minutes). This time should be within the linear range of uptake.
-
Wash: Aspirate the medium and rapidly wash the cells multiple times with ice-cold PBS to remove extracellular radiolabel.
-
Lysis: Lyse the cells by adding a cell lysis buffer to each well.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure radioactivity.
-
Normalization: Normalize the results to protein concentration or cell count determined from parallel wells.
Measurement of Glycolysis Rate (Lactate Production)
The rate of glycolysis can be assessed by measuring the amount of lactate excreted into the culture medium.[20]
Materials:
-
Cultured cells and complete culture medium
-
This compound or vehicle control
-
Lactate colorimetric or fluorometric assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Plate a known number of cells in a multi-well plate.
-
Treatment: After cells have adhered, replace the medium with fresh medium containing this compound or vehicle control.
-
Incubation: Culture the cells for a defined period (e.g., 24-48 hours).
-
Sample Collection: At the end of the incubation, collect a sample of the culture medium from each well.
-
Lactate Assay: Measure the lactate concentration in the collected medium using a commercial assay kit according to the manufacturer's instructions.
-
Normalization: In parallel wells, determine the final cell count or total protein content for normalization.
-
Calculation: The glycolysis rate is expressed as the amount of lactate produced per cell (or per µg of protein) per unit of time.
Conclusion and Future Directions
This compound is a powerful pharmacological tool for investigating cellular metabolism, primarily through its ability to inhibit FAO and induce a compensatory shift towards glucose utilization. This guide provides a framework for understanding its mechanism, quantifiable effects, and the experimental approaches required to study its impact. Researchers must remain cognizant of its dose-dependent and potential off-target effects, particularly the inhibition of mitochondrial complex I at high concentrations, which can complicate data interpretation.[12] The recent discovery of its promiscuous binding to other fatty acid-related proteins underscores the need for careful experimental design, including the use of genetic models (e.g., CPT1 knockdown) to validate findings attributed specifically to CPT1 inhibition.[1][5] Future investigations should continue to explore the full spectrum of this compound's molecular interactions to refine its use as a specific inhibitor and to potentially uncover new therapeutic avenues in metabolic diseases and oncology.
References
- 1. This compound repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid catabolism via CPT1 as a therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting fatty acid oxidation to promote anoikis and inhibit ovarian cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. This compound inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of the carnitine-acyltransferase inhibitor this compound on insulin sensitivity, energy expenditure and substrate oxidation in NIDDM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of fatty acid oxidation by this compound impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apoptotic Efficacy of this compound in Human Acute Myeloid Leukemia Cells. Cooperation with Arsenic Trioxide and Glycolytic Inhibitors, and Regulation by Oxidative Stress and Protein Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Methods for the Determination of Rates of Glucose and Fatty Acid Oxidation in the Isolated Working Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Video: Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]
- 19. revvity.com [revvity.com]
- 20. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
Etomoxir: A Historical and Technical Guide to a Pivotal Molecule in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etomoxir, an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1), holds a significant and complex place in the history of metabolic research. Initially investigated as a potential therapeutic agent for type 2 diabetes and later for heart failure, its journey from promising drug candidate to a tool for understanding fundamental cellular processes is a compelling narrative of scientific discovery, clinical challenges, and the unmasking of intricate off-target effects. This technical guide provides an in-depth exploration of this compound's historical context, its mechanism of action, key experimental findings, and the evolution of our understanding of its multifaceted biological activities.
Core Mechanism of Action: Inhibition of Fatty Acid Oxidation
This compound's primary and most well-characterized mechanism of action is the irreversible inhibition of carnitine palmitoyltransferase-1 (CPT-1). CPT-1 is the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondrial matrix, a critical step for their subsequent breakdown via β-oxidation to produce ATP. By inhibiting CPT-1, this compound effectively shifts the cell's energy metabolism away from fatty acid oxidation and towards glucose oxidation.
This metabolic switch was the foundational hypothesis for its therapeutic potential. In conditions like heart failure, where the failing heart exhibits a maladaptive reliance on fatty acid oxidation, shifting to the more oxygen-efficient glucose metabolism was thought to be beneficial.
Preclinical Research: Early Promise in Cardiac Metabolism
Initial preclinical studies in animal models of heart disease demonstrated promising results for this compound. Research in rat models of pressure-overload cardiac hypertrophy and diabetic cardiomyopathy showed that this compound treatment could improve cardiac function and partially normalize pathological changes in the heart muscle.
One key study in a pressure-overloaded rat heart model showed that long-term treatment with racemic this compound (15 mg/kg per day) for 12 weeks led to significant improvements in left ventricular performance.[1] This was attributed to an enhanced myocardial performance, including an increase in the proportion of the V1 myosin heavy chain isoform, which is associated with faster contraction speed.[1] Another study in diabetic rats, using an 18 mg/kg daily dose for 8 days, also reported a significant improvement and near-normalization of decreased heart function.[2]
Quantitative Data from Preclinical Studies
| Parameter | Animal Model | This compound Dose | Duration | Key Finding | Reference |
| Myocardial Performance | Pressure-overloaded rat | 15 mg/kg/day (racemic) | 12 weeks | Increased maximal developed pressure, left ventricular pressure-volume area, and ±dP/dt max. | [1] |
| Cardiac Function | Diabetic rat | 18 mg/kg/day | 8 days | Significantly improved and almost normalized decreased heart function. | [2] |
| Myocardial Lipid Levels | Diabetic rat | 18 mg/kg/day | 8 days | Increased myocardial 1,2-diacylglycerol levels. | [3] |
Experimental Protocols: Preclinical Cardiac Function Studies
Pressure-Overload Rat Model:
-
Animal Model: Male Wistar rats.
-
Induction of Hypertrophy: Constriction of the ascending aorta.
-
Treatment: Racemic this compound (15 mg/kg per day) administered in drinking water for 12 weeks.
-
Cardiac Function Assessment: Left ventricular geometry and dynamics of isovolumic contractions were assessed. This involved measuring maximal developed pressure, left ventricular pressure-volume area, and the maximal rates of pressure rise and fall (±dP/dt max). Myosin isozyme composition was analyzed as a marker of phenotypic changes.[1]
Diabetic Rat Model:
-
Animal Model: Male Wistar rats.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (60 mg/kg).
-
Treatment: this compound (18 mg/kg) was given daily for 8 days by intraperitoneal injection, starting 5 weeks after the induction of diabetes.[3]
-
Cardiac Function Assessment: Heart rate, systolic blood pressure, and fractional shortening were measured. Myocardial lipid levels, including 1,2-diacylglycerol and ceramide, were also quantified.[3]
Clinical Trials: Hope and Disappointment in Heart Failure
The promising preclinical data led to the investigation of this compound in patients with chronic heart failure.
The First Clinical Trial
A small, open-label pilot study involving 10 male patients with chronic congestive heart failure (NYHA functional class II-III) showed encouraging results.[4] Patients received 80 mg of this compound once daily for 3 months in addition to their standard therapy.[4] The study reported clinical improvement in all patients, with no significant side effects leading to discontinuation of the medication.[4]
Quantitative Data from the First Clinical Trial
| Parameter | Before Treatment (mean ± SEM) | After Treatment (mean ± SEM) | p-value |
| Left Ventricular Ejection Fraction (%) | 21.5 ± 2.6 | 27.0 ± 2.3 | <0.01 |
| Maximum Cardiac Output during exercise (L/min) | 9.72 ± 1.25 | 13.44 ± 1.50 | <0.01 |
| Stroke Volume during exercise (ml) | 84 ± 7 | 109 ± 9 | <0.01 |
The ERGO (this compound for the Recovery of Glucose Oxidation) Study
The promising results from the initial pilot study led to a larger, multicenter, double-blind, randomized, placebo-controlled trial known as the ERGO study. The trial was designed to evaluate the efficacy and safety of two doses of this compound (40 mg and 80 mg daily) over a 6-month period in patients with moderate congestive heart failure.[5][6]
However, the ERGO study was prematurely terminated due to concerns about hepatotoxicity, as unacceptably high liver transaminase levels were detected in four patients receiving this compound.[5][7] At the time of termination, 347 patients had been randomized. Due to the early termination, the study was underpowered to show a statistically significant benefit in the primary endpoint of exercise time, although a trend towards improvement was observed with the 80 mg dose.[5][6]
Quantitative Data from the ERGO Trial
| Treatment Group | Number of Patients Randomized | Mean Increase in Exercise Time (seconds) | p-value |
| Placebo | 121 | 3.3 | Not significant |
| This compound (40 mg) | 118 | 10.2 | Not significant |
| This compound (80 mg) | 108 | 19.4 | Not significant |
Experimental Protocols: Clinical Trials
Patient Population (ERGO Trial):
-
Inclusion Criteria (General): Patients with moderate congestive heart failure.
-
Exclusion Criteria (General): Not explicitly detailed in the provided search results, but would typically include significant liver or kidney disease, recent myocardial infarction, and other conditions that could interfere with the study's endpoints or the patient's safety.
Maximal Exercise Tolerance Test Protocol (General for Heart Failure Trials):
-
Method: Symptom-limited incremental exercise test on a cycle ergometer or treadmill. The Bruce protocol is a commonly used treadmill protocol.[8][9]
-
Procedure: The test typically begins with a warm-up period at a low workload, followed by progressive increases in workload at regular intervals (e.g., every 2-3 minutes).[7][9] The test continues until the patient reaches their maximal effort, indicated by symptoms like fatigue, dyspnea, or chest pain, or by achieving a certain percentage of their maximum predicted heart rate (often 85%).[8]
-
Measurements: Heart rate, blood pressure, and electrocardiogram (ECG) are continuously monitored. Oxygen uptake (VO2) may also be measured to determine peak exercise capacity.[10]
Unraveling the Complexity: Off-Target Effects of this compound
The clinical setback of this compound due to hepatotoxicity, coupled with further research, led to the discovery of several important off-target effects that have reshaped our understanding of this molecule. These findings have transformed this compound from a failed drug candidate into a valuable chemical probe to investigate cellular metabolism.
PPARα Agonism
This compound and its metabolites can act as direct agonists of the peroxisome proliferator-activated receptor-alpha (PPARα).[11][12] PPARα is a nuclear receptor that plays a crucial role in regulating the expression of genes involved in fatty acid transport and catabolism.[13] This activation of PPARα by this compound can lead to both protective and potentially detrimental effects, depending on the context. For instance, in a model of acute renal failure, this compound-induced PPARα activation was shown to be protective.[12][14] However, the activation of PPARα is also known to be involved in peroxisome proliferation and can contribute to oxidative stress, a potential mechanism for the observed hepatotoxicity.[11]
Inhibition of Mitochondrial Complex I
At higher concentrations (typically above 50 µM), this compound has been shown to have a direct inhibitory effect on complex I of the mitochondrial electron transport chain.[15] This inhibition is independent of its effect on CPT-1 and can lead to a significant impairment of mitochondrial respiration and an increase in the production of reactive oxygen species (ROS), contributing to oxidative stress.[15]
Disruption of Coenzyme A Homeostasis
More recent research has revealed that this compound can significantly disrupt intracellular coenzyme A (CoA) homeostasis.[6] This occurs because this compound is converted to its active form, Etomoxiryl-CoA, which then irreversibly binds to CPT-1. At higher concentrations, the sequestration of the free CoA pool into Etomoxiryl-CoA can lead to a functional CoA deficiency, impacting numerous metabolic pathways that rely on this essential cofactor.
Visualizing the Pathways and Processes
To better understand the complex interactions of this compound, the following diagrams illustrate its primary mechanism of action, its off-target effects, and the workflow of a typical preclinical study.
References
- 1. This compound improves left ventricular performance of pressure-overloaded rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement of myocardial function and metabolism in diabetic rats by the carnitine palmitoyl transferase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of 1,2-diacylglycerol in improvement of heart function by this compound in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A double-blind randomized multicentre clinical trial to evaluate the efficacy and safety of two doses of this compound in comparison with placebo in patients with moderate congestive heart failure: the ERGO (this compound for the recovery of glucose oxidation) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. omicsonline.org [omicsonline.org]
- 7. Exercise tolerance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Exercise testing in chronic heart failure [escardio.org]
- 10. Molecular mechanisms of this compound-induced toxicity [repository.lib.ncsu.edu]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound-induced PPARalpha-modulated enzymes protect during acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Etomoxir Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Etomoxir is an irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), a critical enzyme in the mitochondrial fatty acid β-oxidation (FAO) pathway.[1][2] By blocking CPT1, this compound prevents the transport of long-chain fatty acids into the mitochondria, thereby inhibiting their oxidation for energy production.[1][3] This property has made this compound a widely used tool in metabolic research to study the roles of FAO in various cellular processes, including cancer cell proliferation, immune cell function, and metabolic diseases.[4][5] However, it is crucial to note that at higher concentrations (typically >10 µM), this compound can exhibit off-target effects, such as disruption of coenzyme A (CoA) homeostasis and inhibition of mitochondrial respiratory complex I and the adenine nucleotide translocase (ANT), which are independent of its action on CPT1.[2][5][6] These application notes provide detailed protocols for the use of this compound in in-vitro cell culture, data on its effective concentrations, and methods to assess its biological effects.
Mechanism of Action & Signaling Pathway
This compound's primary mechanism involves the irreversible inhibition of CPT1, which exists in two main isoforms, CPT1A (liver isoform) and CPT1B (muscle isoform). CPT1 catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines, a rate-limiting step for their entry into the mitochondrial matrix for β-oxidation.[7] Inhibition of this step leads to a reduction in ATP and NADPH derived from FAO and a compensatory shift towards glucose metabolism (the Warburg effect).[1][3][4] In some contexts, this compound-induced metabolic changes can influence signaling pathways such as the peroxisome proliferator-activated receptor (PPAR) signaling pathway, leading to effects like cell cycle arrest.[4]
Caption: this compound's primary mechanism of action.
Quantitative Data Summary
The effective concentration of this compound is highly dependent on the cell type and the duration of treatment. Low micromolar concentrations are often sufficient to inhibit FAO, while higher concentrations may be required to induce effects like cell death, though off-target effects become a major concern.[8]
Table 1: Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
|---|---|---|---|---|
| Bladder Cancer (UM-UC-3, T24) | 75 - 150 µM | 48 h | Inhibition of cell viability, cell cycle arrest at G0/G1. | [4] |
| Prostate Cancer (LNCaP, PC3, VCaP) | 150 µM | 24 - 48 h | Inhibition of FAO, increased glucose uptake. | [3] |
| Breast Cancer (MCF-7, T47D) | 0.5 - 5 µM | 24 h | Significant to maximal inhibition of FAO rates. | [8] |
| Breast Cancer (BT549) | 10 µM | 60 min - 72 h | >80% decrease in acylcarnitines; no effect on proliferation. | [2][9] |
| Breast Cancer (BT549) | 200 µM | 60 min | Impaired mitochondrial respiration. | [2][9] |
| Acute Myeloid Leukemia (HL60) | 100 - 200 µM | 24 h | Decreased cell viability, induction of apoptosis. | [10] |
| Lung & Prostate Cancer Spheroids | 32.5 µM | 6 days | Reduced sphere formation, increased radiation sensitivity. |[11] |
Table 2: Quantitative Effects of this compound Treatment
| Cell Line | Treatment | Metric | Result | Reference |
|---|---|---|---|---|
| Bladder Cancer (UM-UC-3) | 75 - 150 µM for 48h | ATP Level | Decreased | [4] |
| Bladder Cancer (UM-UC-3) | 75 - 150 µM for 48h | NADPH Level | Decreased | [4] |
| Bladder Cancer (UM-UC-3) | 75 - 150 µM for 48h | NADP+/NADPH Ratio | Increased | [4] |
| Prostate Cancer (LNCaP, PC3) | 150 µM for 4h | [14C]Palmitate Oxidation | Significantly decreased | [3] |
| Breast Cancer (MCF-7) | 5 µM for 24h | FAO Rate | ~76% inhibition | [8] |
| Breast Cancer (T47D) | 5 - 12.5 µM for 24h | FAO Rate | ~66% inhibition |[8] |
Experimental Protocols
Protocol 1: General this compound Treatment for In Vitro Studies
This protocol outlines a general workflow for treating adherent cell cultures with this compound to study its effects on cellular functions.
Caption: General experimental workflow for this compound treatment.
Materials:
-
Cultured cells of interest
-
Complete culture medium
-
This compound (e.g., Sigma-Aldrich, Cat. #E1905)
-
Solvent for this compound (e.g., sterile pure water or DMSO)
-
Sterile culture plates/flasks
Procedure:
-
Cell Seeding: Seed cells into 96-well, 12-well, or 6-well plates at a density that ensures they are in the exponential growth phase (e.g., ~70% confluent) at the time of treatment. Allow cells to adhere and recover overnight in a 37°C, 5% CO2 incubator.
-
Drug Preparation: Prepare a concentrated stock solution of this compound. For example, dissolve this compound in sterile pure water to a stock concentration of 50 mM. Store aliquots at -20°C.
-
Cell Treatment: On the day of the experiment, thaw the this compound stock and dilute it to the desired final concentrations (e.g., 10 µM, 75 µM, 150 µM) in fresh, pre-warmed complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound. Include a vehicle control group treated with the same concentration of solvent (e.g., water or DMSO) used for the highest this compound concentration.[4]
-
Incubation: Return the plates to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).[4]
-
Analysis: Following incubation, proceed with the desired downstream analysis, such as cell viability assays, metabolic assays, or protein/gene expression analysis.
Protocol 2: Assessment of Cell Viability using MTT Assay
This protocol is adapted from methodologies used to assess the effect of this compound on bladder cancer cell viability.[4]
Materials:
-
This compound-treated cells in a 96-well plate (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Following the incubation period with this compound, add 20 µL of MTT solution to each well of the 96-well plate.[4]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]
-
Carefully discard the medium from each well.[4]
-
Add 150 µL of DMSO to each well to dissolve the formazan precipitate.[4]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Measurement of Fatty Acid Oxidation (FAO) Rate
Two common methods are used to measure FAO. Method A is a direct measure of substrate catabolism using radioactivity. Method B provides a real-time indicator of mitochondrial respiration.
Method A: Radiolabeled Fatty Acid Oxidation Assay
This method measures the conversion of a radiolabeled fatty acid (e.g., [14C]palmitate or [14C]oleate) into [14C]CO2.[3]
Materials:
-
Cells treated with this compound in 12-well plates
-
[14C]-labeled fatty acid (e.g., [1-14C]palmitic acid)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
L-carnitine
-
Sealed dual-chamber plates or flasks with a center well for CO2 trapping
-
1N NaOH
-
Perchloric acid
-
Scintillation fluid and counter
Procedure:
-
Treat cells with this compound for the desired time (e.g., 4 to 48 hours).[3]
-
Prepare the assay medium containing fresh culture medium, 1 mM L-carnitine, 100 µM BSA-conjugated fatty acids, and the [14C]-labeled fatty acid (e.g., 1 µCi/mL).[3]
-
Replace the treatment medium with the radiolabeled assay medium.
-
Place a filter paper wick soaked in 1N NaOH into the center well of each sealed flask to trap the produced 14CO2.[12]
-
Incubate the cells for 2-4 hours at 37°C.[12]
-
Stop the reaction by injecting perchloric acid into the medium to release the dissolved CO2.[3][12]
-
Allow the flasks to sit for another hour to ensure complete trapping of 14CO2 by the NaOH-soaked filter paper.[12]
-
Remove the filter paper and measure the radioactivity using a scintillation counter.
-
Normalize the radioactive counts to the total protein content of each well. Compare the results between this compound-treated and vehicle control groups.
Method B: Seahorse XF Real-Time Respirometry
This method measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in real-time. By providing fatty acids as the primary fuel source, the OCR can be attributed to FAO.
Caption: Workflow for Seahorse XF fatty acid oxidation assay.
Materials:
-
Seahorse XF Analyzer and consumables
-
Cells seeded in a Seahorse XF cell culture microplate
-
Seahorse XF Base Medium
-
L-carnitine, Palmitate-BSA conjugate
-
This compound
-
Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Medium Preparation: Prepare the FAO assay medium by supplementing Seahorse XF Base Medium with L-carnitine (e.g., 0.5 mM).[12]
-
Pre-incubation: Wash the cells with the FAO assay medium. Add medium containing the desired concentrations of this compound or vehicle control. Incubate the plate in a non-CO2 incubator at 37°C for 1-3 hours.[12]
-
Seahorse XF Assay: Just before the assay, add the palmitate-BSA substrate and the mitochondrial stress test compounds to the appropriate ports of the hydrated sensor cartridge.
-
Place the cell culture microplate into the Seahorse XF Analyzer and initiate the protocol. The analyzer will measure the basal OCR and then the OCR after sequential injection of the compounds.
-
Data Analysis: The OCR that is sensitive to this compound treatment can be attributed to CPT1-dependent fatty acid oxidation. Analyze the data to compare mitochondrial respiration parameters between control and treated cells.
Considerations and Troubleshooting
-
Off-Target Effects: Be aware that this compound concentrations above 10-20 µM can have significant off-target effects.[2][5] To confirm that the observed phenotype is due to CPT1 inhibition, consider rescue experiments with medium-chain fatty acids (which enter mitochondria independently of CPT1) or genetic validation using CPT1A siRNA/shRNA.[3][13]
-
Solubility: this compound is soluble in water. Ensure complete dissolution when preparing stock solutions. For some formulations, DMSO may be used. Always run a vehicle control with the same concentration of the solvent.[4]
-
Cell Type Specificity: The reliance of cells on FAO varies greatly. The effects of this compound will be more pronounced in cells that actively use fatty acids as a fuel source.
-
Prodrug Activity: this compound is a prodrug that is converted to the active inhibitor, etomoxiryl-CoA, inside the cell. This process consumes cellular coenzyme A, which can contribute to off-target effects at high concentrations.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-carnitine, a novel pharmaco-metabolite of this compound, inhibits phospholipases A2 and mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A novel approach to target hypoxic cancer cells via combining β-oxidation inhibitor this compound with radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. This compound repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Determining Optimal Etomoxir Concentration for In Vitro Experiments
Introduction
Etomoxir is a well-characterized, irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), a key enzyme in the regulation of mitochondrial fatty acid oxidation (FAO).[1][2] CPT1 is located on the outer mitochondrial membrane and facilitates the transport of long-chain fatty acids into the mitochondrial matrix, which is the rate-limiting step for their subsequent β-oxidation.[3] By inhibiting CPT1, this compound effectively blocks this pathway, compelling cells to shift their energy metabolism from fatty acids towards glucose oxidation.[1][4] This property makes this compound a valuable tool for studying cellular bioenergetics, metabolic reprogramming in diseases like cancer, and the specific roles of FAO in various cellular processes.[2][5][6]
However, the effective concentration of this compound can vary significantly depending on the cell type, species, and experimental conditions.[3] Furthermore, at higher concentrations, this compound is known to exhibit off-target effects, including the inhibition of respiratory complex I, disruption of coenzyme A (CoA) homeostasis, and induction of oxidative stress, which can confound experimental results.[7][8][9][10] Therefore, it is critical for researchers to empirically determine the optimal concentration that provides maximal inhibition of FAO with minimal off-target effects for their specific experimental system.
These notes provide a comprehensive guide and detailed protocols for establishing the optimal this compound concentration for your research needs.
Mechanism of Action and Key Considerations
This compound itself is a prodrug that is converted into its active form, Etomoxiryl-CoA, within the cell.[3][10] Etomoxiryl-CoA then covalently binds to and irreversibly inhibits CPT1.[3]
Key Considerations:
-
Cell-Type Specificity: The sensitivity to this compound varies widely. For instance, a 100-fold difference in CPT1 sensitivity has been observed between human and rat hepatocytes.[3] Therefore, a concentration effective in one cell line may not be in another.
-
On-Target vs. Off-Target Effects: Low micromolar concentrations (e.g., 0.5-10 µM) are often sufficient to achieve significant or maximal inhibition of FAO in many cell lines.[7][11][12][13] Higher concentrations (often >40-100 µM) are more likely to induce off-target effects that are independent of CPT1 inhibition.[7][9][14]
-
Experimental Endpoint: The desired biological outcome dictates the concentration range. If the goal is to specifically study the effects of FAO inhibition, the lowest concentration that achieves maximal FAO blockade should be used. If the goal is to reduce cell proliferation or induce cell death, higher concentrations may be required, but researchers must acknowledge the potential contribution of off-target effects.[7][11]
Visualizing this compound's Role in Fatty Acid Oxidation
The following diagram illustrates the metabolic pathway targeted by this compound.
References
- 1. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. This compound: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversing metabolic reprogramming by CPT1 inhibition with this compound promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of fatty acid oxidation by this compound impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a carnitine palmitoyltransferase 1 inhibitor, combined with temozolomide reduces stemness and invasiveness in patient-derived glioblastoma tumorspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 10. This compound inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
Application Notes: Using Etomoxir in Seahorse XF Assays to Measure Fatty Acid Oxidation
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 4. Seahorse XF Substrate Oxidation Stress Test Kits | Agilent [agilent.com]
- 5. agilent.com [agilent.com]
- 6. hpst.cz [hpst.cz]
- 7. agilent.com [agilent.com]
Application Notes and Protocols for Assessing Fatty Acid Oxidation Inhibition by Etomoxir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid oxidation (FAO) is a critical metabolic pathway responsible for energy production from the breakdown of fatty acids. In various physiological and pathological conditions, including metabolic diseases and cancer, the modulation of FAO is of significant interest. Etomoxir is a well-established and potent irreversible inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in FAO.[1][2] CPT-1 facilitates the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation. By inhibiting CPT-1, this compound effectively blocks this pathway, leading to a decrease in ATP and NADPH production derived from fatty acids.[2] These application notes provide detailed protocols for assessing the inhibitory effect of this compound on FAO, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.
Recent research has highlighted that while this compound is a potent CPT-1 inhibitor, high concentrations can exhibit off-target effects, including inhibition of respiratory complex I and disruption of Coenzyme A homeostasis.[3][4][5] Therefore, it is crucial to use the lowest effective concentration to ensure specific inhibition of FAO.
Mechanism of Action of this compound
This compound, in its (R)-(+)-enantiomeric form, is converted intracellularly to its active form, (R)-(+)-etomoxir-Coenzyme A ester.[1] This active metabolite then irreversibly binds to and inhibits CPT-1, which is located on the outer mitochondrial membrane.[1][3] This inhibition prevents the conjugation of long-chain fatty acyl-CoAs to carnitine, a necessary step for their translocation into the mitochondrial matrix where β-oxidation occurs.[1][2]
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound can vary depending on the cell type and metabolic state. The following tables summarize key quantitative data from various studies.
Table 1: Inhibitory Concentrations of this compound on CPT-1 and FAO
| Cell Line/Tissue | Parameter | Value | Reference |
| Rat Liver Mitochondria | IC50 (CPT-1) | 5-20 nmol/l | [1] |
| Rat Heart Mitochondria | IC50 (CPT-1) | 5-20 nmol/l | [1] |
| Rat Muscle Mitochondria | IC50 (CPT-1) | 5-20 nmol/l | [1] |
| MCF-7 (Breast Cancer) | Max FAO Inhibition | ~76% at 5 µM | [6][7] |
| T47D (Breast Cancer) | Max FAO Inhibition | ~66% at 5-12.5 µM | [6][7] |
| BT549 (Breast Cancer) | FAO Inhibition | >80% at 10 µM | [5][8][9] |
| Permeabilized HepG2 | EC50 (Respiration) | 9.2 nM | [10] |
Table 2: Effects of this compound on Cellular Metabolism
| Cell Line | Treatment | Effect | Magnitude of Change | Reference |
| UM-UC-3 (Bladder Cancer) | This compound | Decrease in ATP | Significant | [2] |
| UM-UC-3 (Bladder Cancer) | This compound | Decrease in NADPH | Significant | [2] |
| BT549 (Breast Cancer) | 10 µM this compound | Decrease in Acylcarnitines | >80% | [8][9] |
| BT549 (Breast Cancer) | 10 µM this compound | Decrease in ¹³C₂-citrate from ¹³C-palmitate | ~90% | [5] |
| Isolated Soleus Muscle | 100 µM this compound | Decrease in Palmitate Oxidation | ~50% | [11] |
Experimental Protocols
Protocol 1: Seahorse XF Fatty Acid Oxidation Assay
This protocol utilizes the Agilent Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in response to fatty acid substrates and inhibitors.[12][13][14]
Materials:
-
Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)[14]
-
Cultured cells of interest
-
Seahorse XF Base Medium (e.g., DMEM)[13]
-
L-carnitine[13]
-
Palmitate-BSA conjugate (or other long-chain fatty acid)[13][15]
-
This compound[15]
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A[13][15]
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-optimized density and allow them to adhere overnight.[13]
-
Substrate Limitation (Optional but Recommended): To enhance cellular reliance on exogenous fatty acids, replace the growth medium with a substrate-limited medium (e.g., DMEM with 0.5 mM glucose, 1 mM glutamine, 1% FBS, and 0.5 mM L-carnitine) and incubate overnight.[13]
-
Assay Medium Preparation: Prepare the FAO assay medium by supplementing Seahorse XF Base Medium with 2.5 mM glucose and 0.5 mM L-carnitine. Warm to 37°C and adjust the pH to 7.4.[13][16]
-
Cell Plate Preparation:
-
Remove the culture or substrate-limited medium.
-
Wash the cells once with the prepared FAO assay medium.
-
Add the appropriate volume of FAO assay medium to each well.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour.[13]
-
-
Sensor Cartridge Hydration and Loading:
-
Hydrate a Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.[13]
-
Prepare stock solutions of this compound and other mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) in the FAO assay medium at 10x the final desired concentration.
-
Load the prepared compounds into the designated ports of the hydrated sensor cartridge. A typical injection strategy is:
-
Port A: Palmitate-BSA (substrate) and/or this compound (for pre-treatment or co-injection)
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone/Antimycin A[13]
-
-
-
Run the Assay:
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Replace the calibrant plate with the cell plate and initiate the assay protocol.[13] The instrument will measure OCR before and after the injection of each compound.
-
Data Analysis:
The change in OCR upon the addition of palmitate indicates the rate of FAO. The subsequent addition of this compound should reduce this OCR, confirming that the observed respiration is CPT-1 dependent. The degree of reduction quantifies the inhibition of FAO.
Protocol 2: Radioactive [¹⁴C]-Palmitate Oxidation Assay
This classic method directly measures the metabolic flux of fatty acids by quantifying the production of radiolabeled CO₂ from the oxidation of [¹⁴C]-palmitate.[17]
Materials:
-
Cultured cells of interest
-
[¹⁴C]-Palmitic acid
-
Bovine Serum Albumin (BSA)
-
This compound
-
Scintillation vials and scintillation fluid
-
Sealed incubation flasks with a center well for CO₂ trapping
-
1N NaOH
-
Perchloric acid
Procedure:
-
Preparation of [¹⁴C]-Palmitate-BSA Conjugate:
-
Cell Treatment:
-
Seed cells in appropriate culture plates or flasks and grow to the desired confluency.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control in serum-free medium for 1-3 hours.[14]
-
-
Initiation of FAO Assay:
-
After pre-incubation, replace the medium with fresh medium containing the [¹⁴C]-palmitate-BSA conjugate, L-carnitine (0.5 mM), and the respective concentrations of this compound.[14][17]
-
Place a filter paper wick soaked in 1N NaOH into the center well of each sealed flask to trap the produced ¹⁴CO₂.[14]
-
-
Incubation: Incubate the cells for 2-4 hours at 37°C.[14]
-
Termination and Measurement:
-
Stop the reaction by injecting perchloric acid into the medium to release the dissolved ¹⁴CO₂.[14]
-
Allow the flasks to sit for another hour to ensure complete trapping of ¹⁴CO₂ by the NaOH-soaked filter paper.[14]
-
Remove the filter paper and place it in a scintillation vial with scintillation fluid to count the radioactivity.[14]
-
-
Data Analysis:
-
Normalize the radioactive counts (disintegrations per minute, DPM) to the protein content of each well.
-
Compare the DPM/mg protein between the this compound-treated and vehicle control groups to determine the percentage of FAO inhibition.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of fatty acid oxidation in various biological processes. The protocols outlined in these application notes provide robust methods for assessing the inhibitory effects of this compound. Careful consideration of drug concentration is necessary to avoid off-target effects and ensure specific inhibition of CPT-1. By combining these detailed experimental procedures with the provided data presentation formats and pathway visualizations, researchers can effectively design, execute, and interpret studies on FAO modulation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. This compound inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
- 17. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application of Etomoxir in Cardiac Metabolism Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etomoxir is a potent and irreversible inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid β-oxidation (FAO). By blocking the entry of long-chain fatty acids into the mitochondria, this compound forces a metabolic shift in cardiac muscle from fatty acid utilization towards glucose oxidation for energy production. This unique mechanism of action has made this compound a valuable tool in cardiac metabolism research, particularly in studies of heart failure, myocardial ischemia-reperfusion injury, and cardiac hypertrophy. These application notes provide a comprehensive overview of the use of this compound in this field, including detailed experimental protocols and a summary of key findings.
Mechanism of Action
This compound, an oxirane-2-carboxylate derivative, irreversibly inhibits CPT1 by covalently binding to the enzyme. CPT1 is located on the outer mitochondrial membrane and is essential for the transport of long-chain fatty acyl-CoAs into the mitochondrial matrix, where β-oxidation occurs. By inhibiting CPT1, this compound effectively reduces the heart's reliance on fatty acids, its primary fuel source under normal physiological conditions, and promotes the utilization of glucose. This metabolic switch is thought to be beneficial in several pathological cardiac conditions where fatty acid metabolism is dysregulated and contributes to cellular dysfunction.
Signaling Pathways Affected by this compound
The metabolic shift induced by this compound triggers a cascade of downstream signaling events that influence cardiac gene expression and function. One of the key pathways affected is the peroxisome proliferator-activated receptor-alpha (PPARα) signaling pathway. While this compound inhibits FAO, it has also been reported to act as a PPARα agonist. This dual action can lead to the upregulation of genes involved in glucose metabolism and calcium handling, such as sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA2a), and a shift in myosin heavy chain isoform expression.[1][2][3]
Caption: Signaling pathway of this compound in cardiomyocytes.
Key Applications in Cardiac Research
Heart Failure
In the failing heart, there is a complex metabolic remodeling, and a shift back towards a more fetal-like gene program, including a preference for glucose utilization. This compound has been investigated as a therapeutic agent to exploit this metabolic shift. Studies have shown that by promoting glucose oxidation, this compound can improve cardiac function in animal models of heart failure.[1][4] A clinical trial, the ERGO study, was initiated to evaluate this compound in patients with congestive heart failure, though it was prematurely terminated due to concerns about liver enzyme elevations.[5][6]
Myocardial Ischemia-Reperfusion Injury
During ischemia, the lack of oxygen impairs both fatty acid and glucose metabolism. Upon reperfusion, the rapid reintroduction of oxygen can lead to a surge in fatty acid oxidation, which is less oxygen-efficient than glucose oxidation and can contribute to cellular injury. This compound has been shown to be protective in models of ischemia-reperfusion injury by forcing the heart to utilize glucose, a more oxygen-sparing substrate, thereby improving functional recovery and reducing infarct size.[7][8]
Cardiac Hypertrophy
Pathological cardiac hypertrophy is often associated with metabolic alterations. This compound has been used to study the role of fatty acid metabolism in the development of hypertrophy. In some models, this compound treatment has been shown to attenuate the development of hypertrophy and improve cardiac function.[9][10]
Data Presentation
The following tables summarize quantitative data from key studies on the effects of this compound in various cardiac models.
Table 1: Effects of this compound on Cardiac Function in Heart Failure Models
| Model | Species | This compound Dose | Duration | Key Findings | Reference |
| Pressure Overload | Rat | 15 mg/kg/day (in drinking water) | 12 weeks | Increased maximal developed pressure and ±dP/dtmax. | [4] |
| Aortic Constriction | Rat | 15 mg/kg/day (in drinking water) | 6 weeks | Increased proportion of V1 isomyosin; improved maximal isovolumically developed pressure. | [9] |
| Chronic Heart Failure | Human | 80 mg/day (oral) | 3 months | Increased left ventricular ejection fraction from 21.5% to 27.0%; increased maximum cardiac output during exercise. | [11] |
| Congestive Heart Failure (ERGO Study) | Human | 40 mg or 80 mg/day (oral) | Terminated prematurely | Trend towards increased exercise time in the 80 mg group. | [5][6] |
Table 2: Effects of this compound on Myocardial Metabolism
| Model | Species | This compound Concentration/Dose | Key Metabolic Changes | Reference |
| Isolated Perfused Heart (Ischemia-Reperfusion) | Rat | 10⁻⁶ M | Increased glucose oxidation; no significant change in palmitate oxidation. | [7][12] |
| Isolated Neonatal Cardiomyocytes | Mouse | 5 µM | Increased extracellular acidification rate (ECAR), indicating enhanced glycolysis. | [13][14] |
| In Vivo | Rat | 20 mg/kg/day (i.p.) | 44% reduction in cardiac CPT-1 activity. | [15][16] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Neonatal Mouse Cardiomyocytes
This protocol is adapted from studies investigating the effect of this compound on cardiomyocyte metabolism and proliferation.[13][14]
1. Cardiomyocyte Isolation and Culture: a. Isolate cardiomyocytes from neonatal mice (P1-P3) using enzymatic digestion. b. Plate cardiomyocytes on laminin-coated culture plates. c. Culture cells in a suitable medium (e.g., DMEM/F12) supplemented with serum and antibiotics.
2. This compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. The day after plating, replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 5 µM). A vehicle control (DMSO) should be run in parallel. c. Incubate the cells for the desired duration (e.g., 24-48 hours).
3. Metabolic Analysis (Seahorse XF Analyzer): a. To measure glycolysis (ECAR), replace the culture medium with XF Glycolysis Assay media. Measure baseline ECAR and the response to sequential injections of glucose, oligomycin, and 2-deoxyglucose. b. To measure fatty acid oxidation (OCR), replace the culture medium with a substrate-limited medium, followed by the addition of a fatty acid substrate (e.g., palmitate-BSA) and measurement of OCR.
Caption: Workflow for in vitro this compound studies.
Protocol 2: In Vivo Treatment in a Rat Model of Pressure-Overload Hypertrophy
This protocol is based on studies investigating the effects of chronic this compound administration on cardiac hypertrophy and function.[4][9]
1. Animal Model: a. Induce pressure-overload hypertrophy in adult male rats (e.g., Sprague-Dawley) via surgical constriction of the ascending aorta. Sham-operated animals will serve as controls.
2. This compound Administration: a. Prepare a solution of this compound in the drinking water to achieve a daily dose of approximately 15 mg/kg. The concentration should be adjusted based on daily water consumption and body weight measurements. b. Alternatively, administer this compound via daily intraperitoneal (i.p.) injections (e.g., 20 mg/kg).[15][16] c. Treat the animals for a specified period (e.g., 6-12 weeks).
3. Assessment of Cardiac Function: a. Perform echocardiography at baseline and at the end of the treatment period to measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions. b. At the end of the study, perform hemodynamic measurements in anesthetized animals using a pressure-volume catheter to assess parameters like dP/dtmax and end-diastolic pressure.
4. Tissue Analysis: a. Harvest the hearts, weigh them to determine the heart weight to body weight ratio (an indicator of hypertrophy). b. Use heart tissue for histological analysis (e.g., fibrosis staining), biochemical assays (e.g., CPT1 activity), and molecular analysis (e.g., gene and protein expression of SERCA2a, myosin heavy chains).
Caption: Workflow for in vivo this compound studies.
Off-Target Effects and Considerations
While this compound is a widely used CPT1 inhibitor, it is important to be aware of its potential off-target effects. As mentioned, it can also act as a PPARα agonist.[2][3] Additionally, high concentrations of this compound may have effects independent of CPT1 inhibition. Therefore, it is crucial to use the lowest effective concentration and include appropriate controls in all experiments. The observed hepatotoxicity in a clinical trial highlights the need for caution when translating findings from animal models to humans.[5][6]
Conclusion
This compound remains a valuable pharmacological tool for investigating the role of fatty acid metabolism in cardiac health and disease. Its ability to induce a metabolic switch from fatty acid to glucose oxidation provides a unique platform to study the intricate relationship between cardiac energetics, signaling, and function. The protocols and data presented here offer a foundation for researchers to design and interpret experiments using this compound to further unravel the complexities of cardiac metabolism.
References
- 1. [Functional genomics of pressure-loaded cardiomyocytes: this compound in heart failure?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. ahajournals.org [ahajournals.org]
- 5. portlandpress.com [portlandpress.com]
- 6. A double-blind randomized multicentre clinical trial to evaluate the efficacy and safety of two doses of this compound in comparison with placebo in patients with moderate congestive heart failure: the ERGO (this compound for the recovery of glucose oxidation) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a carnitine palmitoyltransferase I inhibitor, protects hearts from fatty acid-induced ischemic injury independent of changes in long chain acylcarnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Modification of left ventricular hypertrophy by chronic this compound treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound improves left ventricular performance of pressure-overloaded rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. First clinical trial with this compound in patients with chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glucose oxidation is stimulated in reperfused ischemic hearts with the carnitine palmitoyltransferase 1 inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fatty Acid Oxidation Promotes Cardiomyocyte Proliferation Rate but Does Not Change Cardiomyocyte Number in Infant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound-induced partial carnitine palmitoyltransferase-I (CPT-I) inhibition in vivo does not alter cardiac long-chain fatty acid uptake and oxidation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Etomoxir as a Pharmacological Tool in Immunology Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Etomoxir is an irreversible inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in the mitochondrial long-chain fatty acid β-oxidation (FAO) pathway. By blocking the transport of long-chain fatty acids into the mitochondria, this compound effectively inhibits their oxidation for energy production. This has made it a widely used pharmacological tool to investigate the role of FAO in various biological processes, including immune cell function. However, it is crucial for researchers to be aware of its concentration-dependent off-target effects, which can significantly influence experimental outcomes. These application notes provide a comprehensive overview of this compound's use in immunology, detailing its mechanism of action, effects on different immune cells, and protocols for its application.
Mechanism of Action:
This compound's primary mechanism of action is the irreversible inhibition of CPT-1. However, at higher concentrations, it exhibits several off-target effects that are independent of CPT-1 inhibition.
-
On-Target Effect (CPT-1 Inhibition): At low micromolar concentrations (typically < 5 µM), this compound specifically inhibits CPT-1, leading to a reduction in FAO.[1][2]
-
Off-Target Effects: At higher concentrations (>10 µM), this compound can:
It is imperative to consider these off-target effects when designing experiments and interpreting data, as they can confound the attribution of observed phenotypes solely to FAO inhibition.
Effects on Immune Cells
The impact of this compound on immune cells is multifaceted and often dependent on the concentration used.
1. Macrophages:
This compound has been instrumental in studying the metabolic requirements for macrophage polarization.
-
M2 (Alternatively Activated) Macrophages: High concentrations of this compound have been shown to inhibit IL-4-induced M2 polarization.[1][4] However, this effect is now largely attributed to the off-target depletion of coenzyme A, rather than the inhibition of FAO.[1][3][4] Studies using macrophages from CPT2 knockout mice, which are deficient in FAO, still show inhibition of M2 polarization by high-dose this compound, supporting a CPT-1-independent mechanism.[5]
-
Pro-inflammatory (M1) Macrophages: The role of FAO in M1 macrophage function is less clear, though some studies suggest that pro-inflammatory responses are largely independent of FAO.
2. Dendritic Cells (DCs):
This compound treatment can suppress the activation of both conventional DCs (cDCs) and plasmacytoid DCs (pDCs).
-
Activation Markers: this compound inhibits the upregulation of co-stimulatory molecules such as CD86 and CD40 on both pDCs and cDCs following TLR stimulation.[6][7]
-
Cytokine Production: The production of pro-inflammatory cytokines, including IL-6 and the type I IFN-dependent chemokine CXCL10, is suppressed by this compound in both DC subsets.[6][7][8]
-
Viability: Importantly, these inhibitory effects on DC activation occur without affecting cell viability.[6][7][8]
-
Sensitivity: pDCs appear to be more sensitive to the inhibitory effects of this compound than cDCs, showing responses at lower concentrations.[6][7][9]
3. T Cells:
The use of this compound in T cell biology has yielded complex and sometimes conflicting results, largely due to its off-target effects.
-
Effector T Cells (Teff): While some studies have suggested a role for FAO in Teff cell function, genetic deletion of Cpt1a in T cells indicates that FAO is largely dispensable for their formation and function.[2][10] The effects observed with high concentrations of this compound are likely due to Cpt1a-independent mechanisms, such as inhibition of mitochondrial respiration.[2][10]
-
Regulatory T Cells (Treg): Initial studies with this compound suggested that FAO is critical for Treg differentiation.[2] However, subsequent research with T cell-specific Cpt1a knockout mice has shown that Treg development and function are normal in the absence of CPT1a-mediated FAO.[2][10][11] High doses of this compound (>100 µM) reduce Foxp3 expression in both wild-type and Cpt1a-deficient Treg cultures, indicating an off-target effect.[2]
-
Memory T Cells (Tmem): Similar to Tregs, the requirement of FAO for Tmem cell development and survival has been questioned. Genetic models have demonstrated that Tmem formation can occur independently of Cpt1a.[2][10] The inhibitory effects of high-dose this compound on Tmem cell proliferation and oxidation are likely due to off-target effects.[2]
4. Myeloid-Derived Suppressor Cells (MDSCs):
MDSCs are immunosuppressive cells often found in the tumor microenvironment.
-
Function: this compound has been shown to inhibit the immunosuppressive functions of MDSCs.[12][13]
-
Mechanism: Tumor-infiltrating MDSCs upregulate FAO, and pharmacological inhibition of this pathway with this compound can block their inhibitory functions and decrease their production of immunosuppressive cytokines.[12][13]
-
Therapeutic Potential: By mitigating the immunosuppressive activity of MDSCs, this compound can enhance anti-tumor T cell responses and improve the efficacy of cancer therapies.[12][13]
Data Presentation: Summary of this compound Effects on Immune Cells
| Immune Cell Type | Key Effect | Effective Concentration (in vitro) | Primary Mechanism | Reference(s) |
| Macrophages (M2) | Inhibition of IL-4-induced polarization | High concentrations (>10 µM) | CoA depletion (off-target) | [1][3][4] |
| Dendritic Cells (pDC) | Suppression of activation (↓CD86, ↓IL-6, ↓CXCL10) | Lower concentrations (e.g., 100 µM) | Inhibition of metabolic switching for activation | [6][7][9] |
| Dendritic Cells (cDC) | Suppression of activation (↓CD86, ↓IL-6, ↓CXCL10) | Higher concentrations than pDCs (e.g., 200 µM) | Inhibition of metabolic switching for activation | [6][7] |
| T Cells (Treg/Tmem) | Inhibition of differentiation/function (at high doses) | >100 µM | Cpt1a-independent, likely mitochondrial respiration inhibition (off-target) | [2][10] |
| T Cells | Specific CPT-1a inhibition | ~3 µM | On-target CPT-1a inhibition | [2] |
| MDSCs | Inhibition of immunosuppressive function | 100 µM | Inhibition of FAO | [12][13] |
Experimental Protocols
1. In Vitro Treatment of Immune Cells with this compound
This protocol provides a general framework for treating murine immune cells with this compound in vitro. Specific cell types and experimental questions may require optimization.
Materials:
-
Isolated immune cells of interest (e.g., bone marrow-derived macrophages, splenic T cells, bone marrow-derived DCs)
-
Complete cell culture medium appropriate for the cell type
-
This compound (sodium salt is soluble in water/media, free acid requires DMSO or ethanol)
-
Vehicle control (e.g., DMSO, ethanol, or PBS)
-
Stimulants as required (e.g., LPS, CpG-A, IL-4, anti-CD3/CD28 beads)
-
96-well or other appropriate culture plates
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Cell Isolation and Plating:
-
Isolate primary immune cells using standard protocols.
-
Plate the cells at the desired density in the appropriate culture vessel. For example, for bone marrow-derived DCs, plate at 1 x 10⁶ cells/mL.
-
-
Preparation of this compound:
-
Prepare a concentrated stock solution of this compound in the appropriate solvent. For example, a 100 mM stock in DMSO.
-
Serially dilute the stock solution in culture medium to achieve the desired final concentrations. It is critical to ensure the final solvent concentration is consistent across all conditions, including the vehicle control, and is non-toxic to the cells (typically <0.1% DMSO).
-
-
Treatment:
-
Add the diluted this compound or vehicle control to the cell cultures.
-
For studies investigating the effect of this compound on cell activation, it is common to pre-treat the cells with this compound for a short period (e.g., 1-2 hours) before adding the stimulus.
-
-
Stimulation:
-
Add the appropriate stimulus to the cultures. For example:
-
DCs: CpG-A (for pDCs) or LPS (for cDCs).
-
Macrophages: IL-4 for M2 polarization.
-
T cells: Anti-CD3/CD28 antibodies for activation.
-
-
-
Incubation:
-
Incubate the cells for the desired period, which can range from a few hours for signaling studies to several days for differentiation assays.
-
-
Analysis:
-
Cell Viability: Assess cell viability using methods such as Trypan Blue exclusion or a live/dead stain for flow cytometry.
-
Surface Marker Expression: Stain cells with fluorescently labeled antibodies against markers of interest (e.g., CD86, CD40, Foxp3) and analyze by flow cytometry.
-
Cytokine Production: Collect the culture supernatant and measure cytokine concentrations by ELISA or cytometric bead array (CBA).
-
Metabolic Analysis: Perform a Seahorse XF analysis to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
2. In Vivo Administration of this compound in Murine Models
This protocol provides a general guideline for administering this compound to mice. Dosing and treatment schedules should be optimized based on the specific mouse model and experimental goals.
Materials:
-
This compound
-
Sterile PBS or other appropriate vehicle
-
Mice
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile PBS to the desired concentration. Ensure complete dissolution. The solution should be prepared fresh before each injection.
-
-
Dosing and Administration:
-
A commonly used dose for in vivo studies is in the range of 15-50 mg/kg.[12][14]
-
Administer the this compound solution via intraperitoneal (i.p.) injection. The injection volume should be appropriate for the size of the mouse (e.g., 100-200 µL).
-
The frequency of administration can vary from a single dose to daily injections, depending on the experimental design.[12][14][15]
-
-
Monitoring:
-
Monitor the mice regularly for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
-
Analysis:
-
At the end of the experiment, harvest tissues or cells of interest for further analysis, such as flow cytometry of immune cell populations in the spleen or tumor, or cytokine analysis from serum.
-
Important Considerations:
-
Concentration is Key: The choice of this compound concentration is critical. For studies aiming to specifically inhibit CPT-1, use low micromolar concentrations (<5 µM) and validate the absence of off-target effects. For studies where the broader metabolic consequences are of interest, higher concentrations may be used, but the results should be interpreted with caution and not solely attributed to FAO inhibition.
-
Genetic Controls: Whenever possible, complement pharmacological studies with genetic models (e.g., Cpt1a-deficient mice) to confirm that the observed phenotypes are indeed due to the inhibition of the intended target.[2][10]
-
Vehicle Controls: Always include a vehicle control group to account for any effects of the solvent used to dissolve this compound.
This compound remains a valuable tool for studying immunometabolism. However, a thorough understanding of its on-target and off-target effects is essential for rigorous experimental design and accurate data interpretation. By carefully selecting concentrations, using appropriate controls, and complementing pharmacological approaches with genetic models, researchers can effectively leverage this compound to unravel the complex interplay between fatty acid metabolism and immune function.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Macrophage Polarization by Disrupting CoA Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acid oxidation in macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Fatty Acid Metabolism by this compound or TOFA Suppresses Murine Dendritic Cell Activation Without Affecting Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Inhibition of fatty acid metabolism by this compound or TOFA suppresses murine dendritic cell activation without affecting viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound Actions on Regulatory and Memory T Cells Are Independent of Cpt1a-Mediated Fatty Acid Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Fatty Acid Oxidation Modulates Immunosuppressive Functions of Myeloid-Derived Suppressor Cells and Enhances Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Fueling the Mechanisms of Asthma: Increased Fatty Acid Oxidation in Inflammatory Immune Cells May Represent a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
Application Notes and Protocols for In vivo Dosing and Administration of Etomoxir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etomoxir is a well-characterized irreversible inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1), a key enzyme in the mitochondrial import of long-chain fatty acids for β-oxidation.[1][2] By blocking CPT-1, this compound effectively shifts cellular energy metabolism from fatty acid oxidation (FAO) to glucose utilization.[3] This metabolic reprogramming has made this compound a valuable tool in preclinical research for studying the roles of FAO in various physiological and pathological processes, including cancer, heart failure, and inflammatory diseases.[2][4]
These application notes provide a comprehensive overview of the in vivo dosing and administration of this compound, summarizing key experimental data and offering detailed protocols for its use in preclinical research models.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the irreversible inhibition of CPT-1, which exists in three isoforms with tissue-specific expression (CPT-1a in the liver and kidney, CPT-1b in muscle and heart, and CPT-1c in the brain).[5] The active form of the inhibitor is the intracellularly formed (R)-(+)-etomoxir-Coenzyme A ester.[5] Inhibition of CPT-1 prevents the transport of long-chain fatty acids into the mitochondria, thereby halting their oxidation.[3] This leads to a compensatory increase in glucose metabolism to meet cellular energy demands.[1][3]
Beyond its direct effect on FAO, this compound has been shown to influence other signaling pathways. For instance, it can modulate the activity of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ, which are key regulators of lipid metabolism and gene expression.[1][2]
Diagram of this compound's Primary Signaling Pathway
Caption: this compound inhibits CPT-1, blocking fatty acid entry into mitochondria and subsequent β-oxidation.
In vivo Dosing and Administration Data
The following tables summarize in vivo dosing information for this compound from various preclinical studies. It is crucial to note that optimal dosing can vary depending on the animal model, disease state, and specific research question.
Table 1: this compound Dosing in Mice
| Indication | Mouse Strain | Dose | Route of Administration | Frequency | Duration | Key Findings | Reference |
| Bladder Cancer | BALB/c nude | 40 mg/kg | Intraperitoneal (i.p.) | Every other day | 20 days | Suppressed tumor growth | [2] |
| Prostate Cancer | - | 20 mg/kg | Intraperitoneal (i.p.) | Single dose | 24 hours | Enhanced [18F]FDG uptake in tumors | [3] |
| Lewis Lung Carcinoma | C57BL/6 | 50 mg/kg | Intraperitoneal (i.p.) | Daily | 20 days | Delayed tumor growth | [6] |
| Colon Adenocarcinoma | C57BL/6 | 50 mg/kg | Intraperitoneal (i.p.) | Daily | 20 days | Delayed tumor growth | [6] |
| General FAO Inhibition | C57BL/6J | 3 mg/kg | Intraperitoneal (i.p.) | Daily | 3 days | Labeled proteins in vivo | [7] |
| Experimental Autoimmune Encephalomyelitis | - | 15 mg/kg | Intraperitoneal (i.p.) | On days 8 and 15 | - | Reduced disease severity and inflammation | [8] |
| Fatty Acid Synthesis Study | Wild-type | 0.02% (w/w) in diet | Oral (in diet) | - | 7 days | Did not abolish the effect of WY 14,643 on lipogenesis | [9] |
Table 2: this compound Dosing in Rats
| Indication | Rat Strain | Dose | Route of Administration | Frequency | Duration | Key Findings | Reference |
| Cardiac Metabolism | - | 20 mg/kg | Daily injection | Daily | 8 days | Reduced cardiac CPT-I activity by 44% | [10] |
| Pancreatitis | - | 20 mg/kg | Intraperitoneal (i.p.) | Daily | 7 days | Reduced inflammatory response | [11] |
| Cardiac Metabolism | Lewis | 20 mg/kg | Daily injection | Daily | 8 days | Did not alter blood glucose; increased heart and liver mass | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound for In vivo Administration
Materials:
-
This compound powder
-
Vehicle (e.g., Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), Water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Determine the required concentration: Calculate the amount of this compound needed based on the desired dose (mg/kg) and the average weight of the animals to be treated. Assume an injection volume of 100-200 µL for mice.
-
Weigh the this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve in vehicle: Add the appropriate volume of the chosen vehicle to the tube. The sodium salt of this compound is water-soluble.[5] For the free acid form, warming and vortexing may be necessary. Some studies have used saline as a vehicle.[13]
-
Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved.
-
Sterile filter: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile tube to ensure sterility for injection.
-
Storage: It is recommended to prepare the working solution fresh on the day of use.[12]
Protocol 2: Intraperitoneal (i.p.) Administration of this compound in Mice
Materials:
-
Prepared this compound solution
-
Appropriate size syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Handling: Acclimatize the mice to handling to minimize stress.
-
Weigh the mouse: Accurately weigh each mouse immediately before injection to calculate the precise volume of this compound solution to administer.
-
Calculate Injection Volume:
-
Volume (mL) = (Dose (mg/kg) x Weight (kg)) / Concentration (mg/mL)
-
-
Prepare the Syringe: Draw the calculated volume of the this compound solution into the syringe. Remove any air bubbles.
-
Restrain the Mouse: Gently restrain the mouse by scruffing the neck and back to expose the abdomen. The mouse should be tilted slightly head-down.
-
Injection: Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. The needle should be inserted at a 10-20 degree angle.
-
Administer the Solution: Slowly inject the solution into the peritoneal cavity.
-
Withdraw the Needle: Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the Animal: Observe the mouse for any signs of distress or adverse reactions following the injection.
Experimental Workflow for an In vivo this compound Study
Caption: A typical workflow for an in vivo study involving this compound administration.
Important Considerations and Off-Target Effects
While this compound is a potent CPT-1 inhibitor, researchers should be aware of potential off-target effects, especially at higher concentrations. Studies have reported that high concentrations of this compound (e.g., 200 µM in vitro) can inhibit complex I of the electron transport chain.[14] Furthermore, this compound has been described as a "promiscuous" molecule that can bind to a large array of proteins involved in fatty acid metabolism and transport, not just CPT-1.[7] Therefore, it is crucial to use the lowest effective dose and to consider including control experiments to validate that the observed effects are indeed due to CPT-1 inhibition. Genetic models, such as CPT-1 knockout mice, can be valuable tools to complement pharmacological studies with this compound.[4]
Conclusion
This compound remains a critical pharmacological tool for investigating the in vivo roles of fatty acid oxidation. By carefully selecting the appropriate dose, administration route, and experimental design, researchers can effectively utilize this compound to gain valuable insights into the metabolic underpinnings of health and disease. The protocols and data provided in these application notes serve as a comprehensive resource to guide the design and execution of in vivo studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. portlandpress.com [portlandpress.com]
- 3. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversing metabolic reprogramming by CPT1 inhibition with this compound promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Inhibition of Fatty Acid Oxidation Modulates Immunosuppressive Functions of Myeloid-Derived Suppressor Cells and Enhances Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound-induced partial carnitine palmitoyltransferase-I (CPT-I) inhibition in vivo does not alter cardiac long-chain fatty acid uptake and oxidation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
Measuring the Effects of Etomoxir on Oxygen Consumption Rate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etomoxir is a well-characterized irreversible inhibitor of Carnitine Palmitoyltransferase-1 (CPT1), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2] By blocking this crucial step, this compound effectively inhibits fatty acid oxidation (FAO), forcing cells to rely on other metabolic pathways, such as glycolysis, for energy production.[3] The measurement of oxygen consumption rate (OCR) is a key method to assess the impact of this compound on cellular respiration and to quantify the cellular reliance on FAO.[4][5] This document provides detailed application notes and experimental protocols for measuring the effects of this compound on OCR, primarily utilizing the Seahorse XF Extracellular Flux Analyzer technology.
Mechanism of Action
This compound's primary mechanism of action is the irreversible inhibition of CPT1. CPT1 is located on the outer mitochondrial membrane and is essential for the translocation of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs. By inhibiting CPT1, this compound prevents the oxidation of these fatty acids, leading to a decrease in the production of Acetyl-CoA from this source and a subsequent reduction in oxygen consumption linked to FAO.[6]
It is crucial to note that at high concentrations (e.g., >20 µM), this compound can exhibit off-target effects, including the inhibition of respiratory complex I, which can confound the interpretation of OCR data.[1] Therefore, careful dose-response studies are essential to identify a concentration that effectively inhibits CPT1 without causing significant off-target effects.
Data Presentation
The following table summarizes the quantitative effects of this compound on fatty acid oxidation and oxygen consumption rate as reported in various studies.
| Cell Type/Tissue | This compound Concentration | Parameter Measured | Observed Effect | Reference |
| BT549 breast cancer cells | 10 µM | Acylcarnitine levels | >80% decrease | [7] |
| BT549 breast cancer cells | 10 µM | Fatty Acid Oxidation (FAO) | ~90% inhibition | [1] |
| BT549 breast cancer cells | 200 µM | State I Respiration | 35% decrease (off-target effect on Complex I) | [1] |
| MCF-7 breast cancer cells | 5 µM | Fatty Acid Oxidation (FAO) | ~76% inhibition | [8] |
| T47D breast cancer cells | 5-12.5 µM | Fatty Acid Oxidation (FAO) | ~66% inhibition | [8] |
| Neonatal rat cardiomyocytes | 40 µM | Cardiomyocyte proliferation | Increased | [6] |
| ErbB2+ tumor cells | 10-40 µM | Cell Proliferation | Markedly reduced | [3] |
| Permeabilized HepG2 cells | 9.2 nM (EC50) | FCCP-stimulated respiration | 50% inhibition | [9] |
Experimental Protocols
Protocol 1: Measuring FAO-driven Oxygen Consumption Rate using the Seahorse XF Analyzer
This protocol is adapted from the Agilent Seahorse XF Palmitate Oxidation Stress Test and is designed to measure the effect of this compound on long-chain fatty acid oxidation.[10][11]
Materials:
-
Seahorse XF Cell Culture Microplates (24- or 96-well)[12]
-
Seahorse XF Calibrant[5]
-
Seahorse XF Base Medium
-
L-carnitine
-
Palmitate-BSA conjugate
-
This compound
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A[13]
-
Cells of interest
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a density optimized for the specific cell line to achieve 80-90% confluency on the day of the assay.
-
Include empty wells for background correction.
-
Incubate overnight in a standard CO₂ incubator.
-
-
Sensor Cartridge Hydration:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.[5]
-
-
Preparation of Assay Medium and Compounds:
-
Prepare the FAO assay medium by supplementing Seahorse XF Base Medium with 0.5 mM L-carnitine.[14]
-
Prepare a stock solution of Palmitate-BSA conjugate.
-
Prepare stock solutions of this compound at various concentrations for dose-response experiments.
-
Prepare stock solutions of Oligomycin, FCCP, and Rotenone/Antimycin A for the mitochondrial stress test.[13]
-
-
Cell Plate Preparation:
-
On the day of the assay, remove the cell culture medium and wash the cells twice with the pre-warmed FAO assay medium.
-
Add the final volume of FAO assay medium to each well.
-
For baseline measurements of FAO, add the Palmitate-BSA substrate to the medium.
-
For the this compound treatment groups, add the desired concentration of this compound to the medium and incubate in a non-CO₂ incubator at 37°C for a predetermined time (e.g., 1 hour) before the assay.[14]
-
-
Seahorse XF Assay Run:
-
Load the hydrated sensor cartridge into the Seahorse XF Analyzer for calibration.
-
Replace the calibrant plate with the cell plate.
-
Program the Seahorse XF software with the desired assay protocol. A typical protocol would involve:
-
Basal OCR measurements.
-
Injection of this compound (for acute response measurement if not pre-incubated).
-
Sequential injections of Oligomycin, FCCP, and Rotenone/Antimycin A to perform a mitochondrial stress test.[13]
-
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Calculate the percentage inhibition of OCR by this compound compared to the vehicle control to determine the cellular dependence on FAO.
-
Analyze the parameters of the mitochondrial stress test (e.g., basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity) to further dissect the metabolic effects of this compound.
-
Concluding Remarks
Measuring the effect of this compound on oxygen consumption rate provides valuable insights into the role of fatty acid oxidation in cellular bioenergetics. The protocols and data presented here offer a comprehensive guide for researchers to design and execute robust experiments. It is imperative to consider the potential off-target effects of this compound and to perform careful dose-response studies to ensure the specificity of the observed effects on CPT1-mediated fatty acid oxidation. The use of advanced technologies like the Seahorse XF Analyzer allows for real-time, sensitive, and high-throughput analysis of cellular metabolism, making it an invaluable tool in metabolic research and drug development.
References
- 1. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting fatty acid oxidation enhances response to HER2-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversing metabolic reprogramming by CPT1 inhibition with this compound promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. hpst.cz [hpst.cz]
- 11. agilent.com [agilent.com]
- 12. How Agilent Seahorse XF Analyzers Work | アジレント [agilent.com]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Off-target Effects of High Concentrations of Etomoxir
Welcome to the technical support center for researchers utilizing Etomoxir. This guide provides essential information on the off-target effects observed at high concentrations of this inhibitor, offering troubleshooting advice and detailed protocols to help ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is considered a "high concentration"?
This compound is an irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), a key enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation. While effective concentrations can vary by cell type, concentrations around 10 μM are often sufficient to inhibit over 80-90% of fatty acid oxidation (FAO).[1][2][3] Concentrations of 100-200 μM or higher are generally considered "high" and are frequently associated with significant off-target effects.[1][4][5]
Q2: I'm observing significant cell death and reduced proliferation at high this compound concentrations (e.g., 200 μM), even in cell lines not considered dependent on FAO. Is this an expected off-target effect?
Yes, this is a well-documented off-target effect. High concentrations of this compound can reduce cell proliferation and viability independent of its action on CPT1.[1][6] This is primarily due to the inhibition of Complex I of the electron transport chain (ETC), which impairs mitochondrial respiration and cellular energy production.[1][6][7]
Q3: My oxygen consumption rate (OCR) measurements are significantly decreased with 200 μM this compound. How can I determine if this is due to CPT1 inhibition or an off-target effect?
At high concentrations, this compound directly inhibits Complex I of the ETC, leading to a significant drop in mitochondrial respiration.[1][7] A key way to differentiate this from the on-target effect is to use isolated mitochondria. When assayed in a buffer without fatty acids, any inhibition of respiration by this compound can be attributed to off-target effects on the ETC, as CPT1 is not active under these conditions.[1][7] Low concentrations (e.g., 10 μM) that inhibit FAO typically do not significantly alter overall mitochondrial respiration profiles in the same way.[1][7]
Q4: I've noticed an increase in reactive oxygen species (ROS) in my cells after treatment with high-dose this compound. What is the mechanism?
Increased ROS production is a known consequence of using high concentrations of this compound.[8][9][10] This is linked to off-target effects, including the inhibition of mitochondrial Complex I.[5][10] This disruption of the electron transport chain can lead to electron leakage and the subsequent generation of superoxide and other reactive oxygen species. This oxidative stress can, in turn, lead to ATP depletion and cell death.[8][11]
Q5: Could high concentrations of this compound affect cellular signaling pathways?
Yes. The metabolic stress induced by high-dose this compound, such as ATP depletion and increased ROS, can impact various signaling pathways. For instance, the increase in the AMP/ATP ratio can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[12][13] AMPK activation attempts to restore energy balance by stimulating catabolic processes and inhibiting anabolic ones.[13][14] Additionally, ROS can act as signaling molecules, and their increased production can influence pathways like NF-κB.[9]
Troubleshooting Guide
| Observed Problem | Potential Off-Target Cause | Troubleshooting Steps & Recommendations |
| Unexpectedly high cytotoxicity or anti-proliferative effects. | Inhibition of mitochondrial Complex I, leading to impaired respiration and ATP depletion.[1][7] | 1. Perform a dose-response curve: Compare effects at low (5-10 μM) and high (100-200 μM) concentrations.[1][10] 2. Use a genetic model: Use siRNA or shRNA to knock down CPT1 and compare the phenotype to that induced by high-dose this compound.[1][6] 3. Measure ATP levels: Confirm if the cytotoxicity correlates with a significant drop in cellular ATP.[8] |
| Global suppression of mitochondrial respiration (OCR). | Direct inhibition of Complex I of the electron transport chain.[1][5] | 1. Assay isolated mitochondria: Measure oxygen consumption in isolated mitochondria using non-fatty acid substrates (e.g., pyruvate, glutamate/malate). Inhibition by this compound in this context confirms off-target ETC effects.[1][7] 2. Use a specific Complex I inhibitor: Compare the OCR profile with a known Complex I inhibitor like Rotenone. |
| Increased Reactive Oxygen Species (ROS) production. | Disruption of the electron transport chain at Complex I.[8][9] | 1. Measure ROS levels: Use probes like DCFH-DA to quantify ROS production at various this compound concentrations. 2. Use an antioxidant: Determine if co-treatment with an antioxidant (e.g., N-acetylcysteine, Tiron) can rescue the phenotype, suggesting it is ROS-mediated.[8] |
| Alteration of Coenzyme A (CoA) pools. | At high concentrations, this compound is converted to Etomoxiryl-CoA, which can sequester the cellular pool of free Coenzyme A.[5] | 1. Use lower concentrations: The most effective way to avoid this is to use the lowest effective concentration of this compound needed to inhibit CPT1.[5][15] 2. Consider alternative inhibitors: If CoA-dependent processes are a concern, explore other CPT1 inhibitors. |
Data Summary: On-Target vs. Off-Target Effects
| Concentration | Primary Effect | Impact on Fatty Acid Oxidation (FAO) | Impact on Mitochondrial Respiration | Impact on Cell Proliferation |
| Low (~10 μM) | On-Target: CPT1 Inhibition | ~90% reduction in FAO.[1][7] | Not significantly different from vehicle control.[1][7] | Unaffected in many cancer cell lines.[1][2] |
| High (~200 μM) | Off-Target: Complex I Inhibition | Further small decrease in FAO.[1] | Significantly impaired; 35% decrease in state I respiration.[1] | Significantly reduced.[1] |
Visualizing this compound's Effects
Diagram 1: On-Target vs. Off-Target Mechanisms of this compound
References
- 1. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 8. Inhibition of fatty acid oxidation by this compound impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. AMP-activated protein kinase signaling in metabolic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Etomoxir-induced cytotoxicity and how to mitigate it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding etomoxir-induced cytotoxicity and its mitigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT1), an enzyme located on the outer mitochondrial membrane.[1][2] CPT1 is the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation (FAO).[3] By inhibiting CPT1, this compound effectively blocks long-chain fatty acid oxidation.[1]
Q2: What are the common cytotoxic effects observed with this compound treatment?
A2: this compound-induced cytotoxicity can manifest as:
-
Reduced cell proliferation and viability: This is often observed in a dose-dependent manner.[4][5]
-
Induction of apoptosis: this compound can trigger programmed cell death.[6][7]
-
Cell cycle arrest: It can halt the cell cycle, often at the G0/G1 phase.[8]
-
Induction of oxidative stress: This is characterized by an increase in reactive oxygen species (ROS) and a depletion of cellular antioxidants like glutathione (GSH).[5][7][9]
-
Mitochondrial dysfunction: This includes decreased mitochondrial membrane potential and impaired mitochondrial respiration.[9]
-
ATP depletion: Inhibition of FAO and off-target effects on mitochondria can lead to a reduction in cellular ATP levels.[5][9]
Q3: Why am I observing cytotoxicity at concentrations where fatty acid oxidation (FAO) is already maximally inhibited?
A3: This is a critical observation and is likely due to this compound's off-target effects, which become more prominent at higher concentrations.[4][10][11][12] While low micromolar concentrations (e.g., < 10 µM) can inhibit over 90% of FAO in some cell lines without affecting proliferation, higher concentrations (e.g., > 100 µM) can induce cytotoxicity through mechanisms independent of CPT1 inhibition.[4][10][12]
Q4: What are the known off-target effects of this compound?
A4: The most well-documented off-target effects of this compound, particularly at concentrations above 10-20 µM, include:
-
Inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. [4][10][11][12]
-
Inhibition of the adenine nucleotide translocase (ANT), which is responsible for exchanging ADP and ATP across the inner mitochondrial membrane.[13]
-
Depletion of cellular coenzyme A (CoA) pools. this compound is converted to etomoxiryl-CoA to become active, and at high concentrations, this can sequester a significant amount of the free CoA pool, impacting numerous metabolic pathways.[14][15]
Q5: How can I mitigate this compound-induced cytotoxicity in my experiments?
A5: Here are several strategies to mitigate this compound's cytotoxic effects:
-
Use the lowest effective concentration: Titrate this compound to find the minimal concentration required to inhibit FAO to the desired level without causing significant off-target cytotoxicity. Often, concentrations in the low micromolar range (1-10 µM) are sufficient to inhibit most of FAO.[4][12]
-
Supplement with medium-chain fatty acids: Medium-chain fatty acids, such as octanoate, can enter the mitochondria and undergo β-oxidation independently of CPT1. This can help rescue cells from the specific effects of FAO inhibition.[4] However, not all cell types can efficiently metabolize octanoate.[16]
-
Co-treatment with antioxidants: To counteract the induction of oxidative stress, co-administration of antioxidants like N-acetylcysteine (NAC) or tiron can be beneficial.[5]
-
Supplement with Coenzyme A: In phagocytic cells, exogenous CoA supplementation has been shown to rescue the effects of high this compound concentrations by replenishing the depleted intracellular pool.[15]
-
Genetic knockdown of CPT1: As an alternative to pharmacological inhibition, using siRNA or shRNA to reduce CPT1 expression can provide a more specific way to study the effects of reduced FAO, avoiding the off-target effects of this compound.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| High cell death at a concentration intended to only inhibit FAO. | Off-target effects of this compound are likely occurring. | Perform a dose-response curve to determine the IC50 for cell viability and compare it to the concentration needed for FAO inhibition. Use the lowest concentration that effectively inhibits FAO. Consider using a more specific CPT1 inhibitor like ST1326, or a genetic approach (siRNA/shRNA) to target CPT1.[4][17] |
| Unexpected changes in mitochondrial respiration (e.g., decreased basal or maximal respiration). | Inhibition of mitochondrial complex I by high concentrations of this compound. | Use a lower concentration of this compound (< 10 µM). To confirm complex I inhibition, perform a Seahorse XF assay and observe the oxygen consumption rate with complex I-linked substrates (e.g., pyruvate/malate) versus complex II-linked substrates (e.g., succinate in the presence of rotenone).[4][9] |
| Cell proliferation is not rescued by supplementing with acetate. | The cytotoxic effect may be independent of FAO and related to off-target effects or other essential functions of CPT1. | Try supplementing with a medium-chain fatty acid like octanoate, which bypasses CPT1.[4] If this does not rescue the phenotype, the toxicity is likely due to off-target effects. |
| Increased lactate production (ECAR) in Seahorse assay. | Cells may be shifting to glycolysis to compensate for inhibited fatty acid oxidation, or high this compound concentrations are inhibiting mitochondrial respiration. | This is an expected compensatory mechanism. However, if it occurs at high this compound concentrations alongside a sharp drop in oxygen consumption, it is likely indicative of mitochondrial impairment due to off-target effects.[4] |
| Variable results between experiments. | This compound stability and activity can be influenced by experimental conditions. | Prepare fresh stock solutions of this compound. Ensure consistent cell seeding densities and treatment times. Be aware that the IC50 for CPT1 inhibition can vary between cell types and species.[3] |
Quantitative Data Summary
Table 1: Concentration-Dependent Effects of this compound on Cell Proliferation and Fatty Acid Oxidation in BT549 Cells
| This compound Concentration | Acylcarnitine Pool Size Reduction | Citrate M+2 from ¹³C-Palmitate (FAO Activity) Reduction | Effect on Cell Proliferation |
| 10 µM | > 80% | ~90% | No significant effect |
| 100 µM | Further small decrease | Further small decrease | No significant effect |
| 200 µM | Further small decrease | ~100% | Statistically significant reduction |
Data summarized from Yao et al., 2018.[4][12]
Table 2: Effects of this compound on Bladder Cancer Cell Viability (MTT Assay)
| Cell Line | This compound Concentration | Treatment Duration | Cell Viability (% of Control) |
| UM-UC-3 | 25 µM | 48 h | ~80% |
| 50 µM | 48 h | ~60% | |
| 75 µM | 48 h | ~50% | |
| 100 µM | 48 h | ~40% | |
| 150 µM | 48 h | ~30% | |
| 200 µM | 48 h | ~25% | |
| T24 | 25 µM | 48 h | ~90% |
| 50 µM | 48 h | ~80% | |
| 75 µM | 48 h | ~70% | |
| 100 µM | 48 h | ~60% | |
| 150 µM | 48 h | ~50% | |
| 200 µM | 48 h | ~40% |
Data summarized from Chen et al., 2020.[5]
Experimental Protocols
Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Measurement of Intracellular ATP Levels
-
Cell Seeding and Treatment: Plate 8,000 cells/well in a 96-well plate, allow to adhere, and treat with this compound as required.
-
Cell Lysis: Add 50 µL of mammalian cell lysis solution to each well and shake for 5 minutes at 700 rpm to ensure complete lysis.
-
ATP Reaction: Use a commercial ATP bioluminescence assay kit. Add the luciferase-luciferin reagent to the cell lysate according to the manufacturer's instructions.
-
Luminescence Measurement: Immediately measure the luminescence using a plate reader.
-
Data Normalization: Normalize the ATP levels to the protein concentration of a parallel set of wells to account for differences in cell number.
Detection of Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Plate cells in a suitable format (e.g., 96-well plate or culture dish) and treat with this compound. Include a positive control (e.g., H₂O₂) and a negative control.
-
Probe Loading: Wash the cells with warm PBS or serum-free medium. Load the cells with a ROS-sensitive fluorescent probe, such as 5 µM CM-H2DCFDA, in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells once with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. For H2DCFDA, the excitation/emission maxima are approximately 495/529 nm.
Signaling Pathways and Experimental Workflows
Caption: On-target vs. Off-target effects of this compound.
Caption: Workflow for assessing this compound-induced cytotoxicity.
Caption: Logical relationships in mitigating this compound cytotoxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Hep G2 Hepatocyte Glutathione Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. agilent.com [agilent.com]
- 7. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptotic Efficacy of this compound in Human Acute Myeloid Leukemia Cells. Cooperation with Arsenic Trioxide and Glycolytic Inhibitors, and Regulation by Oxidative Stress and Protein Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 13. agilent.com [agilent.com]
- 14. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. media.cellsignal.com [media.cellsignal.com]
Technical Support Center: Interpreting Unexpected Results in Etomoxir Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving Etomoxir, an irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1).
Frequently Asked Questions (FAQs)
Q1: Why is there no effect on cell proliferation at low concentrations of this compound, even though fatty acid oxidation (FAO) is inhibited?
A1: Studies have shown that inhibiting approximately 90% of FAO with low concentrations of this compound (e.g., 10 μM) does not always affect the proliferation rate of various cancer cells.[1][2] This suggests that under standard cell culture conditions, some cells can compensate for the loss of FAO by utilizing other nutrients, such as glucose and glutamine, to meet their energy and biosynthetic demands.[1] Therefore, the lack of a proliferative effect at low this compound concentrations may indicate metabolic flexibility in the cell line being studied.
Q2: I'm observing a significant decrease in cell proliferation at high concentrations of this compound (e.g., 200 μM). Is this solely due to the inhibition of FAO?
A2: Not necessarily. High concentrations of this compound have been shown to have off-target effects that contribute to reduced cell proliferation. A key off-target effect is the inhibition of Complex I of the electron transport chain.[1][2][3] This impairment of mitochondrial respiration can lead to decreased ATP production and cellular stress, independent of CPT1 inhibition. Additionally, high concentrations of this compound can deplete the cellular pool of Coenzyme A (CoA), which is crucial for numerous metabolic pathways.[4][5]
Q3: My results with CPT1 genetic knockdown are different from what I see with this compound treatment. Why is that?
A3: Significant discrepancies between CPT1 genetic knockdown and this compound treatment are well-documented.[1][3] While high-dose this compound inhibits CPT1, its off-target effects, particularly on Complex I, can confound the interpretation of results.[1][3] Conversely, CPT1 knockdown can reveal functions of the protein that are independent of its catalytic role in FAO. For instance, CPT1 knockdown has been shown to alter mitochondrial morphology and impair mitochondrial coupling, effects not observed with this compound treatment.[1][3] These findings suggest that CPT1 may have structural or transport roles for long-chain fatty acids that are important for mitochondrial health and cell proliferation, separate from their oxidation.[3]
Q4: I've observed an increase in apoptosis and oxidative stress in my this compound-treated cells. Is this an expected outcome?
A4: Yes, this compound has been reported to induce apoptosis and oxidative stress.[6][7][8] The induction of apoptosis can be dose-dependent, with higher concentrations generally leading to more significant cell death.[7] The increase in reactive oxygen species (ROS) and depletion of NADPH, a key antioxidant, can contribute to this oxidative stress, leading to bioenergetic failure and cell death.[8]
Q5: Are there any known clinical adverse effects of this compound that could be relevant to my in vitro or in vivo animal studies?
A5: Yes. Clinical trials with this compound, such as the ERGO study in patients with congestive heart failure, were prematurely terminated due to hepatotoxicity, specifically unacceptably high levels of liver transaminases in some patients.[9][10][11] This suggests that liver damage is a potential adverse effect to monitor in preclinical animal studies.
Troubleshooting Guides
Issue 1: No change in cell viability or proliferation despite confirming FAO inhibition.
| Possible Cause | Troubleshooting Step |
| Metabolic Reprogramming: | Cells may be compensating by upregulating glycolysis or glutaminolysis. |
| - Measure glucose uptake and lactate excretion. | |
| - Assess glutamine consumption and glutamate production. | |
| - Perform isotopic tracing studies with 13C-glucose or 13C-glutamine. | |
| Cell Line Insensitivity: | The specific cell line may not be reliant on FAO for proliferation under the tested conditions. |
| - Test a panel of cell lines known to have varying dependencies on FAO. | |
| - Culture cells in nutrient-deprived media (e.g., low glucose) to unmask a dependency on FAO. |
Issue 2: Unexpectedly high levels of cytotoxicity or apoptosis.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects of High this compound Concentration: | Inhibition of Complex I or depletion of Coenzyme A may be occurring. |
| - Perform a dose-response curve to determine the lowest effective concentration for FAO inhibition. | |
| - Measure mitochondrial respiration using a Seahorse XF Analyzer to assess Complex I activity. | |
| - Compare results with a CPT1 genetic knockdown model to distinguish between on-target and off-target effects. | |
| Induction of Oxidative Stress: | This compound may be causing an increase in reactive oxygen species (ROS). |
| - Measure intracellular ROS levels using fluorescent probes (e.g., DCFDA). | |
| - Assess the levels of antioxidants such as glutathione (GSH) and NADPH. | |
| - Test the effect of co-treating with an antioxidant to see if it rescues the phenotype. |
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Cell Proliferation and FAO
| This compound Concentration | Fatty Acid Oxidation (FAO) Inhibition | Cell Proliferation Rate | Reference |
| 10 μM | ~90% | Unaffected | [1][2] |
| 100 μM | >90% | Unaffected | [2] |
| 200 μM | >90% | Significantly Reduced | [1][2] |
Table 2: Comparison of this compound Treatment vs. CPT1A Knockdown
| Phenotype | This compound (200 μM) | CPT1A Knockdown | Reference |
| Cell Proliferation | Decreased | Decreased (more significantly) | [1] |
| Mitochondrial Morphology | Normal | Altered | [1][3] |
| Mitochondrial Coupling | Unaffected | Impaired | [1][3] |
| Complex I Inhibition | Yes | No | [1] |
Experimental Protocols
Protocol 1: Assessment of Fatty Acid Oxidation via 13C-Palmitate Tracing
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentrations of this compound or vehicle control for a specified duration.
-
Labeling: Replace the culture medium with a medium containing U-13C palmitate and continue the incubation.
-
Metabolite Extraction: Aspirate the medium, wash the cells with cold PBS, and extract metabolites using a suitable solvent (e.g., 80% methanol).
-
LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS/MS) to determine the isotopic enrichment in downstream metabolites of FAO, such as 13C2-citrate.
-
Data Analysis: Calculate the percentage of labeled metabolites to quantify the rate of FAO.
Protocol 2: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
This compound Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Assay Preparation: Replace the culture medium with Seahorse XF assay medium and incubate in a CO2-free incubator.
-
Mitochondrial Stress Test: Sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Data Analysis: Analyze the oxygen consumption rate (OCR) to determine the effects of this compound on mitochondrial function. A decrease in basal and maximal respiration at high this compound concentrations can be indicative of Complex I inhibition.[12]
Mandatory Visualizations
Caption: On- and off-target effects of this compound.
Caption: Troubleshooting unexpected this compound results.
References
- 1. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 3. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptotic Efficacy of this compound in Human Acute Myeloid Leukemia Cells. Cooperation with Arsenic Trioxide and Glycolytic Inhibitors, and Regulation by Oxidative Stress and Protein Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of fatty acid oxidation by this compound impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. portlandpress.com [portlandpress.com]
- 11. A double-blind randomized multicentre clinical trial to evaluate the efficacy and safety of two doses of this compound in comparison with placebo in patients with moderate congestive heart failure: the ERGO (this compound for the recovery of glucose oxidation) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
Optimizing Etomoxir treatment duration for specific cell types
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Etomoxir to inhibit fatty acid oxidation (FAO). The information is tailored for researchers, scientists, and drug development professionals to help optimize experimental design and interpret results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), an enzyme located on the outer mitochondrial membrane. CPT1 is the rate-limiting step for the transport of long-chain fatty acids into the mitochondrial matrix, where they undergo β-oxidation. By inhibiting CPT1, this compound effectively blocks this pathway, forcing cells to rely on other energy sources like glucose.[1][2]
Q2: What are the known off-target effects of this compound?
At high concentrations (typically above 10 µM and significantly at 200 µM), this compound has been shown to have off-target effects, most notably the inhibition of Complex I of the electron transport chain.[3][4][5] This can lead to a general impairment of mitochondrial respiration, confounding the interpretation of results. Other reported off-target effects at high concentrations include depletion of cellular coenzyme A (CoA) pools and induction of oxidative stress.[6][7]
Q3: How do I select the optimal concentration and duration of this compound treatment for my cell type?
The optimal concentration and duration are highly cell-type dependent. It is crucial to perform a dose-response and time-course experiment for your specific cell line.
-
Concentration: Start with low micromolar concentrations (e.g., 0.5 µM to 10 µM) to achieve maximal FAO inhibition with minimal off-target effects.[8] For many cell types, concentrations around 5-10 µM are sufficient to inhibit over 80% of FAO.[3][5][9]
-
Duration: Treatment duration can range from as short as one hour for acute metabolic studies to 72 hours or longer for proliferation or differentiation assays.[3][10] The duration should be based on the biological question being addressed.
Q4: How can I confirm that this compound is effectively inhibiting FAO in my experiment?
Several methods can be used to verify the inhibition of FAO:
-
Seahorse XF Analyzer: Measure the oxygen consumption rate (OCR) in response to exogenous fatty acids (e.g., palmitate). A decrease in OCR upon this compound treatment indicates FAO inhibition.
-
Radiolabeled Fatty Acid Oxidation Assay: Use radiolabeled fatty acids (e.g., 3H-palmitate or 14C-palmitate) and measure the production of radiolabeled H2O or CO2.
-
Metabolomics: Analyze the levels of acylcarnitines, which should decrease with CPT1 inhibition.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No effect on cell viability or proliferation at low this compound concentrations. | The cell type may not heavily rely on FAO for proliferation under standard culture conditions. | 1. Confirm FAO inhibition using a functional assay (e.g., Seahorse XF). 2. Culture cells in a medium that forces reliance on FAO (e.g., low glucose, galactose-containing medium). 3. Consider that at low concentrations that inhibit FAO, some cancer cells show unaffected proliferation rates.[3][4] |
| High levels of cytotoxicity observed. | The this compound concentration is likely too high, leading to off-target effects such as inhibition of Complex I.[3][5] | 1. Perform a dose-response curve to determine the IC50 and use concentrations well below this for FAO-specific studies. 2. Reduce the treatment duration. 3. Use a more specific method to inhibit FAO, such as siRNA or shRNA knockdown of CPT1A, to confirm that the observed phenotype is due to FAO inhibition and not off-target effects.[3] |
| Conflicting results with previously published data. | 1. Differences in experimental conditions (cell density, media composition). 2. Use of high, non-specific concentrations of this compound in other studies. | 1. Carefully review and standardize all experimental parameters. 2. Critically evaluate the concentrations of this compound used in the literature and be aware of the potential for off-target effects at high concentrations.[11][12] |
| Difficulty distinguishing between FAO inhibition and general mitochondrial dysfunction. | High concentrations of this compound can inhibit Complex I of the electron transport chain, mimicking general mitochondrial toxicity.[3][5] | 1. Use a Seahorse XF Analyzer to perform a mitochondrial stress test. Inhibition of basal and maximal respiration in the absence of exogenous fatty acids may indicate off-target effects. 2. Compare the effects of this compound to a known Complex I inhibitor (e.g., rotenone). 3. Use CPT1A knockdown as a specific control.[3] |
Data Presentation: this compound Concentration and Treatment Duration in Various Cell Types
| Cell Type | Concentration Range | Treatment Duration | Observed Effect | Reference |
| BT549 (Breast Cancer) | 10 µM - 200 µM | 1 - 48 hours | 10 µM inhibited >80% of FAO with no effect on proliferation. 200 µM inhibited proliferation and Complex I. | [3][9][13] |
| HeLa (Cervical Cancer) | 100 µM | 48 hours | Decreased proliferation. | [3] |
| UM-UC-3 & T24 (Bladder Cancer) | 25 µM - 200 µM | 24 - 72 hours | Dose-dependent inhibition of cell viability. 75 µM and 150 µM for 48h induced G0/G1 cell cycle arrest. | [10] |
| H460 (Lung Cancer) | 32.5 µM | Up to 6 days | Improved radiation efficacy and reduced hypoxic regions in spheroids. | [14][15] |
| LNCaP (Prostate Cancer) | 32.5 µM | Up to 6 days | Similar efficacy in combination with radiation as seen in H460 cells. | [14][15] |
| Neonatal Mouse Cardiomyocytes | 5 µM | 48 hours | Suppressed fatty acid oxidation and stimulated proliferation. | [16] |
| Murine Dendritic Cells (pDCs & cDCs) | 25 µM - 100 µM | 1 hour pre-stimulation, then 24 hours | Suppressed TLR-induced upregulation of costimulatory molecules. | [17] |
| Human T Cells | 3 µM - 200 µM | Varied | 3 µM specifically inhibited CPT1A. >100 µM had off-target effects on mitochondrial respiration independent of CPT1A. | [11] |
| MCF-7 & T47D (Breast Cancer) | 0.1 µM - 50 µM | 24 hours | Maximal FAO inhibition was achieved at approximately 5 µM in MCF-7 and 5-12.5 µM in T47D. | [8] |
Experimental Protocols
Protocol 1: Assessment of FAO Inhibition using Seahorse XF Analyzer
This protocol is adapted from studies on BT549 cells.[3]
-
Cell Seeding: Plate cells in a Seahorse XFp miniplate at an appropriate density and allow them to adhere for 24 hours.
-
This compound Pre-treatment: Incubate cells with vehicle control, low-dose this compound (e.g., 10 µM), or high-dose this compound (e.g., 200 µM) for 1 hour prior to the assay. The this compound should also be present in the assay medium.
-
Assay Medium: The assay medium should consist of Seahorse base medium supplemented with glucose (e.g., 25 mM), glutamine (e.g., 4 mM), and a fatty acid source such as palmitate-BSA (e.g., 100 µM).
-
Mitochondrial Stress Test: Perform a standard mitochondrial stress test by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Data Analysis: A significant decrease in basal and maximal respiration in the presence of palmitate with low-dose this compound indicates specific FAO inhibition. A decrease in respiration with high-dose this compound, even in the absence of exogenous fatty acids, suggests off-target effects on the electron transport chain.
Protocol 2: Cell Proliferation Assay with this compound Treatment
This protocol is based on studies in bladder cancer cell lines.[10]
-
Cell Seeding: Seed 3,000 cells per well in a 96-well plate and allow them to attach for 24 hours.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 25, 50, 75, 100, 150, and 200 µM) for 24, 48, and 72 hours.
-
MTT Assay:
-
Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µl of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. This will help determine the dose- and time-dependent effects of this compound on cell proliferation.
Visualizations
Caption: Mechanism of this compound action and its off-target effect.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 6. This compound: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. portlandpress.com [portlandpress.com]
- 11. This compound actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 14. A novel approach to target hypoxic cancer cells via combining β-oxidation inhibitor this compound with radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of Fatty Acid Metabolism by this compound or TOFA Suppresses Murine Dendritic Cell Activation Without Affecting Viability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Etomoxir Insolubility in Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with Etomoxir solubility in cell culture media. The following information is intended to help troubleshoot and resolve common challenges during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in the solvent. What should I do?
A1: Ensure you are using an appropriate solvent and consider physical methods to aid dissolution. This compound sodium salt is soluble in organic solvents like DMSO and ethanol, and also in water.[1] However, solubility can vary between suppliers and batches. If you are experiencing difficulty, try sonicating the solution or gently warming it to 37°C.[2][3] For DMSO, ensure it is fresh and not moisture-absorbing, as this can reduce solubility.[4]
Q2: I've prepared a clear this compound stock solution in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening and how can I prevent it?
A2: This is a common issue known as precipitation upon dilution, which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous solution like cell culture medium.[5][6] Several factors can contribute to this:
-
Low Aqueous Solubility: this compound is more soluble in organic solvents than in aqueous media.
-
High Final Concentration: The desired final concentration of this compound in your media might exceed its solubility limit in that specific medium.
-
Improper Dilution Technique: Rapidly adding the concentrated DMSO stock to the media can cause localized high concentrations, leading to immediate precipitation.[6]
-
Media Composition: Components in the cell culture medium, such as salts and proteins, can interact with this compound and affect its solubility.[6]
-
Temperature and pH: The temperature and pH of the media can influence the solubility of this compound.[5][6]
To prevent precipitation, it is recommended to perform a stepwise serial dilution and add the stock solution to pre-warmed media with rapid mixing.[5][6]
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%.[6] While some cell lines may tolerate up to 0.5%, it is crucial to include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments to account for any effects of the solvent.[5]
Q4: Can I filter out the precipitate from my media?
A4: Filtering is generally not recommended as it removes the active compound, leading to an unknown and lower final concentration in your experiment.[5] The better approach is to address the root cause of the precipitation to ensure your compound is fully dissolved at the desired concentration.
Troubleshooting Guide
Issue: Precipitate forms in the culture medium after adding this compound stock solution.
Step 1: Verify Stock Solution
-
Question: Is your this compound stock solution fully dissolved and clear?
-
Action: Visually inspect your stock solution. If you see any precipitate, try sonicating or gently warming the solution. If it still doesn't dissolve, you may need to prepare a fresh, potentially lower concentration, stock solution.
Step 2: Review Dilution Protocol
-
Question: How are you diluting your stock solution into the culture media?
-
Action: Avoid adding a small volume of highly concentrated stock directly into a large volume of media. Instead, perform a serial dilution. For example, first, dilute the stock solution in a smaller volume of pre-warmed (37°C) media, then add this intermediate dilution to the final volume of media.[5][6] Always add the stock solution dropwise while gently vortexing or swirling the media.[6]
Step 3: Check Final Concentration and Solvent Percentage
-
Question: What is the final concentration of this compound and DMSO in your culture medium?
-
Action: If the final concentration of this compound is high, it may be exceeding its solubility limit. Consider performing a dose-response experiment to see if a lower concentration is still effective. Ensure the final DMSO concentration is at a non-toxic level, typically below 0.5%.[5]
Step 4: Consider Media Components
-
Question: Are you using serum-free or serum-containing media?
-
Action: Serum proteins, like albumin, can sometimes help to keep hydrophobic compounds in solution.[5][6] If you are using serum-free media, precipitation might be more likely. If using serum-containing media, ensure the serum was properly thawed to avoid protein precipitation that could be mistaken for compound precipitation.[5]
Quantitative Data Summary
The solubility of this compound can vary depending on the supplier and whether it is the free acid or the sodium salt form. The following table summarizes solubility data from various sources.
| Solvent | This compound Form | Reported Solubility | Source |
| DMSO | Sodium Salt | ~9 mg/mL | Cayman Chemical[1] |
| Sodium Salt | 64 mg/mL (199.53 mM) | Selleck Chemicals[4] | |
| Sodium Salt | 3.21 mg/mL (10.01 mM) | TargetMol[2] | |
| Not Specified | 50 mg/mL | Sigma-Aldrich | |
| Not Specified | ≥32.7 mg/mL | RayBiotech[7] | |
| Sodium Salt | 6.41 mg/mL (20 mM) | Tocris Bioscience | |
| Water | Sodium Salt | ~10 mg/mL (ultrasonic) | Cayman Chemical[1] |
| Sodium Salt | 16 mg/mL (ultrasonic at 36°C) | Cayman Chemical[1] | |
| Sodium Salt | Insoluble | Selleck Chemicals[4] | |
| Sodium Salt | 5 mg/mL (15.59 mM) | TargetMol[2] | |
| Not Specified | Soluble (no concentration given) | Sigma-Aldrich | |
| Not Specified | ≥48.3 mg/mL (with gentle warming) | RayBiotech[7] | |
| Sodium Salt | 6.41 mg/mL (20 mM) | Tocris Bioscience | |
| Ethanol | Sodium Salt | ~6 mg/mL | Cayman Chemical[1] |
| Sodium Salt | Insoluble | Selleck Chemicals[4] | |
| Not Specified | ≥109.6 mg/mL | RayBiotech[7] |
Note: It is always recommended to test the solubility of a new batch of any compound.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (sodium salt) powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Sonicator
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder. For example, for 1 mL of a 100 mM stock solution of this compound sodium salt (MW: 320.74 g/mol ), you would need 32.07 mg.
-
Add the appropriate volume of sterile DMSO to achieve a 100 mM concentration.
-
If the powder does not dissolve readily, sonicate the solution for 10-15 minutes or until the solution is clear. Gentle warming to 37°C can also be applied.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. Aqueous solutions are not recommended for storage for more than one day.[1]
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (with or without serum, as required by your experiment)
-
Sterile microcentrifuge tubes
Procedure (for a final concentration of 100 µM):
-
Intermediate Dilution: In a sterile tube, add 990 µL of pre-warmed cell culture medium. Add 10 µL of your 100 mM this compound stock solution to this tube. Mix well by gentle vortexing or pipetting. This creates a 1 mM intermediate solution.
-
Final Dilution: Add the appropriate volume of the 1 mM intermediate solution to your main volume of cell culture medium to achieve the final desired concentration. For example, to prepare 10 mL of media with a final concentration of 100 µM this compound, add 1 mL of the 1 mM intermediate solution to 9 mL of pre-warmed media.
-
Mix the final solution well before adding it to your cells.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to your cell culture medium. In this example, you would add 1 µL of DMSO to 10 mL of media for the final dilution, after performing a similar intermediate dilution of just the DMSO.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
Caption: this compound inhibits CPT1, blocking fatty acid oxidation.
References
Technical Support Center: Understanding and Addressing Variability in Cellular Response to Etomoxir
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in their experiments with Etomoxir.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent effects of this compound on cell viability across different cancer cell lines. What could be the reason for this?
A1: The variability in cellular response to this compound is a well-documented phenomenon and can be attributed to several factors:
-
Differential reliance on Fatty Acid Oxidation (FAO): Cancer cells exhibit metabolic heterogeneity. Some are heavily reliant on FAO for energy (ATP) and NADPH production, while others primarily use glycolysis (the Warburg effect).[1][2] The cytotoxic effect of this compound will be more pronounced in cells that depend on FAO.
-
Off-Target Effects at High Concentrations: this compound's specificity for its primary target, Carnitine Palmitoyltransferase 1a (CPT1a), is dose-dependent.[3] At concentrations exceeding 5-10 µM, off-target effects, such as inhibition of complex I of the electron transport chain and induction of severe oxidative stress, can occur.[2][3][4][5][6] These off-target effects can contribute to cell death independently of FAO inhibition, leading to variable results depending on the concentration used.
-
Cellular Compensation Mechanisms: Some cells can compensate for the loss of FAO by upregulating other metabolic pathways, such as glutamine metabolism.[4] This metabolic flexibility can mask the effects of this compound.
Q2: What is the recommended concentration range for this compound to ensure specific inhibition of CPT1a?
A2: To specifically target CPT1a and minimize off-target effects, it is crucial to use the appropriate concentration of this compound. Studies have shown that:
-
Low Concentrations (≤ 10 µM): A concentration of 10 µM this compound has been shown to inhibit approximately 90% of FAO in some cell lines without significantly affecting cell proliferation.[4][6][7][8]
-
High Concentrations (> 10 µM): Concentrations above 10 µM, and particularly at 200 µM, are associated with off-target effects, including inhibition of respiratory complex I and disruption of coenzyme A homeostasis.[2][4][6][8][9]
It is highly recommended to perform a dose-response curve for each new cell line to determine the optimal concentration for CPT1a inhibition without inducing significant off-target toxicity.
Q3: We see a decrease in cell proliferation at high concentrations of this compound, but not at lower concentrations that reportedly inhibit FAO. Why is this?
A3: This observation is consistent with the known off-target effects of this compound at high concentrations. While low concentrations (e.g., 10 µM) can effectively block FAO, some cancer cells may not be immediately sensitive to this inhibition as they can utilize other energy sources.[2][4] The reduction in cell proliferation observed at higher concentrations (e.g., 200 µM) is likely due to the off-target inhibition of mitochondrial complex I, which impairs overall mitochondrial respiration and ATP production, and other cytotoxic effects unrelated to CPT1a inhibition.[2][4]
Q4: Can this compound treatment affect cellular redox status?
A4: Yes, this compound can significantly impact the cellular redox state. Inhibition of FAO can lead to a reduction in NADPH levels, which is a critical cofactor for antioxidant defense systems.[1][10] This can result in an increase in reactive oxygen species (ROS) and oxidative stress.[3][10][11] At higher concentrations, the off-target effects of this compound can further exacerbate oxidative stress.[3]
Q5: Are there alternatives to this compound for studying the role of FAO?
A5: Yes, to confirm that the observed cellular phenotype is specifically due to the inhibition of FAO and not an off-target effect of this compound, it is advisable to use complementary approaches:
-
Genetic Knockdown/Knockout: Using shRNA or CRISPR/Cas9 to knockdown or knockout the expression of CPT1a provides a more specific way to study the effects of FAO inhibition.[2][4] Comparing the results of genetic inhibition to pharmacological inhibition with this compound can help to delineate on-target versus off-target effects.
-
Other CPT1 Inhibitors: While this compound is widely used, other CPT1 inhibitors with potentially different off-target profiles are available.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Across Experiments
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Drug Preparation | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[12] | Consistent drug potency and reproducible results. |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. | Reduced phenotypic drift and more consistent metabolic profiles. |
| Variations in Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. | Uniform cell growth and drug response. |
| Solvent Effects | Include a vehicle control (e.g., DMSO) at the same final concentration used for this compound treatment. | To ensure that the observed effects are due to this compound and not the solvent. |
Issue 2: Discrepancy Between this compound and CPT1A Knockdown Phenotypes
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-target effects of this compound | Perform experiments with a range of this compound concentrations, including a low dose (e.g., 5-10 µM) that specifically inhibits CPT1a. | The phenotype at the low dose should more closely resemble the CPT1A knockdown phenotype. |
| Incomplete CPT1A Knockdown | Verify the knockdown efficiency at the protein level using Western blotting. | Ensures that the genetic inhibition is effective. |
| Compensation in Knockdown Cells | Long-term genetic knockdown may allow for metabolic reprogramming. Consider using a transient knockdown approach (siRNA) for comparison. | May reveal more immediate effects of CPT1a inhibition. |
Data Presentation
Table 1: Concentration-Dependent Effects of this compound on Cellular Processes
| Concentration Range | Primary Effect | Common Off-Target Effects | Impact on Cell Proliferation |
| ≤ 10 µM | Inhibition of Fatty Acid Oxidation (FAO) via CPT1a[4][7] | Minimal | Often unaffected in metabolically flexible cells[2][4] |
| > 10 µM to 50 µM | Inhibition of FAO | Induction of oxidative stress[3] | Moderate effect[13] |
| > 50 µM to 200 µM | Inhibition of FAO | Inhibition of mitochondrial complex I, disruption of CoA homeostasis[2][4][9] | Significant inhibition, often due to off-target effects[2][4] |
Experimental Protocols
Protocol 1: Determining the Effect of this compound on Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested range is 0.1, 0.5, 1, 5, 10, 25, 50, 100, and 200 µM.[1] Include a vehicle control (e.g., DMSO).
-
Incubation: Remove the old medium and add the medium containing the different concentrations of this compound. Incubate the plate for 24, 48, and 72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]
Protocol 2: Assessing Fatty Acid Oxidation (FAO) Inhibition using ¹³C-Palmitate Tracing
-
Cell Treatment: Treat cells with the desired concentrations of this compound (e.g., 10 µM and 200 µM) and a vehicle control for 48-72 hours.[4]
-
Labeling: Refresh the medium with a medium containing 100 µM uniformly ¹³C-labeled (U-¹³C) palmitate-BSA for 24 hours.[4]
-
Metabolite Extraction: Harvest the cells, quench metabolism, and perform a polar metabolite extraction.
-
LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS/MS) to measure the incorporation of ¹³C into TCA cycle intermediates like citrate. The M+2 isotopologue of citrate is indicative of FAO activity.[4][7]
Visualizations
Caption: this compound inhibits CPT1, blocking fatty acid entry into mitochondria for beta-oxidation.
Caption: High-dose this compound has off-target effects on mitochondrial complex I.
Caption: A logical workflow to troubleshoot variable responses to this compound treatment.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 3. The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | Semantic Scholar [semanticscholar.org]
- 11. Apoptotic Efficacy of this compound in Human Acute Myeloid Leukemia Cells. Cooperation with Arsenic Trioxide and Glycolytic Inhibitors, and Regulation by Oxidative Stress and Protein Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Limitations of Etomoxir in Research
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Etomoxir, a widely used inhibitor of Carnitine Palmitoyltransferase 1 (CPT1). Our goal is to help you navigate its limitations, understand its off-target effects, and provide robust strategies for valid experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound's primary mechanism of action and its limitations?
A1: this compound is a prodrug that, once converted to its CoA ester (this compound-CoA), irreversibly inhibits Carnitine Palmitoyltransferase 1 (CPT1).[1][2] CPT1 is the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[3][4] However, its utility is limited by significant, dose-dependent off-target effects and irreversible binding.[3][5][6] Recent studies have shown that this compound is not specific to CPT1 and binds to a wide array of proteins involved in fatty acid metabolism, making it an inappropriate tool to distinguish the specific biological effects of fatty acid oxidation.[7][8]
Q2: What are the primary off-target effects of this compound?
A2: At concentrations higher than what is required to inhibit CPT1, this compound exhibits several off-target effects:
-
Inhibition of Mitochondrial Respiratory Complex I: High concentrations (e.g., 200 μM) directly impair the electron transport chain, confounding studies on cellular respiration.[9][10][11]
-
Disruption of Coenzyme A (CoA) Homeostasis: High-dose this compound can deplete the intracellular pool of free Coenzyme A, affecting numerous metabolic pathways beyond fatty acid oxidation (FAO).[12][13]
-
Induction of Oxidative Stress: this compound treatment, particularly at concentrations above 5 μM, can cause severe oxidative stress and mitochondrial pathology.[2][3][14]
-
Inhibition of Phospholipase A2: A metabolite of this compound, this compound-carnitine, can potently inhibit calcium-independent phospholipase A2 (iPLA2) and mitochondrial respiration in a CPT1-independent manner.[3][15]
Q3: At what concentration do this compound's off-target effects become a major concern?
A3: The effective concentration for CPT1 inhibition with minimal off-target effects is in the low micromolar range. Studies show that 5-10 μM this compound can inhibit FAO by over 80-90% without significantly affecting cell proliferation or mitochondrial respiration via Complex I.[5][9][11][16] Concentrations above this, and especially at the commonly used 50-200 μM range, are known to induce the off-target effects mentioned above.[9][12][14] The specificity of this compound is compromised at doses above 5 μM in T-cells.[14]
Q4: Why do my results with high-dose this compound (e.g., 200 µM) differ from CPT1 genetic knockdown (siRNA/shRNA)?
A4: This discrepancy is a classic indicator of off-target effects. While a CPT1 knockdown specifically reduces the enzyme responsible for long-chain fatty acid transport, high-dose this compound inhibits CPT1 and other cellular processes like mitochondrial respiration and CoA-dependent reactions.[9][12] For instance, CPT1 knockdown in cancer cells can decrease proliferation, whereas cells treated with low-dose this compound that inhibits FAO by 90% show unaffected proliferation rates.[9][10] This suggests CPT1 may have functions independent of FAO, or that the off-target effects of high-dose this compound mask the true cellular response to FAO inhibition.[9][17]
Q5: Is this compound a reversible inhibitor?
A5: No, this compound is an irreversible inhibitor. Its active form, this compound-CoA, contains an oxirane ring that covalently modifies the CPT1 enzyme.[2][3] This irreversibility can lead to prolonged and sometimes toxic effects, which has limited its clinical development.[5][6] This contrasts with reversible inhibitors like ST1326.[6]
Troubleshooting Guides
Problem: My experimental results with this compound are inconsistent or contrary to the expected outcome of FAO inhibition.
This troubleshooting workflow will help you dissect whether your observations are due to on-target CPT1 inhibition or confounding off-target effects.
Caption: Troubleshooting workflow for validating this compound experimental results.
Data Presentation: Comparison of CPT1 Inhibitors
The following table summarizes the characteristics of this compound and its common alternatives. Choosing an alternative can help validate findings and avoid the off-target effects associated with this compound.
| Inhibitor | Target(s) | Mechanism | Reversibility | Common Issues / Key Features |
| This compound | CPT1 (all isoforms) | Covalent modification by this compound-CoA | Irreversible | Off-target effects at high concentrations (Complex I, CoA pools); hepatotoxicity.[3][5] |
| ST1326 | CPT1A | Competitive with L-carnitine | Reversible | More specific than this compound; reduced toxicity profile; effective in preclinical cancer models.[3][6] |
| Perhexiline | CPT1 / CPT2 | Non-covalent | Reversible | Dual inhibitor; clinically used but associated with potential hepatotoxicity and neurotoxicity.[1][18] |
| Oxfenicine | CPT1 | Requires transamination to active form | Reversible | More selective for muscle CPT1 (CPT1B) over liver isoform (CPT1A).[1][19][20] |
IC50 values are highly dependent on the specific assay conditions, cell type, and species, and thus are not presented for direct comparison without contextual experimental details.
Experimental Protocols
Protocol 1: Cellular Fatty Acid Oxidation (FAO) Assay
This protocol measures the rate of FAO in intact cells by quantifying the production of radiolabeled metabolites from a labeled fatty acid substrate.
Objective: To determine the effective dose of this compound or other inhibitors for inhibiting FAO.
Materials:
-
Cells of interest
-
Culture medium
-
[14C]palmitic acid or [3H]palmitic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
This compound or other inhibitors
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well) and grow to desired confluency.
-
Inhibitor Treatment: Pre-incubate cells with various concentrations of this compound (e.g., 0.1 µM to 200 µM) or vehicle control in culture medium for 1-4 hours.
-
Substrate Preparation: Prepare the radiolabeled substrate by complexing [14C]palmitic acid with fatty acid-free BSA in culture medium.
-
Initiate Assay: Remove the pre-incubation medium and add the [14C]palmitic acid-BSA complex to each well.
-
Incubation: Seal the plate and incubate for 2-4 hours at 37°C. During this time, the labeled palmitate will be oxidized to 14CO₂ and acid-soluble metabolites (ASMs).
-
Capture Metabolites:
-
For 14CO₂: Place a small filter paper soaked in NaOH in a center well suspended above the culture medium to capture released 14CO₂.
-
For ASMs: At the end of the incubation, precipitate macromolecules by adding cold perchloric acid. Centrifuge and collect the supernatant containing the ASMs.
-
-
Quantification: Transfer the filter paper (for CO₂) or an aliquot of the supernatant (for ASMs) to a scintillation vial, add scintillation fluid, and measure radioactivity.
-
Analysis: Normalize the radioactive counts to the amount of protein per well. Calculate the percent inhibition of FAO relative to the vehicle-treated control to determine the dose-response curve. A significant decrease in radiolabeled products at a given concentration indicates effective FAO inhibition.[1][9]
Protocol 2: Mitochondrial Respiration Assay (Mitochondrial Stress Test)
This protocol assesses mitochondrial function and can identify off-target effects on the electron transport chain, such as Complex I inhibition by high-dose this compound.
Objective: To measure Basal Respiration, ATP Production, and Maximal Respiratory Capacity.
Materials:
-
Seahorse XF Analyzer (or similar)
-
Cells seeded in a Seahorse XF plate
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound (low and high concentrations)
-
Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A.
Procedure:
-
Cell Culture: Seed cells in a Seahorse XF plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: On the day of the assay, replace the culture medium with assay medium containing either vehicle, low-dose this compound (e.g., 10 µM), or high-dose this compound (e.g., 200 µM). Incubate for at least 1 hour.[9]
-
Instrument Setup: Calibrate the Seahorse XF Analyzer. Load the mitochondrial inhibitors into the appropriate ports of the sensor cartridge.
-
Run Assay: Place the cell plate in the analyzer. The instrument will measure the Oxygen Consumption Rate (OCR) in real-time before and after the sequential injection of:
-
Oligomycin: Inhibits ATP synthase (Complex V), revealing ATP-linked respiration.
-
FCCP: An uncoupling agent that collapses the proton gradient and induces maximal respiration.
-
Rotenone & Antimycin A: Inhibit Complex I and Complex III, respectively, shutting down mitochondrial respiration to reveal non-mitochondrial oxygen consumption.
-
-
Data Analysis: Analyze the OCR data. A significant decrease in basal respiration and maximal respiratory capacity in the high-dose this compound group compared to the vehicle and low-dose groups indicates impaired electron transport chain function, likely at Complex I.[9][11]
Protocol 3: Validation using siRNA-mediated Knockdown of CPT1A
This genetic approach provides a specific way to determine if an observed phenotype is truly dependent on CPT1A function.
Objective: To compare the phenotype from this compound treatment with that of genetic CPT1A inhibition.
Materials:
-
Cells of interest
-
Lipofectamine RNAiMAX (or similar transfection reagent)
-
Opti-MEM (or similar reduced-serum medium)
-
siRNA targeting CPT1A (at least two independent sequences)
-
Non-targeting (scrambled) control siRNA
-
Antibody against CPT1A for validation
Procedure:
-
Transfection:
-
Seed cells so they are 30-50% confluent at the time of transfection.
-
Dilute CPT1A siRNA or non-targeting control siRNA in Opti-MEM.
-
Dilute the transfection reagent in Opti-MEM, then combine with the diluted siRNA and incubate to form complexes.
-
Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.
-
-
Verification of Knockdown: Harvest a subset of the cells 48-72 hours post-transfection. Verify the reduction of CPT1A protein levels via Western blot or qRT-PCR compared to the non-targeting control.
-
Phenotypic Analysis: In parallel, perform the primary assay of interest (e.g., proliferation, viability, migration) on the CPT1A knockdown and control cells.
-
Data Interpretation: Compare the results from the CPT1A knockdown cells to those obtained from this compound treatment. If the phenotype is replicated with CPT1A knockdown, it is likely a true on-target effect.[9][17] If the phenotype is only observed with this compound (especially at high doses), it is likely an off-target effect.[21]
Visualized Pathways and Workflows
Caption: CPT1 pathway for fatty acid import and sites of inhibition.
References
- 1. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of this compound-induced toxicity [repository.lib.ncsu.edu]
- 3. This compound: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. haematologica.org [haematologica.org]
- 7. This compound repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 12. This compound inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-carnitine, a novel pharmaco-metabolite of this compound, inhibits phospholipases A2 and mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | Semantic Scholar [semanticscholar.org]
- 18. Lipid catabolism inhibition sensitizes prostate cancer cells to antiandrogen blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of Carnitine Palymitoyltransferase1b Induces Cardiac Hypertrophy and Mortality in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Etomoxir Off-Target Effects: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of etomoxir, specifically its impact on mitochondrial complex I. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in the design and interpretation of experiments involving this inhibitor.
Frequently Asked Questions (FAQs)
Q1: Is this compound a specific inhibitor of Carnitine Palmitoyltransferase 1 (CPT1)?
A1: this compound is widely used as a CPT1 inhibitor, which is crucial for fatty acid oxidation (FAO). However, its specificity is highly dose-dependent. At low concentrations (e.g., 5-10 μM), this compound effectively inhibits CPT1 and, consequently, FAO.[1][2][3] At higher concentrations (≥100-200 μM), significant off-target effects have been reported, most notably the inhibition of mitochondrial complex I of the electron transport chain.[1][4][5][6][7]
Q2: What are the primary off-target effects of high concentrations of this compound?
A2: The most well-documented off-target effect of high-dose this compound (≥100-200 μM) is the inhibition of mitochondrial respiratory complex I.[1][7][8] This effect is independent of its action on CPT1.[9] Additionally, other non-specific effects at high concentrations include disruption of coenzyme A (CoA) homeostasis and inhibition of the adenine nucleotide transporter (ANT).[8][10]
Q3: How does inhibition of complex I by this compound affect cellular metabolism?
A3: Inhibition of complex I by high concentrations of this compound impairs the regeneration of NAD+ from NADH.[1][4] This disruption in the electron transport chain can lead to a decrease in mitochondrial respiration and ATP production.[8] It also alters the utilization of other nutrients, such as an increase in glycolysis and changes in glutamine metabolism, to compensate for the mitochondrial dysfunction.[1]
Q4: I am observing a decrease in cell proliferation with high-dose this compound. Is this solely due to the inhibition of fatty acid oxidation?
A4: Not necessarily. While CPT1 inhibition can affect the proliferation of some cancer cells, the anti-proliferative effects of high-dose this compound are likely compounded by its off-target inhibition of complex I.[1][4][5][6] Studies have shown that at concentrations where FAO is almost completely inhibited by low-dose this compound, cell proliferation may not be affected. However, at higher concentrations that also inhibit complex I, a significant decrease in proliferation is observed.[1][2]
Troubleshooting Guide
Issue 1: Unexpected changes in mitochondrial respiration and nutrient utilization with high-dose this compound.
-
Observation: You are using a high concentration of this compound (e.g., 200 μM) and notice a significant drop in the oxygen consumption rate (OCR) that is not consistent with FAO inhibition alone. You may also observe increased glucose uptake and lactate excretion.[1]
-
Probable Cause: At this concentration, this compound is likely inhibiting mitochondrial complex I, leading to a more general suppression of mitochondrial respiration.[1][7] The cell may be shifting to glycolysis to compensate for the reduced mitochondrial ATP production.[1]
-
Recommended Action:
-
Dose-Response Experiment: Perform a dose-response experiment with this compound (e.g., 1 μM, 10 μM, 50 μM, 100 μM, 200 μM) and measure both FAO (e.g., using radiolabeled palmitate) and OCR. This will help you identify the concentration at which off-target effects on respiration become prominent.
-
Use a Lower Concentration: If your goal is to specifically inhibit CPT1, use a lower concentration of this compound (e.g., 5-10 μM) that has been shown to inhibit FAO by approximately 90% without significantly affecting complex I.[1][4][6]
-
Genetic Knockdown: As a control, consider using genetic approaches like siRNA or CRISPR to knockdown CPT1. This will help you distinguish the effects of CPT1 inhibition from the off-target effects of this compound.[4][5][6]
-
Issue 2: Discrepancy between the effects of this compound and CPT1 knockdown on cell phenotype.
-
Observation: You find that high-dose this compound and genetic knockdown of CPT1 result in different cellular phenotypes (e.g., proliferation rates, mitochondrial morphology).[4][5][6]
-
Probable Cause: This discrepancy is a strong indicator of this compound's off-target effects. While CPT1 knockdown specifically ablates the function of this enzyme, high-dose this compound introduces the confounding factor of complex I inhibition and potentially other non-specific effects.[1][10] For instance, CPT1 knockdown may lead to altered mitochondrial morphology, which is not observed with high-dose this compound treatment.[4][6]
-
Recommended Action:
-
Acknowledge Off-Target Effects: When interpreting your data, explicitly discuss the potential for off-target effects at the concentration of this compound used.
-
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Cellular Processes
| This compound Concentration | Primary Target | Effect on Fatty Acid Oxidation (FAO) | Effect on Mitochondrial Complex I | Effect on Cell Proliferation | Reference |
| Low (≤ 10 μM) | CPT1 | ~90% inhibition | No significant inhibition | Unaffected in some cancer cells | [1][4] |
| High (≥ 100-200 μM) | CPT1 and Complex I | >90% inhibition | Significant inhibition | Decreased | [1][4][6] |
Table 2: Comparative Effects of this compound and CPT1 Knockdown
| Condition | Effect on FAO | Effect on Complex I | Effect on Mitochondrial Morphology | Effect on Cell Proliferation | Reference |
| High-Dose this compound (200 μM) | Inhibited | Inhibited | No abnormal morphology observed | Decreased | [1][4] |
| CPT1 Genetic Knockdown | Inhibited | Not directly affected | Altered morphology | Decreased nearly 2-fold | [4][5][6] |
Experimental Protocols
Key Experiment: Mitochondrial Stress Test to Assess Complex I Inhibition
This protocol is adapted from methodologies used to demonstrate this compound's off-target effects on mitochondrial respiration.
Objective: To determine if a given concentration of this compound inhibits mitochondrial complex I in intact cells.
Materials:
-
Cell line of interest
-
Seahorse XF Analyzer (or similar instrument for measuring oxygen consumption rate)
-
Culture medium
-
This compound (at desired concentrations)
-
Vehicle control (e.g., DMSO)
-
Mitochondrial stress test kit containing:
-
Oligomycin (Complex V inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone (Complex I inhibitor) & Antimycin A (Complex III inhibitor)
-
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: On the day of the assay, replace the culture medium with fresh, pre-warmed assay medium. Treat the cells with the desired concentrations of this compound or vehicle control and incubate for a specified period (e.g., 1 hour).
-
Mitochondrial Stress Test:
-
Place the cell culture microplate in the Seahorse XF Analyzer and follow the manufacturer's instructions for calibration and equilibration.
-
Measure the basal oxygen consumption rate (OCR).
-
Sequentially inject the mitochondrial stress test compounds and measure the OCR after each injection:
-
Oligomycin: To inhibit ATP synthase. The subsequent drop in OCR is indicative of ATP-linked respiration.
-
FCCP: To uncouple the mitochondrial membrane and induce maximal respiration.
-
Rotenone & Antimycin A: To shut down mitochondrial respiration completely. The remaining OCR is due to non-mitochondrial oxygen consumption.
-
-
-
Data Analysis:
-
Analyze the OCR data to determine key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Interpretation for Complex I Inhibition: A significant decrease in basal and maximal respiration in cells treated with high-dose this compound, which is not observed at low doses, suggests an impairment of the electron transport chain, likely at Complex I.
-
Visualizations
Caption: Dose-dependent action of this compound on CPT1 and Complex I.
References
- 1. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 5. [PDF] Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | Semantic Scholar [semanticscholar.org]
- 6. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Welcome to the technical support center for researchers utilizing Etomoxir. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control for the non-CPT1 related effects of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a widely used small-molecule inhibitor of carnitine palmitoyltransferase 1 (CPT1).[1][2] CPT1 is the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[2][3] this compound's active form, etomoxiryl-CoA, irreversibly inhibits CPT1.[4]
Q2: I'm observing effects that don't seem to be related to CPT1 inhibition. What are the known non-CPT1 related (off-target) effects of this compound?
At concentrations commonly used in research, this compound can exhibit several off-target effects, which can confound experimental results. These include:
-
Inhibition of Respiratory Complex I: At high concentrations (e.g., 200 μM), this compound can directly inhibit Complex I of the electron transport chain, impairing mitochondrial respiration.[5][6][7]
-
Mitochondrial Uncoupling: this compound has been associated with mitochondrial uncoupling, which is the dissociation of oxygen consumption from ATP synthesis.[8]
-
Increased Reactive Oxygen Species (ROS) Production: Inhibition of fatty acid oxidation by this compound can lead to an increase in ROS, causing oxidative stress.[1][9][10]
-
Disruption of Coenzyme A (CoA) Homeostasis: this compound is a prodrug that is converted to its active form, etomoxiryl-CoA. This conversion can deplete the cellular pool of free Coenzyme A, affecting other CoA-dependent metabolic pathways.[11]
-
Promiscuous Binding: Recent studies have shown that this compound can bind to a wide array of proteins involved in fatty acid metabolism and transport, not just CPT1.[12][13][14][15]
-
Inhibition of Phospholipases A2: A novel metabolite of this compound, this compound-carnitine, has been shown to inhibit phospholipases A2.[16]
Q3: At what concentration is this compound most specific for CPT1?
The specificity of this compound is highly concentration-dependent.
-
Low micromolar concentrations (≤ 5-10 μM) are generally considered to be more specific for CPT1 inhibition and are sufficient to inhibit most fatty acid oxidation.[1][5][17][18]
-
High concentrations (≥ 100-200 μM) are associated with significant off-target effects, including Complex I inhibition and disruption of CoA homeostasis.[5][6][11][17]
Troubleshooting Guides
Issue 1: Observed cellular phenotype is not rescued by supplementing with medium-chain fatty acids.
Medium-chain fatty acids like octanoate can enter the mitochondria and undergo β-oxidation independently of CPT1. If the phenotype you observe with this compound treatment is not rescued by octanoate, it strongly suggests an off-target effect.
Troubleshooting Steps:
-
Verify this compound Concentration: Ensure you are using the lowest effective concentration of this compound to inhibit CPT1 (ideally ≤ 10 μM).
-
Perform a Dose-Response Curve: Titrate this compound to determine the concentration at which the desired CPT1 inhibition is achieved without causing the confounding phenotype.
-
Genetic Controls: Use siRNA or CRISPR/Cas9 to knock down CPT1A. If the phenotype is still present in CPT1A-deficient cells treated with this compound, it confirms an off-target effect.[5][7]
-
Assess Mitochondrial Respiration: Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer or similar instrument. High concentrations of this compound will inhibit Complex I, leading to a decrease in basal and maximal respiration that is independent of fatty acid oxidation.[5][6]
Issue 2: this compound treatment leads to a significant drop in cellular ATP levels and increased cell death, even in the presence of alternative energy sources like glucose and glutamine.
This could be due to off-target effects on mitochondrial respiration or increased oxidative stress.
Troubleshooting Steps:
-
Measure ROS levels: Use a fluorescent probe like DCFDA to quantify intracellular ROS. A significant increase in ROS upon this compound treatment points to oxidative stress.[1][9]
-
Assess Mitochondrial Membrane Potential: Use a dye like TMRE or JC-1 to measure mitochondrial membrane potential. A decrease in membrane potential can indicate mitochondrial uncoupling or dysfunction.[5]
-
Co-treatment with an Antioxidant: Treat cells with an antioxidant like N-acetylcysteine (NAC) or Tiron alongside this compound to see if it rescues the phenotype.[9][10]
-
Measure Coenzyme A levels: If possible, quantify the intracellular pool of free CoA to determine if this compound is causing significant depletion.[11]
Data Presentation
Table 1: Concentration-Dependent Effects of this compound
| Concentration Range | Primary Effect | Key Off-Target Effects | Recommended Use |
| 0.5 - 10 μM | CPT1 Inhibition [1][17] | Minimal off-target effects reported.[5][6] | For specific inhibition of fatty acid oxidation. |
| > 10 μM - 50 μM | CPT1 Inhibition | Increased risk of off-target effects.[18] | Use with caution and appropriate controls. |
| ≥ 100 - 200 μM | CPT1 Inhibition | Inhibition of Respiratory Complex I , Disruption of CoA homeostasis, Increased ROS production.[5][6][11] | Not recommended for specific CPT1 inhibition studies. |
Experimental Protocols
Protocol 1: Validating this compound Specificity using CPT1A Knockdown and Seahorse XF Analysis
Objective: To determine if the observed effect of this compound is due to CPT1 inhibition or an off-target effect.
Methodology:
-
Cell Culture and CPT1A Knockdown:
-
Culture your cells of interest to ~70% confluency.
-
Transfect cells with either a scrambled control siRNA or a CPT1A-specific siRNA using a suitable transfection reagent.
-
After 48-72 hours, confirm CPT1A knockdown by Western blot or qPCR.
-
-
Seahorse XF Assay:
-
Seed both control and CPT1A knockdown cells into a Seahorse XF cell culture microplate.
-
Allow cells to adhere overnight.
-
Prior to the assay, replace the culture medium with XF assay medium supplemented with desired substrates (e.g., glucose, glutamine, and a long-chain fatty acid like palmitate).
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.
-
Run parallel experiments where cells are pre-treated with a low (e.g., 5 μM) and a high (e.g., 200 μM) concentration of this compound for 1 hour before the assay.
-
-
Data Analysis:
-
Compare the oxygen consumption rates (OCR) between control and CPT1A knockdown cells in the presence and absence of this compound.
-
Expected Result for CPT1-specific effect: Low-dose this compound will reduce the OCR in control cells but have little to no further effect in CPT1A knockdown cells when fatty acids are the primary substrate.
-
Expected Result for Off-target effect: High-dose this compound will reduce the OCR in both control and CPT1A knockdown cells, indicating an effect independent of CPT1 (e.g., Complex I inhibition).[5]
-
Mandatory Visualizations
Caption: On-target and off-target effects of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. This compound inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 7. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacologic inhibition of fatty acid oxidation sensitizes human leukemia cells to apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of fatty acid oxidation by this compound impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. This compound repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound-carnitine, a novel pharmaco-metabolite of this compound, inhibits phospholipases A2 and mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Etomoxir-Induced Oxidative Stress
This guide provides researchers, scientists, and drug development professionals with strategies to minimize and troubleshoot Etomoxir-induced oxidative stress in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce oxidative stress?
This compound is a widely used small-molecule, irreversible inhibitor of carnitine palmitoyl-transferase 1a (CPT1a), the rate-limiting enzyme in mitochondrial fatty acid β-oxidation (FAO).[1][2][3] By inhibiting CPT1a, this compound prevents the transport of long-chain fatty acids into the mitochondria for oxidation.[3][4]
While its primary target is CPT1a, this compound is known to have off-target effects, particularly at concentrations exceeding 5 μM, which are the primary drivers of oxidative stress.[1][2][5] These off-target mechanisms include:
-
Inhibition of Complex I: this compound can inhibit complex I of the electron transport chain, leading to impaired mitochondrial respiration and increased production of reactive oxygen species (ROS).[1][6][7]
-
Inhibition of Adenine Nucleotide Transporter (ANT): At higher concentrations, this compound can block the ANT, disrupting the exchange of ADP and ATP across the inner mitochondrial membrane.[1][6]
-
Coenzyme A (CoA) Depletion: The conversion of the this compound pro-drug into its active form, etomoxiryl-CoA, can deplete the intracellular pool of free Coenzyme A, impacting numerous metabolic pathways.[8]
This disruption of mitochondrial function leads to a significant increase in ROS, a decrease in the reduced glutathione (GSH) pool, and an overall state of severe oxidative stress.[1][3][9][10]
Q2: At what concentration does this compound begin to show off-target effects and cause significant oxidative stress?
Studies have consistently shown that this compound's specificity for CPT1a is lost at concentrations above 5 μM.[1][2][5] At these higher concentrations, researchers observe a sharp increase in ROS production and other markers of oxidative stress that are independent of CPT1a inhibition.[1][5] For example, in proliferating T cells, concentrations of this compound above 5 μM induce acute ROS production and severe oxidative stress.[1] Therefore, caution should be exercised when using this compound, and dose-response experiments are highly recommended to determine the optimal concentration for CPT1a inhibition without inducing significant off-target effects.
Q3: What are the primary strategies to minimize this compound-induced oxidative stress in my experiments?
Minimizing oxidative stress is crucial for accurately interpreting experimental results. Key strategies include:
-
Dose Optimization: The most critical strategy is to use the lowest effective concentration of this compound that inhibits FAO without causing significant off-target effects. This is typically below 5 μM.[1][2] The EC50 for CPT1 inhibition can be in the nanomolar range (e.g., ~9.2 nM in permeabilized HepG2 cells), suggesting that high concentrations are often unnecessary for on-target effects.[11]
-
Co-treatment with Antioxidants: The use of ROS scavengers can effectively counteract the oxidative stress induced by this compound. For instance, the ROS scavenger tiron has been shown to prevent this compound-induced ATP depletion and cell death in glioblastoma cells.[12]
-
Supplementation with Alternative Energy Substrates: Since this compound shifts metabolism away from fatty acids, ensuring the availability of other energy sources like glucose and glutamine is important.[1][13] In some contexts, supplementing with short-chain fatty acids like acetate, which can enter mitochondria without CPT1, has been shown to reverse some metabolic effects of this compound.[1]
-
Activation of Endogenous Antioxidant Responses: Enhancing the cell's own defense mechanisms, such as the Nrf2 pathway, could be a proactive strategy. The Nrf2 transcription factor is a master regulator of antioxidant and detoxification gene expression.[14][15] While specific studies on Nrf2 activators to block this compound toxicity are limited, this pathway represents a promising therapeutic target against oxidative stress.
Q4: How can I confirm that the observed cellular effects are due to CPT1a inhibition and not off-target oxidative stress?
To dissect the on-target versus off-target effects of this compound, consider the following control experiments:
-
Genetic Knockdown/Knockout: Use shRNA or CRISPR-Cas9 to reduce or eliminate the expression of CPT1a. Comparing the phenotype of genetically modified cells with this compound-treated cells can help distinguish between effects specific to FAO inhibition and off-target effects.[1][7]
-
Use of Alternative FAO Inhibitors: Employ other CPT1 inhibitors, such as ST1326, that have different chemical structures and potentially different off-target profiles.
-
Rescue Experiments: Attempt to rescue the observed phenotype in this compound-treated cells by adding a potent antioxidant. If the antioxidant reverses the effect, it strongly suggests that oxidative stress, rather than just FAO inhibition, is a key mediator.[12]
-
Low-Dose vs. High-Dose Comparison: Compare cellular responses to a low concentration of this compound (<5 µM) versus a high concentration (>10 µM). Effects only seen at the high dose are more likely to be off-target.[1][7]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| High levels of cell death or apoptosis after this compound treatment. | Severe oxidative stress due to high concentrations of this compound leading to ATP depletion and mitochondrial damage.[9][12] | 1. Perform a dose-response curve to find the lowest effective concentration. 2. Co-treat with an antioxidant (e.g., Tiron, N-acetylcysteine). 3. Measure ROS levels and mitochondrial membrane potential to confirm oxidative stress. |
| Unexpected changes in cellular metabolism (e.g., altered glycolysis or glutaminolysis). | Off-target inhibition of Complex I or ANT, or a cellular compensatory response to FAO inhibition.[1][6][7] | 1. Use a lower concentration of this compound (<5 µM). 2. Measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to assess mitochondrial respiration and glycolysis. 3. Compare results with a CPT1a knockdown model to isolate FAO-specific metabolic shifts.[1] |
| Inconsistent or variable results between experiments. | Differences in cell density, metabolic state, or this compound concentration. The metabolic state of cells (e.g., reliance on glucose vs. fatty acids) can influence their sensitivity to this compound.[1] | 1. Standardize cell seeding density and culture conditions meticulously. 2. Prepare fresh this compound solutions for each experiment from a reliable stock. 3. Characterize the baseline metabolic profile of your cell line. |
| Mitochondrial morphology appears abnormal (e.g., swelling). | This compound-induced oxidative stress causing the opening of the mitochondrial permeability transition pore (mPTP).[1] | 1. Confirm mitochondrial swelling using transmission electron microscopy (TEM). 2. Assess mPTP opening using a calcein-AM/cobalt chloride assay. 3. Test if an antioxidant or an mPTP inhibitor (e.g., cyclosporin A) can prevent the morphological changes. |
Quantitative Data Summary
Table 1: Concentration-Dependent Effects of this compound
| Concentration | Cell Type | Observed Effect | Reference |
| > 5 µM | Proliferating T Cells | CPT1a-independent inhibition of oxidative metabolism; acute ROS production and severe oxidative stress. | [1] |
| 10 µM | Human T Cells | Diminished rate of oxygen consumption even in cells with reduced CPT1A expression. | [1] |
| 50 µM | Proliferating T Cells | Marked increase in ROS (DCF fluorescence); significant mitochondrial matrix swelling. | [1] |
| 25-200 µM | HL60 Leukemia Cells | Dose-dependent inhibition of mitochondrial respiration; moderate increase in ROS accumulation. | [9] |
| 200 µM | Cancer Cell Lines | Significant impairment of mitochondrial respiration (65% decrease in basal respiration); inhibition of Complex I. | [7] |
| 1 mM | HepG2 Cells | Significant decrease in reduced glutathione (GSH), GSH/GSSG ratio, mitochondrial membrane potential, and ATP levels. | [10] |
| 9.2 nM (EC50) | Permeabilized HepG2 Cells | Inhibition of CPT-1-mediated respiration. | [11] |
Table 2: Effects of this compound on Oxidative Stress Markers
| Marker | Cell Type | Treatment | Result | Reference |
| ROS Levels (DCF Fluorescence) | Proliferating T Cells | 50 µM this compound (4 hrs) | Marked increase, exceeding H₂O₂ treatment. | [1] |
| GSH/GSSG Ratio | Proliferating T Cells | 50 µM this compound | Significant decrease in GSH relative to GSSG. | [1] |
| Intracellular GSH | HL60 Leukemia Cells | 50-200 µM this compound (4 hrs) | Slight decrease in GSH content. | [9] |
| Superoxide Generation | HepG2 Cells | 1 mM this compound | Concurrent increase in superoxide. | [3][10] |
| Mitochondrial Membrane Potential | HepG2 Cells | 1 mM this compound | Significant decrease. | [3][10] |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorofluorescin Diacetate (H2DCFDA)
This protocol measures general oxidative stress by detecting intracellular ROS. H2DCFDA is a cell-permeable probe that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
H2DCFDA (e.g., from Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
This compound and other treatment compounds
-
Positive control (e.g., 100 µM H₂O₂)
-
Black, clear-bottom 96-well plate or flow cytometry tubes
-
Plate reader with fluorescence capabilities (Excitation/Emission ~495/529 nm) or a flow cytometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate (for plate reader) or appropriate culture vessel (for flow cytometry) and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 50 µM) and/or co-treatments (e.g., antioxidants) for the desired duration (e.g., 4 hours). Include untreated and positive controls.
-
H2DCFDA Loading:
-
Prepare a 5-10 µM H2DCFDA working solution in pre-warmed serum-free medium or PBS immediately before use. Protect from light.
-
Remove the treatment medium from the cells and wash once with warm PBS.
-
Add the H2DCFDA working solution to each well/tube and incubate for 30-45 minutes at 37°C in the dark.
-
-
Wash: Remove the H2DCFDA solution and wash the cells twice with warm PBS to remove excess probe.
-
Measurement:
-
Plate Reader: Add pre-warmed PBS or medium to each well. Immediately measure fluorescence at Ex/Em ~495/529 nm.
-
Flow Cytometry: Harvest the cells (e.g., by trypsinization), resuspend in PBS, and analyze immediately on a flow cytometer (typically using the FITC channel).
-
-
Data Analysis: Normalize the fluorescence intensity of treated samples to the untreated control. Express results as a fold-change in ROS production.[9]
Protocol 2: Measurement of Reduced and Oxidized Glutathione (GSH/GSSG) Ratio
This protocol quantifies the levels of both reduced (GSH) and oxidized (GSSG) glutathione, providing a key indicator of cellular redox state. Commercially available kits (e.g., from Cayman Chemical, Promega) are highly recommended for this assay. The general principle is outlined below.
Materials:
-
GSH/GSSG Assay Kit (containing reagents for lysis, derivatization, and detection)
-
Metaphosphoric acid (MPA) or similar deproteinizing agent
-
Microplate reader (absorbance or fluorescence, depending on the kit)
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as required.
-
Sample Preparation:
-
Harvest a known number of cells (e.g., 1x10⁶ cells).
-
Lyse the cells and deproteinate the sample according to the kit manufacturer's instructions, typically using MPA. This stabilizes the glutathione.
-
Centrifuge to pellet the protein and collect the supernatant.
-
-
GSSG Measurement:
-
To measure GSSG specifically, the GSH in a portion of the sample must be masked. This is typically done by adding a derivatizing agent like 2-vinylpyridine (2-VP), which reacts with GSH but not GSSG.
-
-
Total Glutathione Measurement: A separate aliquot of the supernatant is used to measure total glutathione (GSH + GSSG).
-
Assay Reaction:
-
Add samples (for both total and GSSG-only measurements) to a 96-well plate.
-
Add the assay cocktail, which typically includes glutathione reductase (GR) and a chromogenic or fluorogenic substrate (e.g., DTNB, which reacts with GSH to produce a yellow product).
-
The reaction is initiated by adding NADPH. GR continuously recycles GSSG to GSH, which then reacts with the substrate. The rate of color/fluorescence development is proportional to the total glutathione concentration.
-
-
Quantification:
-
Measure the absorbance or fluorescence over time using a microplate reader.
-
Calculate the concentrations of total glutathione and GSSG using a standard curve prepared with known concentrations of GSH and GSSG.
-
Calculate the GSH concentration: [GSH] = [Total Glutathione] - (2 * [GSSG]).
-
Visualizations
Signaling and Workflow Diagrams
Caption: this compound's dual mechanism leading to oxidative stress.
Caption: Workflow for testing an antioxidant to mitigate this compound toxicity.
Caption: The Nrf2 antioxidant response pathway as a defense mechanism.
References
- 1. The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of this compound-induced toxicity [repository.lib.ncsu.edu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Apoptotic Efficacy of this compound in Human Acute Myeloid Leukemia Cells. Cooperation with Arsenic Trioxide and Glycolytic Inhibitors, and Regulation by Oxidative Stress and Protein Kinase Activities | PLOS One [journals.plos.org]
- 10. This compound-induced oxidative stress in HepG2 cells detected by differential gene expression is confirmed biochemically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of fatty acid oxidation by this compound impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modulation of Nrf2 and Mitochondrial Function: Pharmacological Implications [mdpi.com]
Validation & Comparative
A Comparative Guide to CPT1 Inhibitors: Etomoxir vs. ST1326
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic modulators, inhibitors of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid oxidation (FAO), have garnered significant attention for their therapeutic potential in a range of diseases, from metabolic disorders to cancer. This guide provides a detailed, objective comparison of two prominent CPT1 inhibitors: the well-established but non-selective Etomoxir and the more recent, isoform-selective compound ST1326 (also known as Teglicar). This comparison is supported by experimental data to aid researchers in selecting the appropriate tool for their specific scientific inquiries.
Mechanism of Action and Isoform Selectivity
The primary role of CPT1 is to facilitate the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation by converting long-chain acyl-CoAs to their corresponding acylcarnitines. Inhibition of this crucial step effectively blocks fatty acid oxidation, forcing cells to rely on alternative energy sources like glucose.
This compound is an irreversible inhibitor of CPT1.[1][2] It acts as a prodrug, being converted intracellularly to etomoxiryl-CoA, which then covalently binds to the enzyme.[3] A critical characteristic of this compound is its lack of selectivity between the two main peripheral isoforms of CPT1: CPT1A (liver isoform) and CPT1B (muscle isoform).[4]
ST1326 , in contrast, is a reversible and competitive inhibitor of CPT1. It is a derivative of aminocarnitine and exhibits high selectivity for the CPT1A isoform.[5] This selectivity profile is a key differentiator from this compound and has significant implications for its therapeutic window and potential side effects.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of enzyme inhibitors. The following table summarizes the available IC50 data for this compound and ST1326 against CPT1A and CPT1B. It is important to note that IC50 values can vary depending on the experimental conditions, such as substrate concentrations and the source of the enzyme.
| Inhibitor | Target | IC50 (µM) | Species/System | Reference |
| This compound | CPT1A & CPT1B | 0.01 - 0.70 | Various | [6] |
| CPT1 (general) | Nanomolar range | Biochemical assays | [4] | |
| ST1326 | CPT1A (recombinant human) | ~0.5 | In vitro | [5] |
| CPT1A (in leukemia cells) | Effective at 10 µM | Cell-based assay | [7] | |
| CPT1B | Significantly less potent than for CPT1A | In vitro | [5] |
Off-Target Effects: A Critical Consideration
A crucial aspect of any pharmacological inhibitor is its specificity. Off-target effects can lead to confounding experimental results and undesirable side effects in a clinical setting.
This compound has well-documented off-target effects, particularly at higher concentrations (typically >10 µM). These include:
-
Inhibition of Complex I of the electron transport chain : At concentrations of 200 µM, this compound has been shown to inhibit mitochondrial respiration independently of its effect on CPT1.[8]
-
Disruption of Coenzyme A (CoA) homeostasis : High concentrations of this compound can lead to the sequestration of cellular CoA, impacting numerous metabolic pathways that rely on this essential cofactor.[6]
-
Induction of severe oxidative stress : At concentrations above 5 µM, this compound can cause significant oxidative stress in cells.[3]
ST1326 is generally considered more specific than this compound due to its isoform selectivity. However, some studies suggest that it may also inhibit carnitine-acylcarnitine translocase (CACT) , another key component of the carnitine shuttle responsible for transporting acylcarnitines across the inner mitochondrial membrane. The extent of this inhibition and its contribution to the overall cellular effects of ST1326 require further investigation.
Experimental Protocols
For researchers aiming to conduct their own comparative studies, the following provides a generalized protocol for a CPT1 activity assay. Specific details should be optimized based on the experimental system.
Radiometric CPT1 Activity Assay
This assay measures the formation of radiolabeled acylcarnitine from radiolabeled L-carnitine.
Materials:
-
Isolated mitochondria or cell lysates
-
Reaction Buffer (e.g., 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM EDTA, 10 mM HEPES, pH 7.4)
-
[³H]L-carnitine
-
Palmitoyl-CoA (or other fatty acyl-CoA substrate)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Inhibitors (this compound, ST1326) dissolved in an appropriate vehicle (e.g., DMSO)
-
Stop Solution (e.g., 1 M HCl)
-
Butanol (for extraction)
-
Scintillation cocktail and counter
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare the reaction mix containing reaction buffer, BSA, and palmitoyl-CoA.
-
Sample Preparation: Add the isolated mitochondria or cell lysate to the reaction mix.
-
Inhibitor Incubation: Add varying concentrations of this compound, ST1326, or vehicle control to the respective tubes. Pre-incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
Initiate Reaction: Start the reaction by adding [³H]L-carnitine to each tube.
-
Incubation: Incubate the reaction at 37°C for a specific time (e.g., 5-10 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Extraction: Add butanol to each tube, vortex vigorously, and centrifuge to separate the phases. The radiolabeled acylcarnitine will partition into the upper butanol phase.
-
Quantification: Transfer an aliquot of the butanol phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of acylcarnitine formation and determine the IC50 values for each inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Pathways
To better understand the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of CPT1 Inhibition by this compound and ST1326.
Caption: Experimental Workflow for Comparing CPT1 Inhibitors.
Caption: Downstream Consequences of CPT1 Inhibition.
Conclusion
Both this compound and ST1326 are valuable tools for studying the role of fatty acid oxidation in various biological contexts. The choice between them should be guided by the specific research question and the experimental system.
-
This compound , being a potent, irreversible, and non-selective CPT1 inhibitor, is useful for inducing a strong and sustained blockade of fatty acid oxidation. However, researchers must be cautious about its off-target effects, especially when using concentrations above the low micromolar range. Proper control experiments are essential to distinguish CPT1-dependent effects from off-target toxicities.
-
ST1326 offers the advantage of reversibility and high selectivity for the CPT1A isoform. This makes it a more suitable tool for studies where isoform-specific inhibition is desired, particularly in liver-related research or in cancer models where CPT1A is the predominant isoform. Its more favorable safety profile also makes it a more attractive candidate for in vivo studies and potential therapeutic development.
Ultimately, a thorough understanding of the properties of each inhibitor, as outlined in this guide, will enable researchers to design more robust experiments and interpret their findings with greater confidence.
References
- 1. The role and therapeutic implication of CPTs in fatty acid oxidation and cancers progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the leukemia cell metabolism by the CPT1a inhibition: functional preclinical effects in leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Validating Etomoxir's Inhibition of Fatty Acid Oxidation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Etomoxir, a widely used inhibitor of fatty acid oxidation (FAO), with other common alternatives. We present supporting experimental data, detailed protocols for validation assays, and visualizations of the underlying biochemical pathways and experimental workflows to aid researchers in the accurate assessment of FAO inhibition.
Introduction to Fatty Acid Oxidation and this compound
Fatty acid oxidation is a critical metabolic pathway responsible for generating ATP from the breakdown of fatty acids. The rate-limiting step in the mitochondrial import and subsequent oxidation of long-chain fatty acids is catalyzed by Carnitine Palmitoyltransferase 1 (CPT1). This compound is a well-characterized, irreversible inhibitor of CPT1. By blocking CPT1, this compound effectively shuts down mitochondrial long-chain fatty acid oxidation, forcing cells to rely on other energy sources like glucose. This property has made this compound an invaluable tool in metabolic research and a potential therapeutic agent for conditions with dysregulated metabolism, such as heart failure and cancer. However, it is crucial for researchers to be aware of its dose-dependent off-target effects and to validate its inhibitory action within their specific experimental systems.
Comparison of Common Fatty Acid Oxidation Inhibitors
This compound is one of several compounds used to inhibit fatty acid oxidation. Each inhibitor has a distinct mechanism of action and potency, which are important considerations for experimental design. The following table summarizes the key characteristics of this compound and its common alternatives.
| Inhibitor | Target Enzyme | Mechanism of Action | Reported IC50 Values | Key Considerations |
| This compound | Carnitine Palmitoyltransferase 1 (CPT1) | Irreversible inhibition by covalent modification.[1] | Human: 0.1 µM (hepatocytes)Rat: 10 µM (hepatocytes), 2 µM (hepatocytes)[1]CPT1a (human): ~1.5 µM[2] | Potent and widely used. Off-target effects reported at higher concentrations (>5-10 µM).[3][4] |
| Perhexiline | CPT1 and CPT2 | Competitive inhibition with respect to palmitoyl-CoA.[5] | Rat Heart CPT1: 77 µM[5][6]Rat Liver CPT1: 148 µM[5][6]Human CPT1a: ~60 µM[2] | Also inhibits CPT2.[6] Use requires therapeutic monitoring in clinical settings due to toxicity. |
| Trimetazidine | Long-chain 3-ketoacyl-CoA thiolase (3-KAT) | Selective inhibition of the last enzyme in the β-oxidation spiral.[7][8] | Rat Heart 3-KAT: 75 nM[7][8] | Acts downstream of CPT1. Some studies have questioned its inhibitory effect on 3-KAT.[9] |
| Ranolazine | Partial FAO inhibitor / Late sodium channel | The precise mechanism for FAO inhibition is debated; also inhibits late inward sodium current.[10] | Sodium Current (INa): 6 µM[10]IC50 for FAO not consistently reported | Primarily considered a sodium channel inhibitor at therapeutic doses; effects on FAO may be secondary.[11] |
Signaling Pathway of Fatty Acid Oxidation Inhibition
The transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation is a multi-step process. This compound and Perhexiline act at the initial CPT1-mediated step, while Trimetazidine acts on the final step of the β-oxidation spiral.
Experimental Protocols for Validating FAO Inhibition
Seahorse XF Fatty Acid Oxidation Stress Test
This assay measures the oxygen consumption rate (OCR) in real-time to determine a cell's ability to oxidize exogenous long-chain fatty acids.
Methodology:
-
Cell Seeding (Day 1):
-
Seed cells at an optimized density in a Seahorse XF cell culture microplate.
-
Culture overnight in a standard CO2 incubator at 37°C.
-
-
Sensor Cartridge Hydration (Day 1):
-
Add 200 µL of Seahorse XF Calibrant to each well of the sensor cartridge.
-
Incubate overnight in a non-CO2 incubator at 37°C.[12]
-
-
Cell Preparation (Day 2):
-
Warm FAO Assay Medium (e.g., Seahorse XF Base Medium supplemented with 0.5 mM L-carnitine and 2.5 mM glucose) to 37°C.[13]
-
Remove growth medium from the cells and wash once with 150-200 µL of FAO Assay Medium.[12]
-
Add 180 µL of fresh FAO Assay Medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow temperature and pH to equilibrate.[14]
-
-
Assay Execution (Day 2):
-
Load the injector ports of the hydrated sensor cartridge with 10X stock solutions of the desired compounds (e.g., Port A: this compound (final concentration 40 µM) or vehicle; Port B: Oligomycin; Port C: FCCP; Port D: Rotenone/Antimycin A).[13][14]
-
Add the FAO substrate (e.g., Palmitate-BSA conjugate) to the cell plate wells immediately before starting the assay.[13]
-
Place the loaded sensor cartridge into the Seahorse XF Analyzer for calibration.
-
Once calibration is complete, replace the calibrant plate with the cell plate and initiate the run. The instrument will measure basal OCR before sequentially injecting the compounds to determine FAO-dependent respiration and maximal respiratory capacity.[14]
-
Radiolabeled Fatty Acid Oxidation Assay
This method provides a direct measure of FAO by quantifying the metabolic products of a radiolabeled fatty acid, such as [¹⁴C]palmitate or [³H]palmitate.
Methodology:
-
Preparation of Radiolabeled Substrate:
-
Cell Treatment and Incubation:
-
Plate cells in a multi-well plate (e.g., 24-well).
-
Pre-incubate cells with this compound or other inhibitors at desired concentrations in serum-free medium for 1-3 hours.[16]
-
Remove the pre-incubation medium and add the medium containing the radiolabeled palmitate-BSA conjugate.[16]
-
For assays measuring ¹⁴CO₂ production, place a filter paper wick soaked in 1N NaOH in the center of a sealed flask or well to trap the evolved gas.[16]
-
Incubate the cells at 37°C for 2-4 hours.[16]
-
-
Termination and Measurement:
-
Stop the reaction by adding a strong acid, such as perchloric acid, to the medium. This releases dissolved CO₂.[16][17]
-
Allow the flasks/plates to sit for an additional hour to ensure complete trapping of ¹⁴CO₂ by the NaOH-soaked filter paper.[16]
-
To measure ¹⁴CO₂, transfer the filter paper to a scintillation vial and count the radioactivity.
-
To measure ¹⁴C-labeled acid-soluble metabolites (ASMs), collect the medium, precipitate the protein with acid, and measure the radioactivity in the supernatant.[15]
-
-
Data Analysis:
-
Normalize the radioactive counts (Disintegrations Per Minute, DPM) to the total protein content in each well.
-
Compare the DPM/mg protein between inhibitor-treated and vehicle control groups to determine the percent inhibition of FAO.
-
CPT1 Enzyme Activity Assay
This in vitro assay directly measures the activity of the CPT1 enzyme in isolated mitochondria or tissue homogenates.
Methodology:
-
Sample Preparation:
-
Isolate mitochondria or prepare tissue/cell homogenates using standard protocols.
-
Determine the total protein concentration of the sample using a method such as the Bradford or BCA assay.
-
-
Spectrophotometric Assay:
-
This method measures the release of Coenzyme A (CoA-SH) during the CPT1-catalyzed reaction. The released CoA-SH reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow product that can be measured spectrophotometrically at 412 nm.[18][19][20]
-
Reaction Buffer: Prepare a buffer such as Tris-HCl (pH 8.0) containing DTNB, EDTA, and a detergent like Triton X-100.[19]
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer.
-
Add the enzyme sample (e.g., mitochondrial suspension).
-
Add the test inhibitor (this compound, etc.) or vehicle control and pre-incubate at 30-37°C for 5 minutes.[19]
-
Initiate the reaction by adding the substrates: Palmitoyl-CoA and L-carnitine.[18][19]
-
Immediately monitor the increase in absorbance at 412 nm in a microplate reader for 10-20 minutes.[19]
-
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA₄₁₂/min).
-
Use the molar extinction coefficient of the DTNB product to convert the rate into nmol of CoA-SH produced per minute per mg of protein.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
-
Conclusion
Validating the inhibition of fatty acid oxidation by this compound requires careful experimental design and the use of appropriate controls and orthogonal assays. While this compound is a potent and specific CPT1 inhibitor at low concentrations, researchers must be cautious of potential off-target effects at higher doses. Comparing its effects to other inhibitors with different mechanisms of action, such as Perhexiline or Trimetazidine, can provide a more comprehensive understanding of the metabolic phenotype under investigation. The protocols and comparative data provided in this guide serve as a foundational resource for researchers to confidently and accurately validate FAO inhibition in their studies.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by perhexiline and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A comparison between ranolazine and CVT-4325, a novel inhibitor of fatty acid oxidation, on cardiac metabolism and left ventricular function in rat isolated perfused heart during ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tabaslab.com [tabaslab.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. mouselivercells.com [mouselivercells.com]
- 18. Carnitine palmitoyltransferase-1 (CPT1) and PDH activities. [bio-protocol.org]
- 19. benchchem.com [benchchem.com]
- 20. Carnitine Palmitoyl Transferase-I (CPT-I) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
Unraveling On-Target Efficacy: A Comparative Guide to Cross-Validating Etomoxir with Genetic Models
For researchers in metabolic signaling and drug development, the distinction between a compound's intended on-target effect and its off-target activities is critical. Etomoxir, a widely-used irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), serves as a classic case study. This guide provides an objective comparison of metabolic outcomes from this compound treatment versus genetic models of CPT1 deficiency, offering a framework for robust target validation.
CPT1 is the rate-limiting enzyme for the mitochondrial uptake of long-chain fatty acids, a crucial step in fatty acid β-oxidation (FAO).[1] this compound was developed to inhibit this process, thereby shifting cellular energy metabolism from fatty acids toward glucose oxidation.[2][3] While this mechanism held promise for conditions like heart failure and diabetes, clinical trials were prematurely halted due to significant side effects, including hepatotoxicity.[4][5] Subsequent research has revealed that many of this compound's effects, especially at higher concentrations, are attributable to off-target activities, underscoring the necessity of cross-validation with precise genetic models.[6][7][8]
Mechanism of Action: CPT1 Inhibition
CPT1 facilitates the transport of long-chain fatty acids into the mitochondrial matrix by converting fatty acyl-CoAs to fatty acylcarnitines. This compound, after its conversion to this compound-CoA, irreversibly binds to and inhibits CPT1.[9] Genetic models, such as cardiac-specific Cpt1a and Cpt1b knockout mice, replicate the intended on-target effect of blocking this pathway with high specificity.[10]
References
- 1. This compound: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A double-blind randomized multicentre clinical trial to evaluate the efficacy and safety of two doses of this compound in comparison with placebo in patients with moderate congestive heart failure: the ERGO (this compound for the recovery of glucose oxidation) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular mechanisms of this compound-induced toxicity [repository.lib.ncsu.edu]
- 10. Reversing metabolic reprogramming by CPT1 inhibition with this compound promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Etomoxir versus Genetic Knockdown of CPT1 for Fatty Acid Oxidation Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, the inhibition of fatty acid oxidation (FAO) is a key area of investigation, with implications for numerous diseases, including cancer, metabolic disorders, and cardiovascular conditions. Carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in FAO, is a primary target for this inhibition. Researchers predominantly employ two methods to block CPT1 activity: the pharmacological inhibitor Etomoxir and genetic knockdown techniques. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and pathway visualizations to aid in the selection of the most appropriate method for specific research needs.
At a Glance: this compound vs. CPT1 Genetic Knockdown
| Feature | This compound | Genetic Knockdown of CPT1 |
| Mechanism of Action | Irreversible inhibition of CPT1A by its active form, etomoxiryl-CoA. | Reduction or complete elimination of CPT1 protein expression (e.g., via siRNA, shRNA). |
| Specificity | Non-specific, with significant off-target effects at higher concentrations. | Highly specific to the targeted CPT1 isoform (CPT1A, CPT1B, or CPT1C). |
| Potency (IC50) | Varies significantly across cell types and species (nanomolar to micromolar range). For example, there is a 100-fold increase in CPT1 sensitivity to this compound in human versus rat hepatocytes[1]. In permeabilized HepG2 cells, the EC50 for FCCP-stimulated respiration was 9.2 nM[2]. | Knockdown efficiency can be high (>90%), leading to a profound and sustained reduction in CPT1 activity. |
| Off-Target Effects | Inhibition of mitochondrial respiratory complex I, depletion of cellular coenzyme A (CoA) pools, induction of oxidative stress.[3][4][5] | Minimal, primarily related to the specificity of the knockdown construct and potential for off-target gene silencing. |
| Reversibility | Irreversible inhibition. | Can be transient (siRNA) or stable (shRNA, CRISPR), but recovery requires new protein synthesis. |
| Control | Dose-dependent, but confounded by off-target effects at higher concentrations. | Precise control over the level of protein expression can be challenging to titrate. |
| Applications | Widely used for in vitro and in vivo studies of FAO inhibition, but results require careful interpretation due to off-target effects. | Ideal for dissecting the specific roles of CPT1 isoforms in cellular processes and for validating findings from pharmacological studies. |
In-Depth Comparison
Mechanism and Specificity
This compound , a substituted 2-oxiranecarboxylic acid, acts as an irreversible inhibitor of CPT1.[6][7] It is a prodrug that is converted to its active form, etomoxiryl-CoA, within the cell. This active metabolite then covalently binds to the catalytic site of CPT1A, preventing the entry of long-chain fatty acids into the mitochondria for β-oxidation.[1] While effective at inhibiting FAO, this compound's utility is hampered by its lack of specificity, particularly at concentrations commonly used in research (often exceeding 5 µM).[5][8] At these higher concentrations, this compound has been shown to inhibit complex I of the electron transport chain, leading to impaired mitochondrial respiration independent of its effects on FAO.[3][4] Furthermore, the conversion of this compound to etomoxiryl-CoA can deplete the cellular pool of free coenzyme A, impacting a wide range of metabolic pathways.[9]
Genetic knockdown of CPT1, typically achieved using small interfering RNA (siRNA) or short hairpin RNA (shRNA), offers a much more specific approach to inhibiting FAO. By directly targeting the mRNA of a specific CPT1 isoform (e.g., CPT1A), these techniques lead to a reduction in the synthesis of the CPT1 protein. This high degree of specificity allows researchers to investigate the direct consequences of reduced CPT1 activity without the confounding off-target effects associated with high concentrations of this compound.
Experimental Data: A Head-to-Head Look
Numerous studies have highlighted the divergent effects of this compound and CPT1 genetic knockdown, underscoring the importance of choosing the appropriate inhibitory method.
| Parameter | This compound (Low Concentration, e.g., 10 µM) | This compound (High Concentration, e.g., 200 µM) | CPT1A Genetic Knockdown | Reference |
| FAO Inhibition | ~90% reduction in acylcarnitine levels in BT549 cells. | Further small decreases in acylcarnitine levels. | Significant reduction in FAO activity, comparable to or greater than low-dose this compound. | [4] |
| Cell Proliferation | No significant effect on the proliferation rate of various cancer cells. | Statistically significant reduction in cellular proliferation rate. | Nearly 2-fold decrease in the proliferation rate of the same cancer cells. | [3][4][10] |
| Mitochondrial Morphology | No observed abnormal mitochondrial morphology. | Not explicitly reported, but complex I inhibition suggests potential for morphological changes. | Altered mitochondrial morphology, including abnormal vesicular structures. | [3][4] |
| Mitochondrial Coupling | No significant impairment. | Impaired mitochondrial respiration due to complex I inhibition. | Impaired mitochondrial coupling, with a 40% increase in proton leak and a 60% decrease in ATP production. | [3][4] |
| Anabolic Processes | Less impact on anabolic processes at low concentrations. | Potential disruption due to CoA depletion and complex I inhibition. | Evidence suggests CPT1 has roles in anabolic processes independent of FAO, as knockdown impairs proliferation even with acetate supplementation. | [3][10] |
These findings strongly suggest that the effects observed with high concentrations of this compound may not be solely attributable to CPT1 inhibition. In contrast, genetic knockdown provides a clearer picture of the consequences of specifically targeting CPT1-mediated FAO.
Experimental Protocols
Measuring Fatty Acid Oxidation using a Seahorse XF Analyzer
This protocol provides a general framework for assessing FAO in response to either this compound or CPT1 knockdown.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
XF Base Medium
-
L-carnitine
-
Palmitate-BSA conjugate
-
This compound (for pharmacological inhibition)
-
Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere.
-
Inhibitor Treatment (if applicable):
-
This compound: Treat cells with the desired concentration of this compound for a specified duration before the assay.
-
CPT1 Knockdown: Perform siRNA or shRNA transfection prior to seeding cells in the Seahorse plate.
-
-
Assay Medium Preparation: Prepare XF Base Medium supplemented with L-carnitine and glucose.
-
Plate Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Cell Preparation: On the day of the assay, replace the culture medium with the prepared assay medium and incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load the injector ports of the sensor cartridge with the desired compounds (e.g., palmitate-BSA, oligomycin, FCCP, rotenone/antimycin A).
-
Seahorse XF Assay: Place the cell plate in the Seahorse XF Analyzer and run the assay protocol to measure the Oxygen Consumption Rate (OCR).
siRNA-Mediated Knockdown of CPT1A
This protocol outlines a general procedure for transiently knocking down CPT1A expression in cultured cells.
Materials:
-
CPT1A-specific siRNA and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM Reduced Serum Medium
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed cells in a culture plate to achieve 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the CPT1A siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.
-
Incubation: Incubate the cells for 24-72 hours at 37°C.
-
Validation of Knockdown: Harvest the cells and assess CPT1A protein levels by Western blotting or mRNA levels by qRT-PCR to confirm knockdown efficiency.
Oil Red O Staining for Lipid Accumulation
This protocol can be used to visualize the accumulation of neutral lipids in cells following FAO inhibition.
Materials:
-
Phosphate-buffered saline (PBS)
-
10% Formalin
-
Oil Red O staining solution (0.5% in isopropanol:water, 6:4)
-
60% Isopropanol
-
Hematoxylin (for counterstaining nuclei)
Procedure:
-
Cell Fixation: Wash cells with PBS and fix with 10% formalin for at least 1 hour.
-
Washing: Wash the fixed cells with water.
-
Staining: Incubate the cells with the Oil Red O working solution for 10-15 minutes.
-
Washing: Wash the cells with 60% isopropanol and then with water.
-
Counterstaining: Stain the nuclei with hematoxylin for 1 minute and then wash with water.
-
Visualization: Visualize the lipid droplets (stained red) and nuclei (stained blue) under a microscope.
Signaling Pathways and Logical Relationships
The inhibition of CPT1, either pharmacologically or genetically, initiates a cascade of cellular events. The following diagrams illustrate the central role of CPT1 in fatty acid metabolism and the downstream consequences of its inhibition.
Caption: Fatty Acid Oxidation Pathway and Points of Inhibition.
Caption: Experimental Workflow for Comparing FAO Inhibition Methods.
Conclusion and Recommendations
The choice between this compound and genetic knockdown of CPT1 for inhibiting FAO is highly dependent on the specific research question.
-
For broad, initial investigations into the role of FAO , low concentrations of This compound can be a useful tool, provided that its limitations are acknowledged and appropriate controls are in place. However, due to its significant off-target effects at higher concentrations, data obtained using high doses of this compound should be interpreted with extreme caution.
-
For precise, mechanistic studies aiming to elucidate the specific functions of CPT1 and FAO , genetic knockdown is the superior method. Its high specificity allows for a clearer understanding of the direct consequences of CPT1 inhibition, avoiding the confounding variables introduced by this compound's off-target activities.
References
- 1. This compound: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 5. The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carnitine palmitoyltransferase 1A promotes mitochondrial fission by enhancing MFF succinylation in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oil Red O staining and measurement of cellular lipid accumulation [bio-protocol.org]
- 8. librarysearch.mtroyal.ca [librarysearch.mtroyal.ca]
- 9. This compound repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Etomoxir's Effects on Different Cell Lines: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Etomoxir, a well-characterized inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), across various cancer cell lines. By inhibiting the rate-limiting step of fatty acid oxidation (FAO), this compound serves as a critical tool for investigating the metabolic dependencies of cancer cells. This document summarizes key experimental data, offers detailed methodologies for essential assays, and visualizes the underlying molecular pathways to support further research and drug development in the field of cancer metabolism.
Data Presentation: A Comparative Analysis of this compound's Efficacy
The following tables summarize the dose-dependent effects of this compound on viability, cell cycle progression, apoptosis, and key metabolic parameters across a range of cancer cell lines.
Table 1: this compound's Effect on Cancer Cell Viability
| Cell Line | Cancer Type | Effective Concentration for Proliferation Inhibition | Notes |
| BT549 | Breast Cancer | >100 µM; significant reduction at 200 µM[1][2][3] | 10 µM is sufficient to inhibit ~90% of FAO without affecting proliferation.[1][2][3] |
| HeLa | Cervical Cancer | No significant effect on proliferation at 100 µM[1] | |
| B16 | Melanoma | No significant effect on proliferation at 100 µM[1] | |
| MCF7 | Breast Cancer | No significant effect on proliferation at 100 µM[1] | Maximal FAO inhibition achieved at ~5 µM.[4] |
| HS578t | Breast Cancer | No significant effect on proliferation at 100 µM[1] | |
| H460 | Lung Cancer | Statistically significant decrease in proliferation at 100 µM[1] | |
| T47D | Breast Cancer | Statistically significant decrease in proliferation at 100 µM[1] | Maximal FAO inhibition achieved at 5-12.5 µM.[4] |
| UM-UC-3 | Bladder Cancer | Dose-dependent inhibition (tested up to 200 µM) | |
| T24 | Bladder Cancer | Dose-dependent inhibition (tested up to 200 µM) | |
| HL60 | Acute Myeloid Leukemia | Dose-dependent decrease in viable cells (50-200 µM)[5] | |
| SF188 | Glioblastoma | Markedly reduces cell viability[6] | |
| Prostate Cancer Cells (LNCaP, VCaP, PC3) | Prostate Cancer | Inhibition of fatty acid oxidation at 150 µM[7] |
Table 2: Impact of this compound on Cell Cycle and Apoptosis
| Cell Line | Cancer Type | Effect on Cell Cycle | Induction of Apoptosis | Effective Concentration |
| UM-UC-3 & T24 | Bladder Cancer | G0/G1 phase arrest[8] | - | 75-150 µM[8] |
| HL60 | Acute Myeloid Leukemia | S-phase accumulation[5] | Moderate induction, significant cooperation with ATO[5] | 50-100 µM (cell cycle); 200 µM (apoptosis)[5] |
Table 3: Metabolic Consequences of this compound Treatment
| Cell Line | Cancer Type | Effect on ATP Levels | Effect on Reactive Oxygen Species (ROS) | Effective Concentration |
| SF188 | Glioblastoma | Markedly reduced[6] | Increased[6] | Not specified |
| UM-UC-3 | Bladder Cancer | Significantly decreased | - | 75-150 µM |
| HL60 | Acute Myeloid Leukemia | Marginal alteration at 25-200 µM[5] | Moderate, concentration-dependent increase[5] | 50-200 µM[5] |
| BT549 | Breast Cancer | Minimal oxygen-driven ATP production at 200 µM[1][9] | - | 200 µM[1][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Cell Viability Assessment: MTT Assay
This protocol is for determining cell viability by measuring the metabolic activity of cellular NAD(P)H-dependent oxidoreductase enzymes.
-
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Following treatment, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell Cycle Analysis: Propidium Iodide Staining
This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
-
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing.
-
Incubate the cells on ice for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining
This protocol enables the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Harvest and wash cells as described for cell cycle analysis.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the stained cells by flow cytometry within one hour.
-
Measurement of Intracellular ATP Levels
This protocol describes a bioluminescence-based assay to quantify intracellular ATP.
-
Materials:
-
ATP measurement kit (containing a cell lysis reagent, luciferase, and D-luciferin)
-
Opaque-walled 96-well plates
-
Luminometer
-
-
Procedure:
-
Seed and treat cells in an opaque-walled 96-well plate as for the MTT assay.
-
After treatment, add the cell lysis reagent provided in the kit to each well.
-
Incubate for the time specified in the kit's protocol to ensure complete cell lysis and ATP release.
-
Add the luciferase/D-luciferin reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
Detection of Reactive Oxygen Species (ROS)
This protocol uses a cell-permeable fluorescent probe to measure intracellular ROS levels.
-
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or other suitable ROS-sensitive fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or flow cytometer
-
-
Procedure:
-
Seed and treat cells as for other assays.
-
After treatment, wash the cells with PBS.
-
Load the cells with the fluorescent probe (e.g., 10 µM DCFH-DA) in PBS and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a general experimental workflow for its analysis.
Caption: this compound inhibits CPT1, blocking fatty acid oxidation and impacting ATP and ROS levels.
Caption: A generalized workflow for the comparative analysis of this compound's effects on cell lines.
Caption: this compound's impact on key signaling pathways like AMPK, mTOR, and PPARγ.
References
- 1. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Apoptotic Efficacy of this compound in Human Acute Myeloid Leukemia Cells. Cooperation with Arsenic Trioxide and Glycolytic Inhibitors, and Regulation by Oxidative Stress and Protein Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of fatty acid oxidation by this compound impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fatty acid oxidation inhibitor this compound suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
Etomoxir vs. Other Metabolic Inhibitors: A Comparative Guide for Studying Cellular Energetics
For researchers, scientists, and drug development professionals investigating cellular metabolism, the selection of appropriate chemical inhibitors is critical. This guide provides a detailed comparison of Etomoxir, a well-known inhibitor of fatty acid oxidation, with other commonly used metabolic inhibitors that target glycolysis and oxidative phosphorylation. This comparison is supported by experimental data, detailed protocols for key assays, and visual diagrams of the affected metabolic pathways and experimental workflows.
I. Overview of Metabolic Inhibitors
Cellular energy production is a complex interplay of several major metabolic pathways, primarily glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation (OXPHOS). Specific inhibitors are invaluable tools for dissecting these pathways. This guide focuses on the following inhibitors:
-
This compound: Primarily targets fatty acid oxidation (FAO).
-
2-Deoxy-D-glucose (2-DG): An inhibitor of glycolysis.
-
Oligomycin: An inhibitor of ATP synthase (Complex V) in the electron transport chain (ETC).
-
FCCP (Carbonyl cyanide p-trifluoromethoxyphenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential.
-
Rotenone: An inhibitor of Complex I of the ETC.
-
Antimycin A: An inhibitor of Complex III of the ETC.
II. Mechanism of Action and Comparative Performance
The efficacy and specificity of these inhibitors are crucial considerations for experimental design. The following table summarizes their primary mechanisms and reported quantitative effects.
Table 1: Comparison of Metabolic Inhibitors
| Inhibitor | Primary Target & Mechanism | Typical Working Concentration | Key Effects & Quantitative Data | Off-Target Effects |
| This compound | Irreversible inhibitor of Carnitine Palmitoyltransferase-1 (CPT1), blocking the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2] | 5 µM - 200 µM | - At 10 µM, inhibits FAO by ~90% in BT549 cells.[2][3] - At 10 µM, acylcarnitine pools decrease by >80%.[2][4] - High concentrations (200 µM) significantly impair mitochondrial respiration.[3] - EC50 for inhibiting FCCP-stimulated respiration in permeabilized HepG2 cells is ~9.2 nM.[5] | - At high concentrations (>100 µM), inhibits Complex I of the electron transport chain.[3][6][7] - Can disrupt coenzyme A homeostasis.[8] |
| 2-Deoxy-D-glucose (2-DG) | Competitive inhibitor of hexokinase, the first enzyme in glycolysis.[9][10] It is phosphorylated to 2-DG-6-phosphate, which cannot be further metabolized and accumulates, inhibiting glycolysis.[11] | 5 mM - 20 mM | - Dose-dependently decreases lactate production and extracellular acidification rate (ECAR). - Can lead to depletion of intracellular ATP.[12][13] | - Can interfere with N-linked glycosylation.[14] |
| Oligomycin | Inhibitor of the F₀ subunit of ATP synthase (Complex V), blocking proton flow and thus inhibiting ATP synthesis.[15][16] | 0.25 µM - 2 µM | - Causes a rapid decrease in oxygen consumption rate (OCR) as it inhibits ATP-linked respiration.[17] | - At concentrations higher than those needed to inhibit mitochondrial function, it may directly interact with and inhibit store-operated Ca2+ channels.[5] |
| FCCP | A protonophore that shuttles protons across the inner mitochondrial membrane, dissipating the proton gradient and uncoupling oxygen consumption from ATP synthesis.[17][18][19] | 0.5 µM - 5 µM | - Induces a rapid and maximal increase in OCR.[17][20] - Leads to a significant drop in cellular ATP levels.[17] | - Can depolarize the plasma membrane potential.[18] |
| Rotenone | Inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the ETC, blocking the transfer of electrons from NADH to ubiquinone.[21][22] | 0.5 µM - 2.5 µM | - Significantly decreases OCR.[20][23] - Can induce oxidative stress and cell death.[24] | - Can inhibit microtubule assembly.[22] |
| Antimycin A | Inhibitor of Complex III (cytochrome c reductase) of the ETC, blocking the transfer of electrons from cytochrome b to cytochrome c1.[25][26] | 0.5 µM - 2.5 µM | - Causes a near-complete cessation of mitochondrial respiration (OCR).[20][23] - Potent inducer of reactive oxygen species (ROS).[27] | - Can bind to and inhibit anti-apoptotic Bcl-2 family proteins.[27] |
III. Experimental Protocols
Accurate and reproducible data are contingent on well-defined experimental protocols. Below are methodologies for key assays used to assess the effects of these inhibitors.
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]
-
Inhibitor Treatment: Treat cells with various concentrations of the metabolic inhibitor and incubate for the desired duration (e.g., 24, 48, 72 hours).[28]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[26]
-
Solubilization: Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[26][28]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[29]
This assay quantifies cellular ATP levels.
-
Cell Culture and Treatment: Culture and treat cells with inhibitors in an opaque-walled 96-well plate.[30]
-
Reagent Preparation: Prepare the ATP assay reagent containing luciferase and D-luciferin according to the manufacturer's instructions.[30][31]
-
Cell Lysis and ATP Measurement: Add the ATP assay reagent to each well, which lyses the cells and initiates the luciferase reaction.[30]
-
Luminescence Reading: Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.[31]
This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.[16][27]
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.[32]
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.[27]
-
Assay Medium: Replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator for 1 hour.[10]
-
Inhibitor Loading: Load the metabolic inhibitors into the injection ports of the hydrated sensor cartridge. A typical mitochondrial stress test involves the sequential injection of oligomycin, FCCP, and a mixture of rotenone and antimycin A.[20][23]
-
Assay Execution: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and run the assay protocol.[32]
This assay measures the oxygen consumption linked to the oxidation of fatty acids.
-
Cell Preparation: Seed cells in a Seahorse XF plate. On the day of the assay, replace the medium with FAO assay medium.[33]
-
Inhibitor Pre-incubation: Pre-incubate cells with this compound or a vehicle control.[33]
-
Substrate Addition: Inject a fatty acid substrate (e.g., palmitate-BSA conjugate) to initiate FAO-driven respiration.[33]
-
OCR Measurement: Measure the OCR using a Seahorse XF Analyzer. The difference in OCR between vehicle and this compound-treated cells represents the rate of FAO.[15]
This colorimetric assay measures the amount of lactate secreted into the cell culture medium as an indicator of glycolytic activity.
-
Sample Collection: Collect the cell culture supernatant after treatment with inhibitors.[22]
-
Reaction Mixture: Prepare a reaction mixture containing lactate dehydrogenase, NAD+, and a colorimetric probe.[34][35]
-
Incubation: Add the reaction mixture to the supernatant samples and incubate.[19][34]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 565 nm). The absorbance is proportional to the lactate concentration.[19]
This assay is often used to normalize metabolic data to mitochondrial content.
-
Sample Preparation: Homogenize cells or tissues in an assay buffer to release cellular contents.[1][6]
-
Reaction Initiation: Add the cell lysate to a reaction mixture containing acetyl-CoA, oxaloacetate, and DTNB.[36][37]
-
Kinetic Measurement: Measure the rate of color change at 412 nm, which is proportional to the citrate synthase activity.[1][36]
IV. Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key metabolic pathways and experimental workflows discussed in this guide.
Caption: Major Cellular Metabolic Pathways and Sites of Inhibitor Action.
Caption: Experimental Workflow for a Seahorse XF Mitochondrial Stress Test.
V. Conclusion
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 3. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in the quantification of mitochondrial function in primary human immune cells through extracellular flux analysis | PLOS One [journals.plos.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]
- 12. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. Targeting fatty acid oxidation enhances response to HER2-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. The profiles of mitochondrial respiration and glycolysis using extracellular flux analysis in porcine enterocyte IPEC-J2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell viability assays for metabolic inhibitor experiments [bio-protocol.org]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. gtp-solution.com [gtp-solution.com]
- 25. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. broadpharm.com [broadpharm.com]
- 27. mdpi.com [mdpi.com]
- 28. portlandpress.com [portlandpress.com]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. drugtargetreview.com [drugtargetreview.com]
- 32. agilent.com [agilent.com]
- 33. benchchem.com [benchchem.com]
- 34. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 35. benchchem.com [benchchem.com]
- 36. sciencellonline.com [sciencellonline.com]
- 37. 3hbiomedical.com [3hbiomedical.com]
Assessing the Specificity of Etomoxir as a CPT1 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Etomoxir, a widely utilized inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), plays a crucial role in studying fatty acid oxidation (FAO). However, accumulating evidence highlights significant off-target effects, necessitating a careful evaluation of its specificity. This guide provides a comprehensive comparison of this compound with other CPT1 inhibitors, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their studies.
Introduction to CPT1 and the Role of this compound
Carnitine Palmitoyltransferase 1 (CPT1) is the rate-limiting enzyme in the mitochondrial long-chain fatty acid β-oxidation pathway.[1][2] It facilitates the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix by converting long-chain acyl-CoAs to their corresponding acylcarnitines.[2][3] Three isoforms of CPT1 have been identified with distinct tissue distributions and regulatory properties: CPT1A (liver), CPT1B (muscle and adipose tissue), and CPT1C (brain).[3][4]
This compound is an irreversible inhibitor of CPT1.[5] Its active form, etomoxiryl-CoA, covalently modifies the enzyme.[4] While it has been instrumental in elucidating the role of FAO in various physiological and pathological processes, its use is confounded by a lack of absolute specificity, particularly at concentrations commonly employed in research.
Off-Target Effects of this compound
A primary concern with this compound is its off-target effects, which can lead to misinterpretation of experimental results. Notably, at high concentrations (typically ≥ 200 μM), this compound has been shown to:
-
Inhibit Complex I of the Electron Transport Chain: This effect disrupts mitochondrial respiration independently of CPT1 inhibition.[6][7][8]
-
Disrupt Coenzyme A (CoA) Homeostasis: The conversion of this compound to its active form, etomoxiryl-CoA, can deplete the cellular pool of free CoA, affecting numerous metabolic pathways that rely on this essential cofactor.[9][10]
-
Inhibit iPLA₂ (Calcium-independent phospholipase A₂): this compound-carnitine, a metabolite of this compound, is a potent inhibitor of iPLA₂.[4]
These off-target effects are concentration-dependent. Studies have shown that low micromolar concentrations of this compound (e.g., < 10 μM) can effectively inhibit CPT1 activity without significantly impacting other cellular processes.[6][11][12]
Comparison of CPT1 Inhibitors
Several other compounds have been identified as CPT1 inhibitors, each with its own profile of potency and specificity. The following table summarizes the key characteristics of this compound and some of its alternatives.
| Inhibitor | Target(s) | Mechanism of Action | IC50 Values | Key Considerations |
| This compound | CPT1A, CPT1B | Irreversible, covalent modification | 0.1 µM (human hepatocytes), 1 µM (guinea pig hepatocytes), 10 µM (rat hepatocytes); 10 - 700 nM (biochemical assays) | Significant off-target effects at high concentrations (e.g., inhibition of Complex I, CoA depletion).[6][7][8][9][10] |
| ST1326 | CPT1A | Reversible | Cytotoxic to chronic lymphocytic leukemia (CLL) cells at concentrations 10-fold lower than this compound.[5] | Shows promise as a more specific and less toxic alternative to irreversible inhibitors.[5] |
| Oxfenicine | Preferentially CPT1B (muscle isoform) | Reversible | - | Has been shown to improve glucose tolerance in diet-induced obese mice.[13] |
| Perhexiline | CPT1, CPT2 | Irreversible | - | Use in clinical practice is discouraged due to significant liver and cardiac toxicity.[5] |
| Aminocarnitine | CPT2 | Reversible | Kd = 21.3 µM for CPT II in human muscle.[14] | Primarily a CPT2 inhibitor, useful for distinguishing between CPT1 and CPT2 dependent processes.[14][15] |
Experimental Protocols
Accurate assessment of CPT1 inhibition requires robust experimental protocols. Below are methodologies for key assays.
CPT1 Enzyme Activity Assay (In Vitro)
This protocol is adapted from established methods for measuring CPT1 activity in isolated mitochondria or cell lysates.[16]
Objective: To determine the direct effect of an inhibitor on CPT1 enzyme activity.
Materials:
-
Isolated mitochondria or cell lysate
-
Assay Buffer: 20mM HEPES, 1mM EGTA, 220mM sucrose, 40mM KCl, pH 7.4
-
Substrates: [³H]L-carnitine and palmitoyl-CoA
-
Inhibitor of interest (e.g., this compound)
-
1 M HCl (for stopping the reaction)
-
Butanol (for extraction)
-
Scintillation fluid and counter
Procedure:
-
Prepare reaction mixtures containing assay buffer and the desired concentration of the inhibitor.
-
Add 20-50 µg of mitochondrial or cell lysate protein to each reaction.
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate the reaction by adding a mixture of [³H]L-carnitine (final concentration 100-500 µM) and palmitoyl-CoA (final concentration 50-100 µM).
-
Incubate for 5-15 minutes at 37°C, ensuring the reaction is in the linear range of product formation.
-
Stop the reaction by adding ice-cold 1 M HCl.
-
Separate the radiolabeled acylcarnitine product from unreacted [³H]L-carnitine via butanol extraction.
-
Transfer an aliquot of the butanol phase to a scintillation vial, add scintillation fluid, and measure radioactivity.
-
Calculate CPT1 activity as nmol of product formed per minute per mg of protein.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor.
Cellular Fatty Acid Oxidation (FAO) Assay
This protocol measures the effect of a CPT1 inhibitor on the rate of fatty acid oxidation in intact cells.[16]
Objective: To assess the impact of a CPT1 inhibitor on cellular FAO.
Materials:
-
Cultured cells seeded in a 96-well plate
-
Culture medium (e.g., DMEM)
-
[¹⁴C]Palmitic acid complexed to fatty acid-free BSA
-
Inhibitor of interest
-
Scintillation counter or specialized instrument for measuring cellular respiration (e.g., Seahorse XF Analyzer)
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
On the day of the assay, replace the culture medium with fresh medium containing various concentrations of the inhibitor or vehicle control.
-
Pre-incubate for 1-4 hours.
-
Add the [¹⁴C]palmitic acid-BSA complex to each well to initiate the assay.
-
Incubate for a defined period (e.g., 2-4 hours).
-
Measure the production of ¹⁴CO₂ or acid-soluble metabolites as an indicator of fatty acid oxidation. Alternatively, measure the oxygen consumption rate (OCR) in response to fatty acid substrate addition.
-
Calculate the percent inhibition of FAO at different inhibitor concentrations.
Signaling Pathways and Experimental Workflows
Visualizing the intricate relationships in cellular metabolism and experimental design is crucial for a clear understanding.
Caption: CPT1 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for CPT1 Inhibition Assay.
Conclusion and Recommendations
The selection of a CPT1 inhibitor should be guided by the specific research question and a thorough understanding of the potential for off-target effects. While this compound remains a valuable tool, its use requires careful consideration of the concentrations employed.
For researchers studying the direct role of CPT1 in FAO, it is recommended to:
-
Use the lowest effective concentration of this compound: Titrate the concentration to achieve maximal CPT1 inhibition with minimal off-target effects. This can be verified by assessing complex I activity and CoA levels.
-
Employ alternative, more specific inhibitors: Consider using reversible inhibitors like ST1326, especially for in vivo studies or when toxicity is a concern.
-
Utilize genetic models: CPT1 knockdown or knockout models can provide more definitive evidence for the role of CPT1, circumventing the issue of inhibitor specificity.[6][17]
By carefully selecting the appropriate tools and methodologies, researchers can continue to unravel the complexities of fatty acid metabolism and its role in health and disease, while ensuring the validity and reproducibility of their findings.
References
- 1. mdpi.com [mdpi.com]
- 2. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. haematologica.org [haematologica.org]
- 6. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 7. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Different sensitivities of CPT I and CPT II for inhibition by l-aminocarnitine in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of the effects of carnitine palmitoyltransferase-1 and -2 inhibitors on rat heart hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. [PDF] Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | Semantic Scholar [semanticscholar.org]
The Etomoxir Enigma: A Guide to the Reproducibility Crisis in Fatty Acid Oxidation Research
For decades, Etomoxir has been a cornerstone tool for researchers investigating the role of fatty acid oxidation (FAO) in a multitude of biological processes, from cancer metabolism to cardiac function. However, a growing body of evidence has cast a long shadow over the reliability and reproducibility of studies relying on this inhibitor. This guide provides a comprehensive comparison of key findings, highlighting the conflicting data and methodological pitfalls that have contributed to the ongoing debate surrounding this compound's true mechanism of action and the interpretation of its effects.
The Core of the Controversy: On-Target vs. Off-Target Effects
The primary issue confounding the interpretation of this compound-based studies is its dose-dependent promiscuity. While low concentrations of this compound can effectively inhibit CPT-1 and reduce FAO by approximately 90%, higher concentrations exhibit significant off-target effects, most notably the inhibition of complex I of the electron transport chain.[3][4] This dual activity makes it difficult to discern whether the observed cellular effects are a direct consequence of FAO inhibition or a result of broader mitochondrial dysfunction.
Further complicating the picture, a recent 2024 study repurposed this compound as a chemoproteomic probe and revealed that it binds to a wide array of proteins involved in fatty acid metabolism and transport, not just CPT1.[6][7] This discovery suggests that even at lower concentrations, the effects of this compound may not be solely attributable to CPT1 inhibition, adding another layer of complexity to the interpretation of existing literature.
A Tale of Two Doses: A Comparative Look at Key Experimental Findings
The conflicting reports in the literature can often be traced back to the wide range of this compound concentrations used across different studies. The following tables summarize the dose-dependent effects of this compound on key cellular processes as reported in various publications.
| Low-Dose this compound Effects (≤ 10 µM) | |
| Finding | Reference |
| ~90% inhibition of Fatty Acid Oxidation (FAO) | Divakaruni et al., 2018[3][5] |
| No effect on cancer cell proliferation | Divakaruni et al., 2018[3][4] |
| Effective blockade of FAO in various cell types | Multiple studies |
| High-Dose this compound Effects (> 10 µM) | |
| Finding | Reference |
| Inhibition of Complex I of the electron transport chain | Divakaruni et al., 2018[3][4] |
| Inhibition of cancer cell proliferation | Multiple studies[3][8] |
| Altered nutrient utilization (e.g., glutamine) | Divakaruni et al., 2018[3] |
| Disruption of Coenzyme A (CoA) homeostasis | van den Bossche et al., 2016[9] |
| Inhibition of adenine nucleotide translocator (ANT) | Varga et al., 2021[10] |
| Hepatotoxicity observed in clinical trials | Holubarsch et al., 2007[11][12] |
Visualizing the Pathways: From Canonical Inhibition to Off-Target Chaos
To better understand the intended and unintended consequences of this compound treatment, the following diagrams illustrate the canonical pathway of CPT1 inhibition and the subsequent off-target effects that have been identified.
Caption: Canonical pathway of CPT1 inhibition by this compound.
Caption: Off-target effects of high-concentration this compound.
Experimental Protocols: A Call for Standardization and Rigor
The lack of standardized experimental protocols is a major contributor to the reproducibility crisis. To aid researchers in designing more robust experiments, detailed methodologies from key studies are provided below.
Measurement of Fatty Acid Oxidation (FAO)
-
Method: Isotope tracing using 13C-labeled palmitate.
-
Protocol:
-
Cells are incubated with uniformly labeled 13C-palmitate (U-13C palmitate).
-
During FAO, U-13C palmitate is broken down into 13C2-acetyl-CoA.
-
This acetyl-CoA enters the TCA cycle, producing 13C2-citrate (the M+2 isotopologue).
-
The labeling of citrate is measured by mass spectrometry to quantify the rate of FAO.
-
Assessment of Mitochondrial Respiration
-
Method: Seahorse XF Analyzer to measure oxygen consumption rate (OCR).
-
Protocol:
-
Cells are seeded in a Seahorse XF plate and treated with different concentrations of this compound.
-
A mitochondrial stress test is performed by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.
-
Changes in basal respiration, ATP production, maximal respiration, and spare respiratory capacity are measured.
-
-
Reference: Divakaruni et al., 2018[13]
Evaluation of Off-Target Effects on Complex I
-
Method: Measurement of oxygen consumption in isolated mitochondria.
-
Protocol:
-
Mitochondria are isolated from cells.
-
Respiration is measured in a buffer free of fatty acids, acyl-CoAs, acylcarnitines, and carnitine to ensure no FAO is occurring.
-
The effect of this compound on the oxygen consumption rate is measured using substrates for complex I (e.g., pyruvate and malate).
-
Conclusion: Navigating the Murky Waters of this compound Research
Moving forward, it is imperative that researchers:
-
Use the lowest effective concentration of this compound and empirically determine the dose that inhibits FAO without causing off-target effects in their specific model system.
-
Employ orthogonal approaches to validate findings, such as genetic knockdown or knockout of CPT1, to confirm that the observed phenotype is indeed a result of FAO inhibition.
-
Explicitly test for off-target effects , particularly on mitochondrial respiration, when using higher concentrations of this compound.
-
Consider alternative, more specific CPT1 inhibitors when available.
By acknowledging the limitations of this compound and adopting more stringent experimental practices, the scientific community can move towards a more accurate and reproducible understanding of the complex role of fatty acid oxidation in health and disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 6. This compound repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A double-blind randomized multicentre clinical trial to evaluate the efficacy and safety of two doses of this compound in comparison with placebo in patients with moderate congestive heart failure: the ERGO (this compound for the recovery of glucose oxidation) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
Etomoxir: A Comparative Analysis of In Vitro and In Vivo Effects on Fatty Acid Oxidation
Etomoxir, a well-characterized irreversible inhibitor of Carnitine Palmitoyltransferase-1 (CPT1), has been extensively utilized as a research tool to investigate the role of fatty acid oxidation (FAO) in various physiological and pathological processes. This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, presenting quantitative data, detailed experimental protocols, and a critical evaluation of its specificity and utility in research.
This compound acts by inhibiting CPT1, the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1] This inhibition effectively shifts cellular metabolism from fatty acid utilization towards glucose oxidation.[2] While a valuable tool, it is crucial for researchers to be aware of its concentration-dependent off-target effects and the availability of alternative FAO inhibitors.
Mechanism of Action of this compound
This compound is a prodrug that is converted intracellularly to its active form, etomoxiryl-CoA.[1] This active metabolite then irreversibly binds to and inhibits CPT1, preventing the formation of acyl-carnitines and subsequent transport of long-chain fatty acids into the mitochondrial matrix.[3]
Figure 1. Mechanism of this compound Action in Fatty Acid Oxidation.
Quantitative Comparison of In Vitro Effects
The in vitro effects of this compound are highly dependent on the cell type and the concentration used. Low concentrations specifically inhibit CPT1, while higher concentrations can lead to off-target effects.
| Cell Line | Concentration | Observed Effect | Reference |
| BT549 Breast Cancer | 10 µM | ~90% inhibition of FAO with no effect on proliferation.[4] | [4] |
| BT549 Breast Cancer | 200 µM | Inhibition of complex I of the electron transport chain, slowing cell proliferation.[5][6] | [5][6] |
| Bladder Cancer (UM-UC-3, T24) | 75-150 µM | Dose-dependent inhibition of cell viability, lipid accumulation, decreased ATP and NADPH.[7] | [7] |
| LNCaP Prostate Cancer | 50-100 µM | Decreased cell viability, associated with decreased androgen receptor expression.[8] | [8] |
| Human Glioblastoma | Not Specified | Impaired NADPH production, increased reactive oxygen species, ATP depletion, and cell death.[9] | [9] |
| T-cells | > 5 µM | Severe oxidative stress.[10] | [10] |
Quantitative Comparison of In Vivo Effects
In vivo studies have demonstrated the systemic effects of this compound on metabolism and its potential therapeutic applications, although toxicity concerns have limited its clinical development.
| Animal Model | Dosage | Observed Effect | Reference |
| Rats | 20 mg/kg/day for 8 days | 44% reduction in cardiac CPT-I activity, but no change in cardiac long-chain fatty acid uptake and oxidation rates.[11] | [11] |
| Diabetic Rats | 18 mg/kg/day for 8 days | Improved and almost normalized decreased heart function, lowered serum glucose, and other metabolic markers.[12] | [12] |
| Bladder Cancer Xenograft Mice | Not Specified | Suppressed tumor growth.[7][13] | [7][13] |
| Prostate Cancer Xenograft Mice | Not Specified | Decreased tumor growth.[8] | [8] |
| Pigs (fasted) | Infusion | 48% fall in blood glucose concentrations, primarily due to increased glucose utilization.[14] | [14] |
Off-Target Effects and Considerations
A critical consideration when using this compound is its potential for off-target effects, particularly at concentrations above 10 µM. The most well-documented off-target effect is the inhibition of complex I of the mitochondrial electron transport chain.[5][6] This can confound the interpretation of experimental results, as the observed effects may not be solely due to the inhibition of FAO. Furthermore, high concentrations of this compound can disrupt coenzyme A (CoA) homeostasis.[15] Recent studies using chemoproteomic probes have revealed that this compound can bind to a wide array of proteins involved in fatty acid metabolism and transport, highlighting its promiscuous nature.[16]
Alternatives to this compound
Given the limitations of this compound, several alternative FAO inhibitors have been developed and utilized in research.
| Inhibitor | Mechanism of Action | Key Features | Reference |
| ST1326 | CPT1 inhibitor (aminocarnitine derivative) | Does not have isozyme selectivity; considered to have reversible liver damage compared to this compound.[1][17] | [1][17] |
| Perhexiline | CPT1 and CPT2 inhibitor | Shows a stronger anti-tumor effect than this compound in some models.[18] | [18] |
| Ranolazine | Partial β-oxidation inhibitor | Has shown anticancer effects in leukemia and breast cancer.[18] | [18] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data.
In Vitro Fatty Acid Oxidation Assay
This protocol outlines a common method for measuring FAO in cultured cells using radiolabeled fatty acids.
Figure 2. Workflow for an In Vitro Fatty Acid Oxidation Assay.
Methodology:
-
Cell Culture: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control for a specified period.
-
Labeling: Add a solution containing a radiolabeled long-chain fatty acid (e.g., [1-14C]palmitic acid) complexed to bovine serum albumin (BSA) to each well.
-
CO2 Trapping: Place a piece of filter paper soaked in a CO2 trapping agent (e.g., NaOH or hyamine hydroxide) in a tube suspended above the culture medium in each well to capture the evolved 14CO2.
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 2-4 hours).
-
Measurement:
-
Complete Oxidation (CO2): Transfer the filter paper to a scintillation vial and measure the radioactivity using a scintillation counter.
-
Incomplete Oxidation (Acid-Soluble Metabolites): Precipitate the protein from the culture medium with an acid (e.g., perchloric acid), centrifuge, and measure the radioactivity in the supernatant.
-
-
Normalization: Determine the protein concentration in each well to normalize the FAO rates.
In Vivo Assessment of Fatty Acid Oxidation
In vivo studies often involve the use of stable isotope tracers and indirect calorimetry to assess whole-body and tissue-specific FAO.[19] Rodent models of fatty acid oxidation disorders are also valuable tools for studying the in vivo consequences of impaired FAO.[20][21]
Methodology (General Overview):
-
Animal Models: Utilize appropriate animal models, such as wild-type rodents or genetic models of metabolic diseases.[20][21]
-
Drug Administration: Administer this compound or vehicle control via a suitable route (e.g., intraperitoneal injection, oral gavage) at a predetermined dosage and frequency.
-
Metabolic Monitoring:
-
Indirect Calorimetry: Place animals in metabolic cages to measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER), which indicates substrate utilization.
-
Stable Isotope Tracers: Infuse stable isotope-labeled fatty acids (e.g., [U-13C]palmitate) and collect blood and tissue samples to measure the incorporation of the label into various metabolites using mass spectrometry.
-
-
Tissue Analysis: Harvest tissues of interest (e.g., heart, liver, muscle) to measure enzyme activities, gene expression, and metabolite levels.
Conclusion
This compound remains a widely used and valuable tool for investigating the role of fatty acid oxidation in a multitude of biological contexts. However, its utility is tempered by significant off-target effects, particularly at higher concentrations. Researchers must exercise caution in interpreting data obtained with this compound and should consider the use of lower, more specific concentrations or alternative FAO inhibitors. The choice of inhibitor and experimental design should be carefully considered to ensure that the observed effects are indeed attributable to the specific inhibition of CPT1 and fatty acid oxidation. The detailed protocols and comparative data presented in this guide aim to assist researchers in making informed decisions for their studies.
References
- 1. This compound: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 5. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Lipid catabolism via CPT1 as a therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | Semantic Scholar [semanticscholar.org]
- 10. librarysearch.mtroyal.ca [librarysearch.mtroyal.ca]
- 11. This compound-induced partial carnitine palmitoyltransferase-I (CPT-I) inhibition in vivo does not alter cardiac long-chain fatty acid uptake and oxidation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improvement of myocardial function and metabolism in diabetic rats by the carnitine palmitoyl transferase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fatty acid oxidation inhibitor this compound suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Effect of this compound on Glucose Turnover and Recycling with [1-14C], [3-3H]-Glucose Tracer in Pigs | Semantic Scholar [semanticscholar.org]
- 15. This compound inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. storage.imrpress.com [storage.imrpress.com]
- 19. Investigation of in vivo fatty acid metabolism in AFABP/aP2(-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Review of Fatty Acid Oxidation Disorder Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A review of fatty acid oxidation disorder mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Critical Evaluation of Etomoxir and Its Alternatives as Research Tools for Studying Fatty Acid Oxidation
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools to investigate biological pathways is paramount. This guide provides a critical comparison of Etomoxir, a widely used inhibitor of fatty acid oxidation (FAO), with its common alternatives. We delve into their mechanisms of action, off-target effects, and provide supporting experimental data to aid in the selection of the most suitable compound for your research needs.
Introduction to Fatty Acid Oxidation Inhibition
Fatty acid oxidation is a critical metabolic pathway for energy production in various tissues, particularly the heart and skeletal muscle. The transport of long-chain fatty acids into the mitochondria is the rate-limiting step, primarily controlled by the enzyme Carnitine Palmitoyltransferase 1 (CPT1). Inhibition of this pathway is a key area of research in diverse fields, including metabolism, oncology, and cardiology. This compound has historically been the go-to chemical probe for studying FAO. However, a growing body of literature highlights significant limitations, necessitating a careful evaluation of this and alternative tools.
This compound: The Double-Edged Sword
This compound is an irreversible inhibitor of CPT1, effectively blocking the entry of long-chain fatty acids into the mitochondria for β-oxidation.[1] While potent, its utility as a specific research tool is compromised by significant off-target effects, particularly at concentrations commonly used in published studies.
Mechanism of Action and Off-Target Effects of this compound
At low micromolar concentrations (≤ 5 µM), this compound can effectively inhibit CPT1. However, at higher concentrations, its specificity is lost. A key off-target effect is the inhibition of complex I of the electron transport chain, which becomes apparent at concentrations around 200 μM.[2][3][4] This effect can confound the interpretation of experimental results, making it difficult to attribute observed phenotypes solely to the inhibition of FAO. Furthermore, high concentrations of this compound can disrupt coenzyme A (CoA) homeostasis and induce severe oxidative stress.[5]
Alternatives to this compound
Several other compounds are used to modulate fatty acid oxidation, each with its own set of advantages and disadvantages. These include Perhexiline, Ranolazine, and Trimetazidine.
-
Perhexiline: This compound inhibits both CPT1 and CPT2.[6] Its dual inhibitory action offers a more comprehensive blockade of fatty acid oxidation. However, Perhexiline is associated with significant hepatotoxicity and neurotoxicity, which has limited its clinical use and raises concerns for its application in in vitro and in vivo research models.[7][8][9][10] Studies have shown that Perhexiline can induce mitochondrial dysfunction and apoptosis in hepatic cells.[7][11][12]
-
Ranolazine: Primarily known as an inhibitor of the late inward sodium current (INa), Ranolazine is also reported to be a partial inhibitor of fatty acid oxidation.[13][14] Its mechanism in FAO inhibition is thought to be through the inhibition of 3-ketoacyl-CoA thiolase (3-KAT). However, its efficacy as a direct and potent FAO inhibitor in cellular assays is debated in the scientific literature. Ranolazine also exhibits off-target effects on other ion channels, including IKr and ICa, at various concentrations.[15][16]
-
Trimetazidine: This drug is a selective inhibitor of the long-chain 3-ketoacyl-CoA thiolase, the final enzyme in the β-oxidation spiral.[17][18][19] By inhibiting this enzyme, Trimetazidine effectively shifts cellular metabolism from fatty acid oxidation towards glucose oxidation.[20] It is considered to have a more specific mechanism for altering fatty acid metabolism compared to this compound, with a reported IC50 of approximately 75 nM for the long-chain 3-ketoacyl CoA thiolase.[17][18][19]
Quantitative Comparison of FAO Inhibitors
To facilitate a direct comparison, the following tables summarize the key quantitative data for this compound and its alternatives.
| Compound | Primary Target(s) | On-Target IC50 | Off-Target(s) | Off-Target Effect Concentration |
| This compound | CPT1 (irreversible) | 10 - 700 nM[21] | Mitochondrial Complex I, CoA homeostasis, induces oxidative stress | > 5 µM (oxidative stress)[22], 200 µM (Complex I inhibition)[2][3][4] |
| Perhexiline | CPT1, CPT2 | CPT1 (cardiac): 77 µM, CPT1 (hepatic): 148 µM, CPT2: 79 µM[6] | Mitochondrial respiratory chain complexes, induces apoptosis | 5-25 µM (induces cytotoxicity in hepatic cells)[7][8] |
| Ranolazine | Late INa, 3-KAT (disputed) | Late INa: 6 µM[13] | IKr, ICa, NaV1.2 | IKr: 12 µM[13], HERG: 106 µM[15], ICa: ~300 µM[15], NaV1.2: 328 µM[23] |
| Trimetazidine | Long-chain 3-ketoacyl-CoA thiolase | 75 nM[17][18][19] | Medium and short-chain 3-ketoacyl-CoA thiolase | > 10 µM (medium-chain), > 100 µM (short-chain)[17][19] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of these inhibitors with cellular pathways is crucial for experimental design and data interpretation.
References
- 1. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 3. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. Mitochondrial dysfunction and apoptosis underlie the hepatotoxicity of perhexiline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mechanism of perhexiline’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Can Perhexiline Be Utilized Without Long-Term Toxicity? A Clinical Practice Audit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Perhexiline maleate-induced hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial dysfunction and apoptosis underlie the hepatotoxicity of perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Ranolazine: ion-channel-blocking actions and in vivo electrophysiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Electrophysiological effects of ranolazine, a novel antianginal agent with antiarrhythmic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. The antianginal drug trimetazidine shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation by inhibiting mitochondrial long-chain 3-ketoacyl coenzyme A thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. This compound actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of the antianginal drug, ranolazine, on the brain sodium channel NaV1.2 and its modulation by extracellular protons - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Etomoxir: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Etomoxir, an irreversible inhibitor of carnitine palmitoyltransferase 1 (CPT-1), is a critical component of laboratory safety and environmental responsibility. Due to its toxicological profile, stringent procedures must be followed to ensure the safety of laboratory personnel and compliance with all applicable regulations. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). Key safety information is summarized in the table below.
| Parameter | Information | Citation |
| Hazard Classification | Toxic if swallowed. | [1][2][3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection (safety glasses or goggles), and a laboratory coat. | [4] |
| Handling | Avoid inhalation of dust or aerosols. Avoid contact with skin and eyes. Use in a well-ventilated area, preferably a chemical fume hood. | [5] |
| Storage | Keep container tightly sealed in a cool, well-ventilated area. Store locked up. | [3][5] |
| In Case of Exposure | Skin Contact: Wash with plenty of soap and water. Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Ingestion: Immediately call a POISON CENTER or doctor. Rinse mouth. Inhalation: Move person to fresh air. | [4][5] |
Step-by-Step Disposal Procedure for this compound Waste
The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [1][6][7]
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes pure (unused) this compound, solutions (e.g., in DMSO), contaminated labware (pipette tips, tubes, vials), and personal protective equipment (gloves, bench paper).
-
Segregate this compound waste from other chemical waste streams. Halogenated organic compounds, such as this compound (which contains chlorine), should be collected in a designated "Halogenated Organic Waste" container if required by your institution's waste management plan.[7][8] Do not mix incompatible wastes.[9]
Step 2: Waste Collection and Container Management
-
Use appropriate and compatible waste containers. The container must be chemically resistant to the waste being collected (e.g., a high-density polyethylene or glass container for solutions). The container must be in good condition, with a secure, leak-proof lid.[6][10]
-
Keep the waste container closed at all times, except when adding waste. [9][11] This prevents the release of vapors and reduces the risk of spills.
-
Do not overfill the container. Leave adequate headspace (at least 10%) to allow for expansion of contents and to prevent spills when opening and closing.
Step 3: Labeling of Waste Containers
-
Properly label the hazardous waste container as soon as the first drop of waste is added. [11]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The solvent used (e.g., "Dimethyl Sulfoxide").
-
The approximate concentration of this compound.
-
The hazard characteristics (e.g., "Toxic").
-
The date the waste was first added to the container (accumulation start date).
-
The name and contact information of the generating researcher or laboratory.
-
Step 4: Storage of Waste in the Laboratory
-
Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.[11][12]
-
Ensure secondary containment for liquid waste. Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks or spills.[6][9]
-
Segregate the this compound waste container from incompatible materials within the SAA.
Step 5: Arranging for Waste Pickup
-
Once the waste container is full or has reached the institutional time limit for storage in an SAA, arrange for its removal.
-
Contact your institution's EHS office to schedule a hazardous waste pickup. Follow their specific procedures for requesting a pickup.
-
Do not transport hazardous waste outside of your laboratory. This should only be done by trained EHS personnel or licensed contractors.[6]
Experimental Protocols
As the proper disposal of this compound involves adherence to regulatory guidelines for hazardous waste management rather than a specific chemical neutralization experiment, there are no experimental protocols for its degradation in a laboratory setting. The procedural steps outlined above constitute the protocol for its safe disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe collection, storage, and disposal of this compound waste.
References
- 1. acs.org [acs.org]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. vumc.org [vumc.org]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling Etomoxir
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Etomoxir. The following procedures and recommendations are based on available safety data and general laboratory best practices for handling hazardous chemicals.
Hazard Summary and Safety Data
This compound is a toxic compound that requires careful handling to avoid exposure. It is classified as acutely toxic if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation.[1][2] The toxicological properties have not been exhaustively investigated, warranting a cautious approach.
| Hazard Classification | Description | Primary Sources |
| Acute Oral Toxicity | Category 3 or 4 (Toxic or Harmful if swallowed) | [1][2][3] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [1][2] |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | [1][2] |
| Specific Target Organ Toxicity | Single exposure; May cause respiratory irritation | [1][2] |
Personal Protective Equipment (PPE)
A thorough risk assessment is mandatory before handling this compound. The following PPE is required to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile) are required. Double-gloving is recommended for added protection. |
| Eye & Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields are the minimum requirement. A face shield should be worn when there is a splash hazard. |
| Body Protection | Lab Coat/Protective Gown | A buttoned lab coat or a chemical-resistant gown is necessary to protect the body and clothing from potential spills. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with an appropriate filter (e.g., N95 or P3) if dust is generated or if working outside a ventilated enclosure.[4] |
| Foot Protection | Safety Footwear | Closed-toe shoes are required in any laboratory setting where chemicals are handled.[5] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure easy access to an eyewash station and a safety shower.
-
Prepare all necessary materials and equipment before handling the compound.
-
Verify that a designated and approved hazardous waste container is available.
2. Handling the Compound:
-
Wear the appropriate PPE as specified in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.[6]
-
Do not eat, drink, or smoke in the handling area.[2]
-
For solid this compound, carefully weigh the required amount in a fume hood to avoid generating dust.
-
When preparing solutions, add the solvent to the this compound powder slowly to prevent splashing. This compound is soluble in DMSO, ethanol, and water.[6]
-
Aqueous solutions are not recommended for storage for more than one day.[6] For longer-term storage, aliquot and freeze solutions at -20°C or -70°C, depending on the solvent and desired stability.[7]
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly closed and store locked up.[2]
-
The recommended storage temperature is typically 2-8°C or -20°C.[3][6] Always consult the supplier's instructions for specific storage conditions.
Emergency Procedures
1. In Case of Skin Contact:
-
Immediately flush the affected area with plenty of water for at least 15 minutes.[1]
-
Seek immediate medical attention.
2. In Case of Eye Contact:
-
Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
3. In Case of Inhalation:
-
Move the person to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
4. In Case of Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.[2]
-
Immediately call a poison center or doctor.
5. In Case of a Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using absorbent materials.
-
Collect the spilled material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area thoroughly.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.
-
Contaminated Sharps: Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ≥98% (HPLC), solid, CPT-1 inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 4. gerpac.eu [gerpac.eu]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. agilent.com [agilent.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
